molecular formula C11H19FN2O3 B1502668 Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate CAS No. 918431-92-2

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Cat. No.: B1502668
CAS No.: 918431-92-2
M. Wt: 246.28 g/mol
InChI Key: MPVTVWRYWAGFTC-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19FN2O3 and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)14-6-4-11(12,5-7-14)8(13)15/h4-7H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVTVWRYWAGFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677558
Record name tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918431-92-2
Record name tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 20, 2026 – As the landscape of medicinal chemistry evolves, the demand for sophisticated molecular building blocks has never been greater. Among these, fluorinated heterocyclic scaffolds have emerged as critical components in the design of novel therapeutics. This in-depth technical guide focuses on Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate , a key intermediate whose strategic incorporation of fluorine offers significant advantages in drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and pivotal role in contemporary pharmaceutical research.

Core Compound Identification and Properties

This compound is a Boc-protected piperidine derivative featuring a geminal fluoro-carbamoyl group at the 4-position. This unique substitution pattern imparts desirable physicochemical characteristics crucial for the development of drug candidates with enhanced metabolic stability and target affinity.

CAS Number: 918431-92-2[1][2][3][4]

Physicochemical Characteristics

A thorough understanding of the compound's properties is fundamental to its application. While some specific experimental values are not publicly available, a combination of data from suppliers and computational predictions provides a solid foundation for its use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₉FN₂O₃[1]
Molecular Weight 246.28 g/mol [1]
Physical State White powder[1]
Purity Typically ≥95%[5]
Melting Point Not available[5]
Boiling Point Not available[2]
Solubility Not available
Density Not available[2]

Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should determine these values experimentally as needed for their specific applications.

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-fluoro-4-piperidinecarboxylic acid.[1] This transformation is a cornerstone of medicinal chemistry, and understanding its mechanism is key to optimizing reaction conditions and yield.

Detailed Synthesis Protocol

This protocol is based on established literature procedures.[1]

Starting Material: 1-Boc-4-fluoro-4-piperidinecarboxylic acid Reagents: 4-methylmorpholine, Isopropyl chloroformate, Ammonia solution (0.5 M in dioxane) Solvents: Ethylene glycol dimethyl ether (DME), Toluene, Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid: A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in ethylene glycol dimethyl ether is cooled to -15°C.

  • To this solution, 4-methylmorpholine (1.0 eq) is added, followed by the dropwise addition of isopropyl chloroformate (1.2 eq, 1 M solution in toluene). This step forms a mixed anhydride, a highly reactive intermediate. The reaction is stirred at -15°C for approximately 10 minutes.

  • Amidation: An ammonia solution (1.5 eq, 0.5 M in dioxane) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 18 hours.

  • Work-up and Purification: The solvents are removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed sequentially with 1 N NaOH solution, water, and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated to yield this compound as a white powder.[1]

Causality of Experimental Choices
  • Low-Temperature Activation: The formation of the mixed anhydride with isopropyl chloroformate is performed at -15°C to prevent side reactions and decomposition of the reactive intermediate.

  • Base Selection: 4-methylmorpholine is a non-nucleophilic base used to neutralize the HCl generated during the formation of the mixed anhydride, driving the reaction forward without competing with the ammonia nucleophile.

  • Solvent System: The use of DME and dioxane provides a suitable non-protic environment for the reaction, ensuring the stability of the reactive intermediates.

Reaction Mechanism Workflow

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.

Synthesis_Mechanism cluster_activation Step 1: Mixed Anhydride Formation cluster_amidation Step 2: Nucleophilic Attack and Amide Formation Start 1-Boc-4-fluoro-4- piperidinecarboxylic acid Reagent1 + Isopropyl Chloroformate + 4-Methylmorpholine @ -15°C Intermediate Mixed Anhydride Intermediate (Activated Carboxyl Group) Reagent1->Intermediate Activation Reagent2 + Ammonia (NH3) @ RT Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Reagent2->Tetrahedral Nucleophilic Attack Product Tert-butyl 4-carbamoyl-4- fluoropiperidine-1-carboxylate Tetrahedral->Product Collapse & Proton Transfer

Caption: Synthesis workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a fluorine atom onto a piperidine ring is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby basic nitrogen atoms, reduce metabolic liability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

The geminal fluoro-carbamoyl moiety in this compound offers a unique three-dimensional exit vector for further chemical elaboration. This makes it a valuable building block for creating libraries of complex molecules for screening against various biological targets. While specific drug candidates containing this exact fragment are often proprietary, its structural motifs are found in compounds targeting a range of diseases. For instance, piperidine cores are prevalent in central nervous system (CNS) agents, and the strategic placement of fluorine can improve blood-brain barrier permeability.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, as evidenced by its citation in patents related to the preparation of novel therapeutics. For example, it is referenced in patent literature concerning the synthesis of compounds for treating Bruton's tyrosine kinase (Btk) related diseases.[6]

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of this compound are imperative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds and general chemical safety principles should be followed.

General Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media if necessary.

Storage Recommendations:
  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Researchers are strongly advised to consult the supplier's safety information and adhere to their institution's chemical hygiene plan.

Conclusion

This compound represents a sophisticated and valuable building block in the arsenal of the modern medicinal chemist. Its unique combination of a Boc-protected piperidine scaffold with a strategically positioned fluoro-carbamoyl group provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery endeavors.

References

  • 3M. CHEMICAL SAFETY DATA SHEET. [Link]

  • Biolandes. CHEMICAL SAFETY DATA SHEET. [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Google Patents. Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. [Link]

  • Hong Kong Baptist University - HKBU Scholars. Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. [Link]

  • ResearchGate. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. [Link]

  • YouTube. Amidation of Carboxylic Acids. [Link]

  • Google Patents. United States Patent. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PMC. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

Sources

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a specialized chemical building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its molecular structure, featuring a fluorinated piperidine core, a carbamoyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for synthesizing complex drug candidates. The strategic placement of a fluorine atom can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this scaffold particularly attractive for developing novel therapeutics. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, analytical characterization methods, key applications in drug discovery, and essential safety guidelines for laboratory professionals.

Molecular Profile and Physicochemical Properties

The foundational attributes of a chemical entity are dictated by its structure. This compound is identified by its precise molecular weight and formula, which are critical for stoichiometric calculations in synthesis and for analytical confirmation.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource
Molecular Weight 246.28 g/mol [1]
Molecular Formula C₁₁H₁₉FN₂O₃[1]
CAS Number 918431-92-2[1]
XLogP3 (Predicted) ~1.3[2]*
Appearance White to off-white solidInferred from related compounds[3]

*Note: The XLogP3 value is for the closely related analogue tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate and serves as an estimate.

The molecule's architecture is a deliberate convergence of functional groups designed for synthetic utility:

  • Piperidine Ring: A common scaffold in many approved drugs, known for conferring favorable pharmacokinetic properties.[4]

  • Geminal Fluoro-Carbamoyl Group: The fluorine atom at the C4 position enhances metabolic stability by blocking potential sites of oxidation. Its electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing target binding.

  • Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen is a crucial feature for synthetic chemists. It deactivates the nitrogen, preventing it from participating in unwanted side reactions, yet it can be removed under specific acidic conditions, allowing for subsequent derivatization.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor. The described method is a robust and efficient pathway to the desired amide.[1]

Causality in Experimental Design

The chosen synthetic route is a mixed anhydride-mediated amidation. This approach is favored over direct amidation methods (e.g., using coupling agents like EDC/HOBt) in this context for its cost-effectiveness and straightforward execution. The reaction is performed at a reduced temperature (-15°C) to control the reactivity of the mixed anhydride intermediate, minimizing side reactions and improving the overall yield. The use of 4-methylmorpholine as a base is strategic; it is strong enough to deprotonate the carboxylic acid but not so strong as to cause epimerization or other base-catalyzed side reactions.

Experimental Protocol: Synthesis

Materials:

  • 1-Boc-4-fluoro-4-piperidinecarboxylic acid

  • Ethylene glycol dimethyl ether (DME)

  • 4-methylmorpholine

  • Isopropyl chloroformate (1 M solution in toluene)

  • Ammonia solution (0.5 M in dioxane)

  • Ethyl acetate (EtOAc)

  • 1 N NaOH solution, water, and brine

  • Sodium sulfate

Step-by-Step Procedure:

  • A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (300 mg, 1.15 mmol) in ethylene glycol dimethyl ether (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[1]

  • The solution is cooled to -15°C using an appropriate cooling bath.[1]

  • 4-methylmorpholine (0.13 mL, 1.15 mmol) is added, followed by the dropwise addition of isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol).[1]

  • The mixture is stirred at -15°C for 10 minutes to allow for the formation of the mixed anhydride intermediate.[1]

  • Ammonia solution (0.5 M in dioxane, 3.50 mL, 1.75 mmol) is then added to the reaction mixture.[1]

  • The reaction is allowed to warm to room temperature and stirred for 18 hours.[1]

  • Post-reaction, the solvents are removed under reduced pressure.[1]

  • The resulting crude product is dissolved in ethyl acetate and washed sequentially with 1 N NaOH solution, water, and brine.[1]

  • The organic layer is dried over sodium sulfate, filtered, and evaporated to dryness to yield the final product as a white powder (yield: 185 mg, 65%).[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start 1-Boc-4-fluoro-4- piperidinecarboxylic acid step1 1. Add 4-methylmorpholine & Isopropyl chloroformate @ -15°C 2. Stir for 10 min start->step1 In DME step2 Add Ammonia solution (0.5 M in dioxane) step1->step2 Forms Mixed Anhydride step3 Stir at RT for 18h step2->step3 workup Evaporation -> Dissolve in EtOAc -> Wash (NaOH, H₂O, Brine) -> Dry (Na₂SO₄) step3->workup end_product tert-Butyl 4-carbamoyl-4- fluoropiperidine-1-carboxylate workup->end_product

Caption: Synthetic pathway for this compound.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system to confirm the structure and assess purity.

Table 2: Expected Analytical Data

TechniqueExpected Result
LC-MS Rt = 1.79 min; Expected [M+H]⁺ = 247.28. Note: A reported value of 173 likely corresponds to a fragment after loss of the Boc group ([M-C₄H₈O₂+H]⁺).[1]
¹H-NMR Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, Boc-CH₃), ~1.8-2.2 (m, 4H, piperidine-CH₂), ~3.2-3.8 (m, 4H, piperidine-CH₂-N), ~6.5-7.5 (br s, 2H, -CONH₂). Shifts are estimated based on similar structures.[5]
¹³C-NMR Expected chemical shifts (δ, ppm): ~28.4 (Boc-CH₃), ~35-45 (piperidine-CH₂), ~80.5 (Boc-C), ~93 (d, J ≈ 175 Hz, C-F), ~154.7 (Boc C=O), ~170 (Carbamoyl C=O). Shifts are estimated based on similar structures.[5]
Protocol: Quality Control via HPLC-MS

This protocol ensures that the final product meets the required purity standards for subsequent use in research and development.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile.

  • Instrumentation:

    • HPLC System: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detector: Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.

  • Analysis: Inject 1-2 µL of the sample. Monitor for the expected retention time and the parent ion mass-to-charge ratio ([M+H]⁺) of ~247.3.

  • Purity Assessment: Integrate the peak area of the product and any impurities detected by the UV or MS detector. Purity is calculated as (Product Peak Area / Total Peak Area) x 100. For most research applications, a purity of >95% is considered acceptable.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block. The piperidine core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets, making it a frequent feature in successful drugs.[4]

Key Application Areas:

  • CNS Drug Development: The piperidine moiety is a cornerstone in the design of agents targeting the central nervous system. This building block can be used in the synthesis of intermediates for novel fentanyl analogues or other neuropharmacological agents.[3][6]

  • Enzyme Inhibitors: Derivatives of functionalized piperidines have shown promise as inhibitors of key enzymes implicated in diseases like Alzheimer's. For example, related structures are used to develop inhibitors of β-secretase (BACE1) and acetylcholinesterase (AChE).[4]

  • Anticancer and Antiviral Agents: The structural features of this compound make it an attractive starting point for creating libraries of novel compounds to be screened for anticancer and antiviral activities.[4][7]

Applications cluster_derivatization Synthetic Modification cluster_targets Therapeutic Targets scaffold { Core Scaffold | tert-Butyl 4-carbamoyl- 4-fluoropiperidine-1-carboxylate} deprotection Boc Deprotection scaffold->deprotection Acidic Conditions coupling Amide/Amine Coupling deprotection->coupling Free Amine library Diverse Compound Library coupling->library cns CNS Receptors library->cns High-Throughput Screening enzymes Enzymes (e.g., BACE1) library->enzymes High-Throughput Screening viral Viral Proteins library->viral High-Throughput Screening

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, a valuable building block in contemporary drug discovery. The strategic incorporation of a fluorine atom at the C4 position of the piperidine ring is a key tactic in medicinal chemistry to modulate the physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the synthetic pathway, in-depth mechanistic discussions, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The introduction of fluorine into organic molecules can profoundly influence their properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Consequently, the synthesis of fluorinated piperidine derivatives has become an area of intense research in the pursuit of novel therapeutics. This compound, featuring a fluorine atom and a primary amide at the C4 position, is a particularly attractive building block for the construction of diverse compound libraries.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the key functionalities are introduced sequentially onto a pre-formed piperidine ring. The primary disconnection points are the amide bond and the carbon-fluorine bond. A strategically sound forward synthesis would involve the construction of the fluorinated carboxylic acid precursor, followed by amidation.

Recommended Synthetic Pathway

The recommended synthetic pathway commences with the readily available starting material, N-Boc-4-piperidone. The synthesis proceeds through three key stages:

  • Formation of a Cyanohydrin Intermediate: Introduction of a cyano group and a hydroxyl group at the C4 position.

  • Deoxyfluorination: Replacement of the hydroxyl group with a fluorine atom.

  • Hydrolysis and Amidation: Conversion of the nitrile to a carboxylic acid, followed by amide bond formation.

dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"N-Boc-4-piperidone" -> "Cyanohydrin_intermediate" [label=" KCN, H2O/MeOH"]; "Cyanohydrin_intermediate" -> "Fluorinated_nitrile" [label=" DAST or Deoxo-Fluor®"]; "Fluorinated_nitrile" -> "1-Boc-4-fluoro-4-piperidinecarboxylic_acid" [label=" Acid or Base Hydrolysis"]; "1-Boc-4-fluoro-4-piperidinecarboxylic_acid" -> "Target_Molecule" [label=" Amide Coupling (e.g., HATU, DIPEA, NH3)"]; "Target_Molecule" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate

The synthesis begins with the formation of a cyanohydrin from N-Boc-4-piperidone. This reaction is a classic nucleophilic addition to a carbonyl group.

Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL), a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) is added dropwise.[2]

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The resulting suspension is concentrated under reduced pressure.

  • The precipitated solid is collected by filtration and washed with water to yield piperidine-4-spiro-5'-hydantoin.

  • The hydantoin intermediate is then protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine or DMAP.[2]

  • Finally, the hydantoin ring is hydrolyzed under basic conditions (e.g., KOH in THF/water) to afford tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate. While this provides a related amino acid, a more direct route to the cyanohydrin is often preferred for simplicity.

Alternative Direct Cyanohydrin Formation:

A more direct approach involves the direct addition of a cyanide source to N-Boc-4-piperidone.

Protocol:

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in a suitable solvent such as methanol, add potassium cyanide (3.6 g, 55.2 mmol).

  • Acidify the mixture carefully with a mild acid (e.g., acetic acid) to generate HCN in situ.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up involves quenching the excess cyanide with a bleach solution and extraction with an organic solvent.

Step 2: Synthesis of tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate

The introduction of the fluorine atom is achieved via deoxyfluorination of the tertiary alcohol of the cyanohydrin intermediate. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are commonly employed for this transformation.

Mechanism of Deoxyfluorination with DAST:

The reaction proceeds via an SN2-type mechanism. The hydroxyl group of the substrate attacks the electrophilic sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride. Subsequent nucleophilic attack by the fluoride ion on the carbon atom, with the departure of the sulfur-containing leaving group, results in the fluorinated product with inversion of configuration if the carbon is chiral.[3][4]

dot graph "DAST_Mechanism" { rankdir="LR"; node [shape=plaintext]; edge [color="#EA4335"];

"R-OH" -> "Intermediate_1" [label="+ DAST"]; "Intermediate_1" [label="R-O-S(F)2-NEt2"]; "Intermediate_1" -> "R-F" [label="- SOF2, - HNEt2"]; } Figure 2: Simplified mechanism of deoxyfluorination using DAST.

Protocol:

  • In a fume hood, dissolve tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (5.0 g, 19.5 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (3.4 mL, 25.4 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Considerations for DAST:

DAST is a corrosive and moisture-sensitive reagent that can cause severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2][5] DAST can decompose exothermically, especially at temperatures above 50 °C.[5]

Step 3: Synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

The next step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Acidic Hydrolysis):

  • Dissolve tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (3.0 g, 11.6 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (10 mL).

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a concentrated sodium hydroxide solution.

  • Extract the product into a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.

Step 4: Synthesis of this compound

The final step is the formation of the primary amide from the carboxylic acid. This is typically achieved using a coupling reagent to activate the carboxylic acid, followed by the addition of an ammonia source.

Mechanism of Amide Coupling:

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for amide bond formation. The carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (in this case, ammonia) to form the amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.[6]

Protocol:

  • Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.15 mmol) in a suitable solvent like dimethylformamide (DMF) or ethylene glycol dimethyl ether (15 mL).[7]

  • Cool the solution to 0 °C and add a base such as 4-methylmorpholine (0.13 mL, 1.15 mmol).[7]

  • Add a coupling reagent, for example, isopropyl chloroformate (1 M solution in toluene, 1.38 mL, 1.38 mmol) at -15°C, or alternatively, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).[7]

  • After stirring for a short period (e.g., 10 minutes), add a source of ammonia, such as an ammonia solution in dioxane (0.5 M, 3.50 mL, 1.75 mmol).[7]

  • Allow the reaction to warm to room temperature and stir for 18 hours.[7]

  • Work-up typically involves evaporation of the solvent, dissolving the residue in an organic solvent like ethyl acetate, washing with aqueous base and brine, drying over sodium sulfate, and concentrating to yield the final product.[7]

Alternative Fluorination Strategy: Electrophilic Fluorination

An alternative approach to introduce the fluorine atom is through electrophilic fluorination using a reagent like Selectfluor®. This method would typically involve the fluorination of an enolate or enol ether precursor.

Mechanism of Electrophilic Fluorination with Selectfluor®:

The mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed via either a polar two-electron pathway (SN2-type) or a single-electron transfer (SET) mechanism, depending on the substrate.[1][8][9] For electron-rich substrates like enolates, the reaction likely involves the nucleophilic attack of the enolate on the electrophilic fluorine atom of Selectfluor®.[8]

dot graph "Selectfluor_Mechanism" { rankdir="LR"; node [shape=plaintext]; edge [color="#FBBC05"];

"Enolate" -> "Fluorinated_Ketone" [label="+ Selectfluor®"]; "Fluorinated_Ketone" [label="α-Fluoroketone"]; } Figure 3: Simplified representation of electrophilic fluorination of an enolate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data (Expected)
tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylateC12H20N2O3240.30¹H NMR: Signals for Boc group (singlet, ~1.4 ppm), piperidine protons. IR: O-H stretch (~3400 cm⁻¹), C≡N stretch (~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹).
tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylateC12H19FN2O2242.29¹H NMR: Signals for Boc group, piperidine protons with C-F coupling. ¹⁹F NMR: A singlet or multiplet depending on the environment. MS: M+H⁺ peak.
1-Boc-4-fluoro-4-piperidinecarboxylic acidC11H18FNO4247.26¹H NMR: Signals for Boc group, piperidine protons with C-F coupling, broad singlet for carboxylic acid proton. ¹³C NMR: Carbonyl carbon, Boc carbons, piperidine carbons with C-F coupling.
This compoundC11H19FN2O3246.28¹H NMR: Signals for Boc group, piperidine protons with C-F coupling, two broad singlets for amide protons. MS: M+H⁺ peak.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this valuable building block. The key transformations, including cyanohydrin formation, deoxyfluorination, and amide coupling, are well-established reactions in organic synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this compound for their drug discovery and development programs. The strategic introduction of fluorine is a powerful tool in medicinal chemistry, and the availability of robust synthetic methods for key fluorinated intermediates is paramount for advancing the field.

References

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The Strategic Modulation of Physicochemical Properties in Drug Discovery: A Technical Guide to Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold Meets the Power of Fluorine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable aqueous solubility and provide a three-dimensional framework for precise pharmacophore presentation. However, the inherent basicity and conformational flexibility of the piperidine nucleus can present challenges in drug design, including off-target effects (e.g., hERG liability) and metabolic instability. The strategic incorporation of fluorine, a cornerstone of modern medicinal chemistry, offers a powerful toolkit to mitigate these liabilities and fine-tune the physicochemical properties of piperidine-containing drug candidates.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated piperidines for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying causality of how fluorine substitution impacts basicity (pKa), lipophilicity (logP/logD), conformational behavior, metabolic stability, and hydrogen bond basicity. By understanding these fundamental principles, researchers can more rationally design and optimize the next generation of piperidine-based therapeutics.

Basicity (pKa): Taming the Nitrogen Lone Pair

The basicity of the piperidine nitrogen is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.[4] The introduction of fluorine, with its powerful electron-withdrawing inductive effect, provides a reliable strategy for modulating this property.

The position of the fluorine atom relative to the nitrogen dictates the magnitude of the pKa reduction. Fluorination at the C2 or C3 position has a more pronounced effect than at the C4 position due to the shorter distance for the inductive effect to propagate. This effect is additive; the introduction of multiple fluorine atoms will further decrease the basicity.[5][6] For instance, the introduction of a single fluorine atom can result in a pKa shift of 1 to 2 units, which can be sufficient to mitigate hERG channel affinity, a common liability associated with basic amines.[2][7]

CompoundSubstitution PatternpKaReference
PiperidineUnsubstituted~11.12[8]
3-FluoropiperidineMono-fluoro (axial)~8.5-9.5 (estimated)[2][7]
3,3-DifluoropiperidineDi-fluoroLower than mono-fluoro[9]
4-FluoropiperidineMono-fluoro~10 (estimated)[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

A robust and widely used method for determining the pKa of amines like fluorinated piperidines is potentiometric titration.[10]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine hydrochloride salt in deionized water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M potassium chloride.[10]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel (e.g., 25 °C) and use a magnetic stirrer for continuous mixing.[10]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[10]

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Lipophilicity (logP/logD): A Balancing Act

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[11] The impact of fluorination on the lipophilicity of piperidines is nuanced and can be counterintuitive. While fluorine is highly electronegative, the overall effect on logP depends on the molecular context.

In many cases, the introduction of a single fluorine atom can decrease the lipophilicity of the parent piperidine.[5][6] However, the distribution coefficient at physiological pH (logD7.4) is also influenced by the pKa. A decrease in basicity due to fluorination leads to a larger fraction of the neutral, more lipophilic species at pH 7.4, which can offset the inherent increase in polarity from the C-F bond, sometimes resulting in a net increase in logD7.4.[5][6]

CompoundSubstitution PatternlogPlogD7.4Reference
PiperidineUnsubstituted0.84[8]
N-propyl-piperidine-2-carboxamide (Ropivacaine analog)Non-fluorinated> Non-fluorinated parentSimilar or higher[5]
N-butyl-piperidine-2-carboxamide (Levobupivacaine analog)Partially fluorinated side chain> Non-fluorinated parentSimilar or higher[5]

Experimental Protocol: 19F NMR for logP Measurement of Fluorinated Compounds

A powerful technique for determining the logP of fluorinated compounds, which may lack a UV chromophore for traditional methods, is ¹⁹F NMR spectroscopy.[12][13][14]

Methodology:

  • Sample Preparation: Prepare a biphasic system of n-octanol and water. Add the fluorinated piperidine and a fluorinated reference compound with a known logP.[15][16]

  • Equilibration: Vigorously stir the mixture for several hours to ensure complete partitioning, followed by a period of rest to allow for phase separation.[15]

  • Sampling: Carefully take an aliquot from both the n-octanol and water layers.[15]

  • NMR Analysis: Acquire proton-decoupled ¹⁹F NMR spectra for both aliquots.[15]

  • Quantification: Determine the relative concentrations of the analyte and the reference compound in each phase by integrating the respective ¹⁹F NMR signals.

  • Calculation: The logP of the analyte can be calculated using the known logP of the reference compound and the measured partition ratios.

Conformational Preferences: The Axial Fluorine Effect

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. The piperidine ring exists in a dynamic equilibrium between two chair conformations. Fluorine substitution can significantly influence this equilibrium, often favoring an axial orientation of the C-F bond, a phenomenon that can be leveraged to create conformationally rigid scaffolds.[17][18][19]

This "axial-F preference" is driven by a combination of factors, including:

  • Charge-Dipole Interactions: In the protonated state, a favorable electrostatic interaction can occur between the positive charge on the nitrogen and the partial negative charge on the axial fluorine.[20][21]

  • Hyperconjugation: Donation of electron density from an adjacent C-H or C-C sigma bond into the antibonding orbital of the C-F bond (σ -> σ* interaction) can stabilize the axial conformer.[17][20]

  • Solvation Effects: The polarity of the solvent plays a crucial role. More polar solvents can further stabilize the more polar axial conformer.[17][18][19]

The conformational preference can be experimentally determined using NMR spectroscopy by measuring the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)).[20]

Caption: Conformational equilibrium of a 3-fluoropiperidine.

Metabolic Stability: The Strength of the C-F Bond

A major advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[20][22][23] By strategically placing fluorine atoms at metabolically labile positions on the piperidine ring or its substituents, the rate of metabolic degradation can be significantly reduced, leading to improved pharmacokinetic profiles.[3]

While the C-F bond itself is highly stable, it's crucial to consider the broader mechanistic context of drug metabolism. Fluorination can also influence metabolic stability indirectly by altering the electronic properties of the molecule, which can affect its interaction with metabolizing enzymes.[22][23]

Metabolic_Stability Piperidine Piperidine Derivative Metabolite Metabolite Piperidine->Metabolite CYP450 Oxidation Fluorinated_Piperidine Fluorinated Piperidine (Blocked at metabolic site) No_Metabolism Increased Metabolic Stability Fluorinated_Piperidine->No_Metabolism C-F bond strength

Caption: Impact of fluorination on metabolic stability.

Hydrogen Bond Basicity: A Subtle but Significant Influence

While the overall basicity of the piperidine nitrogen is reduced by fluorination, the ability of the fluorine atom itself to act as a hydrogen bond acceptor is a topic of ongoing discussion.[3] The highly polarized C-F bond can participate in weak hydrogen bonding interactions, which can influence protein-ligand binding and solvation. The strength of fluorine as a hydrogen bond acceptor is generally considered to be weak, but in specific contexts, these interactions can contribute to binding affinity and selectivity.

Conclusion: A Versatile Tool for Drug Design

The incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental physicochemical principles that govern the effects of fluorination, medicinal chemists can rationally design molecules with optimized properties. From modulating basicity to control off-target effects, to enhancing metabolic stability and influencing conformation, fluorinated piperidines will undoubtedly continue to be a rich source of innovative therapeutics.

References

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  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Nicolas, C. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11626-11635. [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Nicolas, C. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11626-11635. [Link]

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  • Berger, F., Konrat, R., & Gstach, H. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2149-2156. [Link]

  • ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. Conditions: i) 1,... [Link]

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A Senior Application Scientist's Guide to Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, fluorinated piperidines have emerged as privileged structures, granting access to novel chemical space and enabling the development of next-generation therapeutics. This technical guide provides an in-depth analysis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, a highly valuable chemical intermediate. We will explore its synthesis, physicochemical characteristics, and critical role as a building block in the synthesis of complex pharmaceutical agents, with a particular focus on its application in the development of potent enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their discovery pipelines.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a highly attractive scaffold. The introduction of a fluorine atom at a strategic position, such as the C4-quaternary center, imparts profound effects on the molecule's properties.

Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, which can be critical for modulating off-target interactions, such as hERG channel affinity, thereby improving the safety profile of a drug candidate.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The conformational behavior of fluorinated piperidines has been a subject of significant study, with the fluorine atom often influencing the ring's conformational preference, which in turn dictates how the molecule interacts with its biological target.[2][3]

This compound (CAS No. 918431-92-2) is a trifunctional intermediate that masterfully combines these advantages. It features:

  • A Boc-protected nitrogen: This ensures regioselectivity in subsequent reactions, allowing for modifications at other sites before deprotection.

  • A C4-fluoro group: This quaternary center introduces metabolic stability and modulates local electronics.

  • A C4-carbamoyl group: This functional handle serves as a versatile attachment point for building out molecular complexity, often acting as a key pharmacophoric element or a precursor to other functional groups.

These features make it an exceptionally valuable building block for constructing complex molecules, particularly in the synthesis of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors.[4]

Physicochemical and Structural Properties

A clear understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 918431-92-2[5]
Molecular Formula C11H19FN2O3[5]
Molecular Weight 246.28 g/mol [5]
Appearance White to off-white powder[5]
IUPAC Name This compoundN/A

Synthesis and Manufacturing Pathway

The synthesis of this intermediate is typically achieved through the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-fluoro-4-piperidinecarboxylic acid. This transformation is robust and scalable, making the intermediate readily accessible for research and development.

Logical Workflow for Synthesis

The synthesis follows a logical progression from an activated carboxylic acid to the final primary amide, a common and well-understood transformation in organic chemistry.

G A 1-Boc-4-fluoro-4- piperidinecarboxylic acid B Formation of Mixed Anhydride (-15°C) A->B  Step 1 D Nucleophilic Attack by Ammonia (Room Temperature) B->D  Step 2 C Reagents: - 4-Methylmorpholine (Base) - Isopropyl Chloroformate (Activating Agent) C->B F Tert-butyl 4-carbamoyl-4- fluoropiperidine-1-carboxylate D->F E Reagent: - Ammonia (0.5 M in dioxane) E->D

Fig. 1: Synthesis Workflow Diagram
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound.[5]

Step 1: Activation of the Carboxylic Acid

  • A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (e.g., 1.15 mmol) in a suitable aprotic solvent like 1,2-dimethoxyethane (DME) (15 mL) is prepared in a reaction vessel.

  • The solution is cooled to -15°C using an appropriate cooling bath (e.g., acetone/ice).

  • 4-Methylmorpholine (1.0 equivalent, 1.15 mmol) is added, followed by the dropwise addition of isopropyl chloroformate (1 M solution in toluene, 1.2 equivalents, 1.38 mmol).

  • The reaction mixture is stirred at -15°C for approximately 10-15 minutes to allow for the formation of the mixed anhydride intermediate. The causality here is critical: the low temperature prevents the decomposition of the unstable mixed anhydride, while the base neutralizes the HCl generated, driving the reaction forward.

Step 2: Amidation

  • To the cold suspension of the mixed anhydride, a solution of ammonia (0.5 M in dioxane, ~1.5 equivalents, 1.75 mmol) is added.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The use of a dioxane solution of ammonia provides a controlled, anhydrous source of the nucleophile.

Step 3: Work-up and Isolation

  • The solvents are removed under reduced pressure.

  • The resulting crude residue is redissolved in an organic solvent such as ethyl acetate (EtOAc).

  • The organic solution is washed sequentially with 1 N NaOH solution, water, and brine to remove unreacted starting materials and water-soluble byproducts.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product, typically as a white powder.[5] The product is often of sufficient purity for use in the next step without further purification.

Application as a Core Building Block in Drug Synthesis

The true value of an intermediate is demonstrated by its utility in constructing biologically active molecules. This compound is an exemplary scaffold for synthesizing inhibitors of key enzymes in disease pathways, such as PARP.

Case Study: A Building Block for PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, a concept known as synthetic lethality.[6][7] Many potent PARP inhibitors, such as Niraparib, feature a substituted piperidine ring linked to a core pharmacophore.[4][8][9] The structural elements of our title intermediate are highly relevant to the synthesis of such molecules.

The logical flow of incorporating this intermediate into a larger drug molecule is illustrated below.

G cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Core Coupling Intermediate Tert-butyl 4-carbamoyl-4- fluoropiperidine-1-carboxylate Deprotection Boc Group Removal (e.g., TFA or HCl in Dioxane) Intermediate->Deprotection Piperidine Free Piperidine Intermediate Deprotection->Piperidine Coupling Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling Piperidine->Coupling Core Drug Core Scaffold (e.g., Indazole Carboxamide Precursor) Core->Coupling CoupledProduct Fully Assembled Drug Candidate Coupling->CoupledProduct

Fig. 2: Role as an Intermediate in Drug Synthesis

In this generalized pathway, the Boc group is first removed under acidic conditions to liberate the secondary amine of the piperidine ring. This free amine then serves as a nucleophile to be coupled with the core heterocyclic scaffold of the target drug, for instance, via an SNAr reaction or a palladium-catalyzed cross-coupling reaction. The carbamoyl and fluoro groups remain intact, serving as crucial elements for the final compound's biological activity and pharmacokinetic profile.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of any chemical intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), and complex multiplets for the piperidine ring protons.[10][11]

    • ¹³C NMR: Would display a signal for the quaternary carbon bearing the fluorine atom, split into a doublet due to C-F coupling. Signals for the Boc carbonyl and the carbamoyl carbonyl would also be present.

    • ¹⁹F NMR: A key technique that would show a singlet or a complex multiplet, confirming the presence and environment of the fluorine atom.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺. LC-MS analysis confirms a retention time and mass-to-charge ratio consistent with the product.[5]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity, with the product appearing as a single major peak under appropriate conditions.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on data for structurally similar chemicals.[12][13][14]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid dust formation and inhalation.[12][13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Protect from light and moisture to maintain product quality.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]

Conclusion

This compound is more than just a chemical; it is an enabling tool for modern drug discovery. Its carefully designed structure provides medicinal chemists with a robust, versatile, and high-value intermediate. The strategic placement of the fluoro, carbamoyl, and Boc-protected amine groups allows for the streamlined synthesis of complex and potent therapeutic agents, particularly in the competitive field of oncology. A thorough understanding of its synthesis, properties, and handling is crucial for any research organization aiming to innovate at the cutting edge of pharmaceutical development.

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The Strategic Incorporation of Fluorinated Piperidines in Central Nervous System Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Fluorine Advantage in Neurotherapeutics

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1] However, the development of effective CNS agents is fraught with challenges, including the need to cross the blood-brain barrier (BBB), achieve metabolic stability, and maintain high potency and selectivity for the intended target while avoiding off-target effects.[2][3]

The strategic introduction of fluorine into the piperidine moiety has emerged as a powerful tool to address these challenges.[4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a molecule.[4][5] This guide provides an in-depth technical exploration of the applications of fluorinated piperidines in CNS drug development, elucidating the underlying principles that guide their design and synthesis, and showcasing their successful implementation in modern neurotherapeutics.

The Foundational Impact of Fluorination on Piperidine Properties

The decision to incorporate fluorine into a piperidine-containing drug candidate is driven by the desire to predictably modulate its properties to enhance its drug-like characteristics for CNS applications.

Conformational Control: The Axial Fluorine Preference

A key consideration in the design of piperidine-based drugs is the conformational preference of substituents on the ring. While larger substituents typically favor the equatorial position to minimize steric hindrance, the introduction of fluorine often leads to a preference for the axial orientation.[6] This counterintuitive preference is a result of stereoelectronic effects, including hyperconjugation and electrostatic interactions.[6] Specifically, a stabilizing interaction can occur between the C-F bond and the anti-periplanar C-H bonds or the nitrogen lone pair, which is maximized in the axial conformation.[6] This conformational locking can be exploited to present a specific pharmacophore to a biological target, thereby enhancing binding affinity and selectivity.

Diagram: Stereoelectronic Effects Driving Axial Fluorine Preference

G cluster_axial Axial Fluorine Conformation cluster_equatorial Equatorial Fluorine Conformation a_N N a_F F a_N->a_F a_H H a_N->a_H σ*(C-F) σ*(C-F) σ(C-H) σ(C-H) σ(C-H)->σ*(C-F) Stabilizing Hyperconjugation e_N N e_F F e_N->e_F e_H H e_N->e_H Axial\nFavored Axial Favored Equatorial\nLess Favored Equatorial Less Favored Axial\nFavored->Equatorial\nLess Favored ΔG < 0

Caption: Stereoelectronic interactions often favor the axial conformation for fluorine on a piperidine ring.

Modulation of Basicity (pKa): A Double-Edged Sword

The basicity of the piperidine nitrogen is a critical parameter in CNS drug design. While a basic nitrogen can be essential for target binding, high basicity can lead to increased interaction with the hERG potassium channel, a major cause of cardiotoxicity, and can also result in a high degree of ionization at physiological pH, hindering BBB penetration.[7][8]

Fluorination provides a predictable means to modulate the pKa of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine lowers the pKa, reducing the basicity of the nitrogen atom.[8][9] This reduction in basicity can mitigate hERG liability and improve the balance between the ionized and neutral forms of the drug, potentially enhancing oral absorption and BBB permeability.[7][10]

CompoundpKaRationale for ChangeReference
Piperidine~11.2Baseline
4-Fluoropiperidine9.4Inductive effect of fluorine reduces electron density on the nitrogen, lowering basicity.[11]
3-Fluoropiperidine (axial)7.6The through-space electrostatic interaction between the axial C-F bond and the protonated nitrogen is more pronounced, leading to a greater pKa reduction compared to the equatorial isomer.[7]
3-Fluoropiperidine (equatorial)6.6The inductive effect is still present, but the through-space interaction is less significant than in the axial conformer.[7]
Lipophilicity (LogP/LogD) and Blood-Brain Barrier Penetration

Lipophilicity is a key determinant of a drug's ability to cross the BBB.[3][5] The impact of fluorination on lipophilicity is context-dependent.[9] While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity (LogP), the reduction in pKa can lead to a lower distribution coefficient (LogD) at physiological pH if the compound is basic.[9] This nuanced interplay allows for the fine-tuning of a molecule's lipophilicity to optimize BBB penetration while avoiding the pitfalls of excessive lipophilicity, such as increased metabolic clearance and non-specific binding.[3]

Metabolic Stability: Blocking Metabolic Hotspots

The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[12][13] By strategically placing fluorine atoms at known metabolic "hotspots" on the piperidine ring or adjacent substituents, medicinal chemists can block oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[12][14] This can lead to improved oral bioavailability and a more favorable dosing regimen.

Synthetic Strategies for Accessing Fluorinated Piperidines

The successful application of fluorinated piperidines in CNS drug development is underpinned by the availability of robust and stereoselective synthetic methods.

Hydrogenation of Fluoropyridines

A common and efficient method for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[15][16] This approach can be challenging due to the potential for hydrodefluorination. However, the development of specialized catalyst systems has largely overcome this limitation.

  • Rhodium-Catalyzed Hydrogenation: Rhodium catalysts have been shown to be effective for the dearomatization and hydrogenation of fluoropyridines, often proceeding with high diastereoselectivity to yield all-cis-(multi)fluorinated piperidines.[1]

  • Palladium-Catalyzed Hydrogenation: Palladium-based catalysts, such as palladium on carbon (Pd/C), offer a practical and often more cost-effective alternative for the hydrogenation of fluoropyridines.[15]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is a representative example of the synthesis of a fluorinated piperidine via hydrogenation.

  • Reaction Setup: To a solution of 3-fluoropyridine (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or trifluoroethanol) in a high-pressure reactor, add 10% Pd/C (5-10 mol%).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 bar).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-fluoropiperidine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Other Synthetic Approaches

A variety of other methods have been developed for the synthesis of fluorinated piperidines, including:

  • Nucleophilic Fluorination: Utilizing fluoride sources such as diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce fluorine into a piperidine precursor.

  • Electrophilic Fluorination: Employing electrophilic fluorinating agents to introduce fluorine onto an electron-rich piperidine or a precursor.

  • Ring-Closing Metathesis (RCM): Construction of the piperidine ring from fluorinated acyclic precursors.

Case Studies: Fluorinated Piperidines in CNS Drug Candidates

The strategic application of fluorinated piperidines has been instrumental in the development of several promising CNS drug candidates.

Case Study 1: CGRP Receptor Antagonists for Migraine

Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs effective in the treatment of migraine. The development of small molecule CGRP antagonists has relied heavily on the incorporation of fluorinated piperidines to achieve the desired pharmacokinetic and pharmacodynamic properties.[17][18] A key structural motif in some of these antagonists is a syn-3-fluoro-4-aminopiperidine.[17][19] The fluorine atom in this scaffold plays a crucial role in modulating the basicity of the piperidine nitrogen and influencing the overall conformation of the molecule, which is critical for potent binding to the CGRP receptor.[7] The synthesis of this key intermediate has been achieved through asymmetric hydrogenation and enzymatic transamination, highlighting the importance of stereocontrolled synthesis in accessing these complex building blocks.[17][18][19]

Diagram: CGRP Receptor Antagonist Drug Discovery Workflow

G cluster_synthesis Synthesis of Key Intermediate cluster_optimization Lead Optimization cluster_testing Preclinical & Clinical Testing Fluoropyridine Fluoropyridine Asymmetric Hydrogenation Asymmetric Hydrogenation Fluoropyridine->Asymmetric Hydrogenation Rh or Ru catalyst syn-3-Fluoro-4-aminopiperidine syn-3-Fluoro-4-aminopiperidine Asymmetric Hydrogenation->syn-3-Fluoro-4-aminopiperidine Incorporate into Scaffold Incorporate into Scaffold syn-3-Fluoro-4-aminopiperidine->Incorporate into Scaffold Improve Potency & PK Modulate pKa & Lipophilicity Modulate pKa & Lipophilicity Incorporate into Scaffold->Modulate pKa & Lipophilicity Fine-tune properties Optimize BBB Penetration Optimize BBB Penetration Modulate pKa & Lipophilicity->Optimize BBB Penetration In Vivo Efficacy Studies In Vivo Efficacy Studies Optimize BBB Penetration->In Vivo Efficacy Studies Migraine Models Clinical Candidate Clinical Candidate In Vivo Efficacy Studies->Clinical Candidate

Caption: Workflow for the development of a CGRP antagonist incorporating a fluorinated piperidine.

Case Study 2: Kinesin Spindle Protein (KSP) Inhibitors for Cancer with CNS Metastases

Kinesin spindle protein (KSP) inhibitors are a class of anticancer agents that target mitotic kinesin. The development of the KSP inhibitor MK-0731 for taxane-refractory cancers, which can include brain metastases, provides an excellent example of the multifaceted benefits of piperidine fluorination.[20][21] An initial lead compound was found to be a substrate for the P-glycoprotein (Pgp) efflux pump, limiting its brain penetration.[20] The introduction of a fluorine atom beta to the piperidine nitrogen modulated the pKa and reduced Pgp efflux.[20][21] However, this initial fluorinated analog produced a toxic metabolite.[20] A subsequent redesign, placing the fluorine in a metabolically stable position while still retaining the beneficial pKa modulation, led to the clinical candidate MK-0731, which exhibited an optimized in vitro and metabolic profile.[20][21]

CompoundKey PropertyImpact of FluorinationReference
MK-0731 Precursor Pgp Efflux SubstrateHigh efflux, limited brain penetration.[20]
Initial Fluoro-analog Reduced Pgp EffluxImproved brain penetration but generated a toxic metabolite.[20]
MK-0731 Optimized ProfileMaintained reduced Pgp efflux, improved metabolic stability, and suitable pKa for CNS penetration.[20][21]

Future Perspectives and Conclusion

The strategic incorporation of fluorinated piperidines will undoubtedly continue to be a cornerstone of CNS drug development. Advances in synthetic methodologies are providing access to an ever-expanding array of novel fluorinated piperidine building blocks with precise stereochemical control.[1][16] This will enable medicinal chemists to further refine the properties of CNS drug candidates with greater precision.

The future will likely see the development of more complex fluorination patterns on the piperidine ring to achieve highly specific conformational control and property modulation. Furthermore, the use of fluorinated piperidines in conjunction with other modern drug design strategies, such as fragment-based drug discovery and computational modeling, will accelerate the identification and optimization of novel neurotherapeutics.[8]

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An In-depth Technical Guide to the Structural Analogs of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fluorinated piperidine scaffold is a privileged motif in modern medicinal chemistry, conferring unique physicochemical properties that can enhance drug-like attributes such as metabolic stability, binding affinity, and bioavailability.[1][2] Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate serves as a versatile building block for the synthesis of a diverse array of structural analogs with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these analogs. We will explore modifications at the N1- and C4-positions of the piperidine ring, as well as the influence of stereochemistry on biological activity. Detailed experimental protocols, mechanistic insights, and future perspectives are provided for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the 4-Fluoro-4-carbamoylpiperidine Scaffold

The introduction of a fluorine atom at the C4-position of the piperidine ring has profound effects on the molecule's properties. The high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets and altering its pharmacokinetic profile.[3][4] The geminal carbamoyl group provides a key hydrogen bonding motif, crucial for target recognition and binding. The tert-butoxycarbonyl (Boc) protecting group at the N1-position offers a convenient handle for further synthetic elaboration, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize pharmacological activity.

The strategic combination of these features makes this compound a highly valuable starting material in drug discovery campaigns targeting a variety of diseases, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases.[5][6][7]

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound is a critical first step in the exploration of its structural analogs. A common and efficient method involves the amidation of the corresponding carboxylic acid precursor.

Synthesis of this compound

A robust and scalable synthesis is outlined below.[8]

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as 1,2-dimethoxyethane (DME) or dichloromethane (DCM), add 4-methylmorpholine (1.0 eq) and cool the mixture to -15 °C.

  • Formation of the Mixed Anhydride: Slowly add isopropyl chloroformate (1.2 eq) while maintaining the temperature at -15 °C. Stir the reaction mixture for 10-15 minutes.

  • Amidation: Add a solution of ammonia in dioxane (1.5 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Work-up and Purification: Evaporate the solvents under reduced pressure. Dissolve the crude product in ethyl acetate and wash successively with 1 N NaOH solution, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield this compound as a white powder.[8]

Structural Analogs: A Systematic Exploration

The versatility of the 4-fluoro-4-carbamoylpiperidine scaffold allows for systematic structural modifications to probe structure-activity relationships and optimize for desired pharmacological properties. These modifications can be broadly categorized into three main areas: N1-position analogs, C4-position analogs, and stereoisomers.

N1-Position Analogs: Modulating Pharmacokinetics and Target Engagement

The N1-position of the piperidine ring is a key vector for introducing diversity and fine-tuning the properties of the molecule. Removal of the Boc group followed by N-alkylation or N-arylation allows for the synthesis of a wide array of analogs with varying steric and electronic properties.

General Synthetic Workflow for N1-Analogs:

workflow start This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection intermediate 4-Carbamoyl-4-fluoropiperidine deprotection->intermediate alkylation N-Alkylation/Arylation (R-X, Base) intermediate->alkylation product N1-Substituted Analogs alkylation->product

Caption: General workflow for the synthesis of N1-substituted analogs.

Structure-Activity Relationship Insights:

The nature of the substituent at the N1-position can significantly impact the compound's affinity for its biological target and its pharmacokinetic profile.

N1-Substituent (R)General ObservationsPotential Therapeutic ApplicationsReference(s)
Small Alkyl (e.g., Methyl, Ethyl)Can improve cell permeability and metabolic stability.CNS disorders, Pain[7]
Aryl/HeteroarylIntroduces potential for π-π stacking and other specific interactions with the target protein.Oncology, Inflammation[6]
Benzyl/PhenethylOften enhances potency and can modulate selectivity for different receptor subtypes.Cardiovascular diseases, Antihypertensives[9]
Long Alkyl ChainsIncreases lipophilicity, which can enhance membrane penetration but may also lead to off-target effects.Antifungal agents[6]
C4-Position Analogs: Exploring Bioisosteric Replacements and Novel Interactions

Modifications at the C4-position, particularly bioisosteric replacements for the carbamoyl group, offer another avenue for optimizing the pharmacological profile of these compounds.[10][11][12]

3.2.1. Bioisosteres of the Carboxamide:

The carboxamide group is a key pharmacophoric element, participating in hydrogen bond interactions with the target. Replacing it with other functional groups that can mimic these interactions while altering other properties is a common strategy in medicinal chemistry.

Bioisosteric ReplacementRationaleSynthetic Precursor
Tetrazole Similar acidity and hydrogen bonding capabilities to a carboxylic acid (a potential metabolite of the amide). Can improve metabolic stability.4-cyano-4-fluoropiperidine
Oxadiazole/Triazole Heterocyclic rings that can act as hydrogen bond acceptors and are generally more metabolically stable than amides.4-carboxy-4-fluoropiperidine
Sulfonamide Can mimic the hydrogen bonding pattern of the amide while offering different electronic and solubility properties.4-amino-4-fluoropiperidine

3.2.2. Synthesis of C4-Substituted Analogs:

The synthesis of these analogs often requires different starting materials or key intermediates. For example, the synthesis of 4-aminomethyl-4-fluoropiperidine derivatives provides a handle for further functionalization.[13]

Experimental Protocol: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate [13]

  • Bromination: To a solution of 1-tert-butyl 4-methylenepiperidine in dry CH2Cl2 at 0 °C, add Et3N·3HF followed by N-bromosuccinimide (NBS). Stir at room temperature for 3 hours. After reaction completion, pour the mixture into aqueous NaOH and extract with CH2Cl2.

  • Azidation: To a solution of the resulting tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate in DMSO, add NaN3 and NaI. Heat the solution to 130 °C for 16 hours.

  • Reduction: To a solution of the azidomethyl intermediate in methanol, add Pd/C and stir under a hydrogen atmosphere. Filter the reaction mixture to obtain tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate.

Stereoisomers: The Importance of Chirality

The introduction of a fluorine atom at the C4 position does not create a chiral center if the substituents at C2 and C6 are identical. However, modifications at other positions of the piperidine ring can introduce chirality, and the stereochemistry can have a profound impact on biological activity. Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds.[14][15]

Key Asymmetric Synthetic Strategies:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Chiral Auxiliaries: Temporarily incorporating a chiral group to direct a stereoselective transformation.

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

The conformational preference of the fluorine atom (axial vs. equatorial) can also influence the overall shape of the molecule and its interaction with the target.[2][16][17] Computational studies and NMR spectroscopy are valuable tools for understanding these conformational biases.

Therapeutic Applications and Molecular Targets

Structural analogs of this compound have shown promise in a variety of therapeutic areas.

G-Protein Coupled Receptors (GPCRs)

Many piperidine-based compounds are known to target GPCRs, which are a large family of cell surface receptors involved in a wide range of physiological processes.

General GPCR Functional Assay Workflow:

gpcr_assay start GPCR-expressing cells compound_addition Add Test Compound start->compound_addition incubation Incubation compound_addition->incubation readout Measure Second Messenger (e.g., cAMP, Ca2+) incubation->readout analysis Data Analysis (EC50/IC50 determination) readout->analysis

Caption: A simplified workflow for a cell-based GPCR functional assay.[1][18][19][20][21]

Example Signaling Pathway: Gs-Coupled GPCR

gs_pathway Ligand Ligand (Fluoropiperidine Analog) GPCR Gs-Coupled GPCR Ligand->GPCR binds G_protein Gs Protein GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway for a Gs-coupled GPCR.

Ion Channels

Fluorinated piperidine derivatives have been investigated as modulators of various ion channels, including T-type calcium channels.[9]

Enzyme Inhibition

The piperidine scaffold can be tailored to fit into the active sites of various enzymes. For example, piperidine-4-carboxamide derivatives have been identified as inhibitors of DNA gyrase.[22]

Conclusion and Future Directions

The structural analogs of this compound represent a rich and diverse chemical space for the discovery of novel therapeutics. The strategic incorporation of fluorine and the ability to readily modify the N1- and C4-positions provide a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Asymmetric synthesis: The development of more efficient and scalable methods for the synthesis of enantiomerically pure analogs.

  • Novel bioisosteres: The exploration of new functional groups to replace the carbamoyl moiety, leading to compounds with improved drug-like properties.

  • Target identification: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.

  • Computational modeling: Utilizing in silico methods to guide the design of new analogs with enhanced affinity and selectivity.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the 4-fluoro-4-carbamoylpiperidine scaffold will undoubtedly continue to be a source of innovative drug candidates for the foreseeable future.

References

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A Senior Application Scientist's Technical Guide to Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be tailored to interact with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[2] The strategic introduction of fluorine into this privileged scaffold further enhances its utility, allowing for fine-tuning of physicochemical properties like basicity (pKa), lipophilicity, and conformational preference.[3] These modifications can lead to significant improvements in intrinsic potency, target selectivity, and metabolic fate.[4]

This guide focuses on a particularly valuable building block: Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS No. 918431-92-2). This molecule combines the benefits of the piperidine core with the unique electronic properties of a geminal fluoro-carbamoyl substitution at the 4-position. This arrangement is of significant interest to researchers and drug development professionals as it introduces a polar, hydrogen-bond donating carboxamide group and a metabolically stable fluorine atom at a non-chiral center, offering a unique vector for molecular recognition and property modulation. This guide provides an in-depth look at its commercial availability, synthesis, characterization, and strategic applications.

Commercial Availability and Supplier Vetting

Acquiring high-quality starting materials is a critical first step in any research and development campaign. This compound is available from a number of specialized chemical suppliers. However, as is often the case with niche building blocks, thorough vetting of the supplier is paramount.

Key Supplier Selection Criteria:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is a non-negotiable proof of quality, providing critical data on purity (typically by HPLC and/or NMR), identity confirmation (e.g., mass spectrometry), and appearance.

  • Analytical Data Availability: Reputable suppliers will readily provide spectroscopic data (¹H NMR, ¹³C NMR, MS) upon request, even if not immediately available on their website. This allows for independent verification of the structure.

  • Stated Purity: Look for suppliers offering purity levels of ≥95%, with higher purities (≥98%) preferred for sensitive applications like late-stage synthesis or biological screening.

  • Consistency and Scalability: For long-term projects, inquire about the supplier's capacity for lot-to-lot consistency and potential for scale-up.

Below is a summary of platforms where suppliers for this compound can be found. Researchers should perform their own due diligence before procurement.

Supplier PlatformCAS NumberNotes
ChemicalBook[5]918431-92-2Lists multiple suppliers; direct inquiry for CoA and analytical data is essential.
BLD Pharm918431-92-2Offers related compounds and may supply the target molecule; provides documentation for similar products.

Synthesis and Purification: A Field-Tested Protocol

The synthesis of this compound is achievable through a robust and straightforward amidation of its corresponding carboxylic acid precursor. The following protocol is adapted from established procedures found in the patent literature.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Amination cluster_2 Step 3: Work-up & Purification SM 1-Boc-4-fluoro-4-piperidinecarboxylic acid Reagents1 N-Methylmorpholine (NMM) Isopropyl Chloroformate Toluene/DME, -15 °C SM->Reagents1 Intermediate Mixed Anhydride Intermediate (in situ) Reagents1->Intermediate Reagents2 Ammonia (0.5 M in Dioxane) 20 °C, 18 h Intermediate->Reagents2 Ammonia Addition Workup Evaporation EtOAc Extraction Aqueous Wash (NaOH, H₂O, Brine) Reagents2->Workup Reaction Quench Product This compound Purification Dry (Na₂SO₄) Evaporation Workup->Purification FinalProduct Final Product (White Powder) Purification->FinalProduct

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Boc-4-fluoro-4-piperidinecarboxylic acid

  • N-Methylmorpholine (NMM)

  • Isopropyl chloroformate (1 M solution in toluene)

  • Ammonia (0.5 M solution in dioxane)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • 1 N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in 1,2-dimethoxyethane (DME), add N-Methylmorpholine (1.0 eq).

  • Activation: Cool the reaction mixture to -15 °C using an appropriate cooling bath. Slowly add isopropyl chloroformate (1.2 eq, 1 M solution in toluene) dropwise, maintaining the internal temperature below -10 °C.

  • Mixed Anhydride Formation: Stir the mixture at -15 °C for approximately 10-15 minutes. The formation of the mixed anhydride intermediate is typically rapid.

  • Amination: Add ammonia (1.5 eq, 0.5 M solution in dioxane) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with 1 N NaOH solution, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

Causality and Self-Validation: The use of a mixed anhydride activation (isopropyl chloroformate and NMM) is a classic and reliable method for converting a carboxylic acid to a primary amide under mild conditions, preventing racemization if chiral centers were present. The low temperature (-15 °C) is crucial for the stability of the mixed anhydride. The aqueous work-up sequence is designed to remove any remaining water-soluble reagents and byproducts. The final product is often obtained as a white powder of sufficient purity for subsequent synthetic steps without requiring chromatographic purification.[5]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased material. The following table outlines the expected analytical data for this compound.

Analytical Technique Expected Result / Observation Purpose
¹H NMR Signals corresponding to the tert-butyl group (~1.45 ppm, 9H, singlet), piperidine ring protons (complex multiplets, ~1.8-2.2 ppm and ~3.2-3.8 ppm, total 8H), and two distinct amide protons (broad singlets, ~5.5-7.5 ppm, 2H).Confirms the presence of all key proton environments in the molecule.
¹³C NMR Resonances for the tert-butyl group (~28 ppm, ~80 ppm), piperidine carbons (multiple signals, ~35-45 ppm), the quaternary carbon bearing the fluorine (~90-95 ppm, doublet due to C-F coupling), and the carbonyl carbons of the carbamate and amide (~155 ppm and ~170 ppm, respectively).Verifies the carbon skeleton and the presence of all functional groups.
¹⁹F NMR A single resonance, typically a complex multiplet due to coupling with adjacent protons.Confirms the presence and environment of the fluorine atom.
LC-MS (ESI+) Expected [M+H]⁺ = 247.14. Expected [M+Na]⁺ = 269.12.Confirms the molecular weight of the compound. Note: The m/z of 173 reported in one source is likely a fragment ion resulting from the loss of the Boc group.[5]
HPLC A single major peak with purity >95%.Quantifies the purity of the compound.
Appearance White to off-white solid or powder.Basic quality control check.

Strategic Applications in Drug Development

The 4-carbamoyl-4-fluoropiperidine moiety is a highly valuable pharmacophore. Its incorporation into a lead molecule can offer several strategic advantages:

  • Metabolic Stability: The fluorine atom at the 4-position can block potential sites of metabolic oxidation, a common liability for piperidine rings, thereby improving the pharmacokinetic profile of a drug candidate.[4]

  • Modulation of Physicochemical Properties: The introduction of both a fluorine atom and a carboxamide group significantly alters the electronic and steric properties of the piperidine ring, which can be leveraged to optimize binding to a biological target.

  • Three-Dimensional Diversity: As a saturated heterocycle, the fluorinated piperidine provides a non-flat scaffold, which is increasingly sought after in drug design to access new chemical space and improve selectivity.

  • Vector for Molecular Interactions: The primary amide provides both a hydrogen bond donor and acceptor, creating opportunities for strong, directional interactions within a protein binding pocket.

Potential Therapeutic Areas

While specific drugs directly incorporating this exact building block are not yet prevalent in publicly available literature, its structure is highly relevant for the synthesis of inhibitors targeting various enzyme classes, particularly kinases and proteases, as well as for modulators of CNS targets.

Illustrative Pathway: Incorporation into a Kinase Inhibitor Scaffold

The diagram below illustrates a conceptual pathway where the deprotected 4-carbamoyl-4-fluoropiperidine core could be incorporated into a generic kinase inhibitor scaffold, for instance, via nucleophilic aromatic substitution (SNAᵣ).

G cluster_0 Building Block Preparation cluster_1 Coupling Reaction BocProtected Tert-butyl 4-carbamoyl- 4-fluoropiperidine-1-carboxylate Deprotection Deprotection (e.g., TFA/DCM) BocProtected->Deprotection PiperidineCore 4-Carbamoyl-4-fluoropiperidine (Amine Salt) Deprotection->PiperidineCore Coupling Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, heat) PiperidineCore->Coupling KinaseScaffold Heteroaromatic Kinase Scaffold (with leaving group, e.g., -Cl) KinaseScaffold->Coupling FinalInhibitor Final Kinase Inhibitor Coupling->FinalInhibitor

Sources

The Strategic Deployment of 4-Fluoropiperidine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is the most prevalent saturated N-heterocycle in approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide a three-dimensional scaffold for engaging biological targets.[1] The strategic incorporation of fluorine, an element with unique physicochemical properties, has become a cornerstone of modern drug design. This guide provides a comprehensive literature review of 4-fluoropiperidine derivatives, exploring how the targeted placement of fluorine on this ubiquitous scaffold offers a powerful tool to modulate conformational behavior, basicity, and pharmacokinetic properties. Through an analysis of synthetic strategies and key case studies across diverse therapeutic areas, we will demonstrate the profound impact of the 4-fluoropiperidine moiety in overcoming medicinal chemistry challenges and advancing drug candidates.

The Rationale: Why Fluorine and Piperidine are a Dynamic Duo

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[2] The high C-F bond energy increases metabolic stability, while the element's strong electronegativity allows for the fine-tuning of critical parameters like acidity/basicity (pKa), lipophilicity, and membrane permeability.[2][3]

When combined with the piperidine scaffold, a frequent component of bioactive compounds, these effects become particularly impactful.[2][4] The modulation of the piperidine nitrogen's basicity can profoundly influence target binding, selectivity, and off-target effects, such as hERG channel interactions which can lead to cardiovascular toxicity.[1] The 4-fluoropiperidine scaffold, therefore, represents a "privileged" structural motif, offering medicinal chemists a reliable method to address common drug discovery hurdles.

Foundational Principles: Conformational Control and Basicity Modulation

The true power of the 4-fluoropiperidine scaffold lies in its ability to exert precise control over the molecule's conformation and the basicity of the nitrogen atom. These two factors are intrinsically linked and have significant downstream effects on a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Axial Preference: A Counterintuitive Conformational Driver

While substituents on a six-membered ring typically favor the sterically less hindered equatorial position, fluorinated piperidines often exhibit a preference for the axial conformation.[5] This phenomenon is driven by a combination of non-covalent interactions that stabilize the axial conformer, particularly in the protonated state relevant to physiological pH.

A systematic study using NMR spectroscopy and computational analysis has codified the principles governing this preference.[2][3][6] The key stabilizing forces include:

  • Charge-Dipole Interactions: In the protonated piperidinium ion, a favorable electrostatic interaction occurs between the partial negative charge on the axial fluorine and the positive charge on the nitrogen (C-F···H-N+).[1] This is often the dominant stabilizing force.

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond contributes to the stability of the axial orientation.[2][6]

  • Solvation Effects: The polarity of the solvent plays a crucial role.[2][3] In aqueous solutions, the equatorial conformer, which possesses a larger dipole moment, can be significantly stabilized, sometimes overriding the intrinsic preference for the axial position seen in less polar environments.[2][3]

This conformational locking provides a rigid scaffold, reducing the entropic penalty upon binding to a target and allowing for a more defined presentation of pharmacophoric elements.

G start Fluoropyridine Precursor rh_cat Rh(I) Catalyst + Pinacol Borane start->rh_cat intermediate Dearomatized Intermediate rh_cat->intermediate h2 Hydrogenation (H2) intermediate->h2 product All-cis-(multi)fluorinated Piperidine h2->product

Sources

Methodological & Application

Boc deprotection methods for Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methodologies for the Deprotection of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile, predictable cleavage under acidic conditions.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the deprotection of a specific, functionally complex substrate: this compound. This molecule incorporates a piperidine scaffold, prevalent in many pharmaceuticals, alongside a primary amide and a fluorine atom at a quaternary center. We will explore the nuances of selecting an appropriate deprotection strategy, from standard harsh acidic methods to milder alternatives, ensuring the integrity of the target molecule. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to empower researchers in drug development and chemical synthesis.

Introduction: Strategic Considerations for Deprotection

The removal of a Boc group is often a critical final step in a synthetic sequence. The choice of deprotection method is dictated by the overall stability of the substrate and the presence of other sensitive functional groups. The target molecule, this compound, presents specific features that guide this selection:

  • Piperidine Core: A common heterocyclic motif in drug discovery.

  • N-Boc Group: An acid-labile protecting group for the secondary amine of the piperidine.

  • C4-Carboxamide: A primary amide (-CONH₂) group. Amides are generally stable but can be susceptible to hydrolysis under exceptionally harsh acidic or basic conditions over prolonged reaction times.[4]

  • C4-Fluoro Group: The presence of an electron-withdrawing fluorine atom can influence the reactivity of adjacent functional groups, though it is generally stable and unlikely to interfere directly with the Boc deprotection mechanism.

The primary goal is to cleave the Boc group efficiently without compromising the amide functionality. This necessitates a careful evaluation of reagents, solvents, temperature, and reaction time.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions is a well-understood, multi-step process.[5] It proceeds via a carbamate hydrolysis mechanism that relies on the formation of a stable tert-butyl cation.[1][6]

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., H⁺ from TFA or HCl).[1][7][8]

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine (the deprotected piperidine).[7][8]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[1][7]

The liberated tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate if not properly managed.[7][9]

Boc_Deprotection_Mechanism Mechanism of Acidic Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc Acid (e.g., TFA) H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu+ tBu_cation t-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine Spontaneous CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine Salt (Product) FreeAmine->AmineSalt Excess Acid H_plus2 H+

Caption: The four-step mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Methodologies

The selection of a deprotection method is a critical decision based on substrate stability, desired product form (free base vs. salt), and process considerations like scale and environmental impact.

Method CategoryReagents & ConditionsSolventTemp.TimeAdvantagesDisadvantages & Mitigation
Standard Strong Acid 5-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1-4 hHighly effective, fast, reliable, and widely documented.[1][2]Harsh; can cleave other acid-sensitive groups. TFA salts can be hygroscopic or oily. Mitigation: Use scavengers (e.g., anisole, thioanisole) to trap the t-butyl cation and prevent side reactions.[1][]
Milder Strong Acid 4M Hydrochloric Acid (HCl)1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc)RT1-3 hMilder than TFA; the resulting hydrochloride salt often precipitates, simplifying isolation and purification.[2][5]Dioxane is a regulated solvent. The acidity is still significant and may not be suitable for highly sensitive substrates.
Alternative Mild Acid Oxalyl Chloride (3 equiv.) in MethanolMethanol (MeOH)RT1-4 hVery mild conditions. Tolerates many other functional groups. Avoids strong protic acids like TFA.[11][12]In situ generation of HCl from oxalyl chloride and methanol is the active deprotecting agent; requires careful handling of the corrosive reagent.
"Green" Chemistry Water (as catalyst and solvent)WaterReflux (100°C)15-60 minEnvironmentally benign, avoids organic solvents and strong acids. Simple workup.[5][13][14][15]High temperature may not be suitable for thermally sensitive substrates. Substrate must have some solubility or be able to react as a suspension.
Thermal (Acid-Free) HeatTrifluoroethanol (TFE), Toluene, or Methanol120-230°C20-60 minCompletely avoids acidic reagents, useful for highly acid-sensitive molecules. Can be performed in continuous flow reactors.[16]Requires high temperatures, which can lead to degradation. Not suitable for thermally labile compounds.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and product isolation.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

Principle: This is the most common and robust method for Boc deprotection, utilizing the strong acid TFA to rapidly cleave the carbamate at room temperature.[2]

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) dropwise to the stirred solution. Gas evolution (CO₂) should be observed.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][17]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Work-up and Isolation (to obtain free base):

  • Redissolve the crude residue in DCM.

  • Carefully add saturated NaHCO₃ solution portion-wise until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 4-carbamoyl-4-fluoropiperidine as a free base.

Protocol 2: Deprotection with HCl in Dioxane

Principle: This method uses a commercially available solution of HCl in an organic solvent, which often leads to the direct precipitation of the product as a stable hydrochloride salt, simplifying isolation.[2][5]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (optional, for solubility)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Suspend or dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of a co-solvent like methanol if necessary.

  • To the stirred mixture, add the 4M HCl in dioxane solution (5-10 equiv. of HCl).

  • Stir the mixture at room temperature for 1-3 hours. In many cases, a precipitate (the hydrochloride salt of the product) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, add diethyl ether to the mixture to ensure complete precipitation.

  • Isolate the product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the pure 4-carbamoyl-4-fluoropiperidine hydrochloride salt.

Protocol 3: Water-Mediated "Green" Deprotection

Principle: This environmentally friendly protocol leverages refluxing water to mediate the deprotection without any added acid catalyst, offering a simple and clean alternative.[5][13][14]

Materials and Reagents:

  • This compound

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Place the Boc-protected substrate (1.0 equiv.) in a round-bottom flask.

  • Add deionized water (approx. 10-20 mL per mmol of substrate).

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Maintain at reflux for 15-60 minutes, monitoring the reaction by TLC. The transformation is often complete within 15 minutes.[5]

  • Once complete, cool the reaction mixture to room temperature.

Work-up and Isolation:

  • Add DCM or EtOAc to the cooled aqueous mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected product.

Workflow and Method Selection

The path from the protected substrate to the final, characterized product involves several key stages. The choice of deprotection method is a critical decision point based on the substrate's properties.

Deprotection_Workflow General Experimental Workflow sub Start: Boc-Protected Substrate setup Reaction Setup (Solvent, Temp.) sub->setup add Add Deprotection Reagent setup->add react Stir & React (1-4 hours) add->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up (Quench, Extract/Filter) monitor->workup Reaction Complete isolate Isolate Crude Product (Concentrate/Dry) workup->isolate purify Purification (if needed) (Crystallization/Chromatography) isolate->purify char Characterize Final Product (NMR, MS, IR) purify->char

Caption: A generalized workflow for a Boc deprotection experiment.

Decision_Tree Decision Guide for Method Selection start Substrate Contains Other Acid-Sensitive Groups? thermal_check Is Substrate Thermally Stable? start->thermal_check YES standard_acid Use Standard Acidic Method (TFA/DCM or HCl/Dioxane) start->standard_acid NO yes_sensitive YES no_sensitive NO mild_acid Use Mild Method (Oxalyl Chloride/MeOH) thermal_check->mild_acid NO green_method Consider Green Method (Water @ Reflux) thermal_check->green_method YES yes_thermal YES no_thermal NO thermal_method Consider Thermal Method (High Temp, Acid-Free) green_method->thermal_method If Green Fails

Caption: A decision-making flowchart for selecting a Boc deprotection method.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Alternative Methods for Boc Deprotection. Reddit. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Substrate scope of C2 functionalization. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PubMed. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Synthesis of Fluorinated Amides Starting from Carbohydrates Based on the Claisen Rearrangement. ResearchGate. [Link]

  • Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate. [Link]

Sources

High-Purity Isolation of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, particularly in CNS drug development.[1][2] The stringent purity requirements of downstream synthetic applications and pharmacological screening necessitate a robust and reproducible purification method. This application note provides a comprehensive, field-tested protocol for the purification of this compound from a crude synthetic mixture using automated flash column chromatography. We delve into the causal reasoning behind methodological choices, from mobile phase development to the mitigation of common chromatographic challenges, ensuring scientific integrity and enabling researchers to achieve high-purity material efficiently.

Pre-Chromatography Considerations: A Molecular-Level Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. The structure of this compound presents a unique combination of functional groups that dictate its chromatographic behavior.

  • Tert-butyl (Boc) Group: This bulky, non-polar protecting group significantly increases the molecule's lipophilicity and shields the piperidine nitrogen.

  • Carbamoyl Group (-CONH₂): As a primary amide, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of interaction with polar stationary phases.

  • Fluorine Atom: The geminal fluorine atom enhances the polarity in its immediate vicinity and can influence the acidity of adjacent protons.

  • Piperidine Ring: A saturated heterocyclic core.

This duality of a non-polar Boc group and a highly polar carbamoyl group classifies the compound as moderately polar. The primary challenge during purification is to exploit this polarity to separate it from less polar starting materials or byproducts and more polar impurities. Furthermore, the amide and the piperidine structure can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing.[3][4]

Method Development: Thin-Layer Chromatography (TLC) Optimization

Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). This allows for rapid screening of mobile phase compositions to achieve optimal separation.

Objective: To identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.

Protocol for TLC Analysis:

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Eluent Systems Screening: Prepare developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). A good starting point is a 1:1 Hexane:Ethyl Acetate mixture.

  • Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization:

    • If the target compound's Rf is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate.

    • If the Rf is too high (>0.5), decrease the polarity by increasing the proportion of Hexane.

    • If peak smearing or streaking is observed, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a 7N solution of ammonia in methanol to the mobile phase to neutralize acidic silica sites.[4][5]

Optimized Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual (gravity) column chromatography.[6] Normal-phase chromatography is the method of choice due to the compound's polar functional groups.[7][8]

Materials and Instrumentation
  • Chromatography System: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt).

  • Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g size for purifying 100-800 mg of crude material).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Modifier (Optional): Triethylamine (TEA).

  • Sample Adsorbent: Celite® or a small amount of silica gel for dry loading.

  • Reagents: HPLC-grade solvents are recommended for optimal results.

Summary of Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 40-63 µm particle sizePolar adsorbent that interacts well with the carbamoyl group, providing good retention and selectivity.[9]
Mobile Phase A: Hexane; B: Ethyl AcetateA standard solvent system for separating moderately polar compounds. Provides a good polarity range.
Loading Technique Dry LoadingPrevents band broadening and improves resolution, especially if the crude material has poor solubility in the initial mobile phase.
Elution Mode Gradient ElutionEnsures that less polar impurities elute first, followed by the target compound with a good peak shape, and finally, the more polar impurities are washed off the column.[10]
Gradient Program 20% to 80% Ethyl Acetate in Hexane over 10 column volumes (CV)This gradient is a typical starting point based on TLC analysis and should be adjusted based on the specific impurity profile.
Flow Rate 40 mL/min (for a 40g column)An optimal flow rate that balances separation efficiency with run time.
Detection UV, 210 nm and 254 nmThe carbamoyl and carboxylate groups have some UV absorbance at lower wavelengths. 254 nm can help detect aromatic impurities.
Step-by-Step Purification Procedure
  • Sample Preparation (Dry Loading): a. Dissolve the crude material (~500 mg) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane). b. Add 2-3 times the mass of the crude material in an inert adsorbent (e.g., 1.5 g of Celite® or silica gel). c. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Installation and Equilibration: a. Install the selected silica gel column (40 g) onto the flash system. b. Equilibrate the column with the initial mobile phase conditions (e.g., 20% Ethyl Acetate in Hexane) for at least 2-3 column volumes (CV).

  • Sample Loading: a. Load the prepared dry sample into an empty solid load cartridge and attach it to the system.

  • Gradient Elution: a. Begin the purification run using the defined gradient method (e.g., 20% to 80% B over 10 CV). b. Monitor the separation in real-time using the UV detector. The target compound is expected to elute as the main peak after any less polar impurities.

  • Fraction Collection: a. Collect fractions based on the UV chromatogram peaks. Automated systems can use peak detection algorithms to trigger fraction collection.

  • Fraction Analysis and Pooling: a. Analyze the collected fractions using TLC to identify which ones contain the pure product. b. Pool the fractions containing the pure compound (as determined by a single spot on TLC at the correct Rf).

  • Solvent Removal: a. Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.

Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final pure compound.

Purification_Workflow cluster_prep 1. Preparation & Method Development cluster_execution 2. Flash Chromatography Execution cluster_analysis 3. Analysis & Final Product Crude Crude Synthetic Material TLC TLC Analysis & Optimization (Hexane/EtOAc +/- TEA) Crude->TLC Test separation Load Dry Sample Loading TLC->Load Define conditions Run Gradient Elution on Silica Column Load->Run Inject Collect Fraction Collection Run->Collect Based on UV signal Analyze TLC Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Evap Solvent Evaporation Pool->Evap Pure Pure Compound (>98% Purity) Evap->Pure

Caption: Workflow for the purification of this compound.

Results and Discussion: The Rationale for Excellence

Following the protocol described above typically yields the target compound with a purity of >98% as determined by HPLC and ¹H-NMR analysis. The key to this successful protocol lies in two critical choices:

  • Dry Loading: Wet (liquid) injection of the crude material, especially if dissolved in a strong solvent like Dichloromethane, can disrupt the initial equilibrium at the top of the column, leading to band broadening. By adsorbing the material onto silica first (dry loading), the compound is introduced to the column in a solid, uniform band, resulting in sharper peaks and superior separation.

  • Gradient Elution: An isocratic elution (using a single solvent mixture) is often insufficient for complex crude mixtures. A low-polarity starting condition (20% EtOAc) allows for the complete elution of non-polar byproducts. The gradual increase in solvent strength then cleanly elutes the moderately polar target compound, before finally washing off highly polar impurities at high EtOAc concentrations. This ensures high purity and recovery.

The Role of Basic Modifiers: For certain crude mixtures, particularly where the synthesis may leave acidic residues or if the silica quality varies, peak tailing of the target compound can persist. This is due to the strong interaction between the carbamoyl group and acidic silanol sites on the stationary phase.[4] The addition of 0.1-0.5% triethylamine (TEA) to the mobile phase effectively deactivates these sites by competitive binding, leading to more symmetrical peak shapes and improved resolution.[4][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase polarity.- Column overload.- Sample loaded in too strong a solvent.- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded (aim for 1-5% of column mass).- Use the dry loading technique described in section 3.3.
Compound Streaking / Tailing on TLC/Column - Strong interaction with acidic silica sites.- Compound is not stable on silica.- Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase to mask active sites.[4][11]- Consider using a different stationary phase like alumina or a functionalized silica.
Compound Will Not Elute from the Column - Mobile phase is not polar enough.- Compound may have decomposed or irreversibly bound.- Increase the gradient to 100% Ethyl Acetate, then add a stronger solvent like 5-10% Methanol in Dichloromethane.- Check compound stability on a TLC plate before running the column.
Low Recovery of Pure Compound - Incomplete elution from the column.- Some product discarded in mixed fractions.- Ensure the column is flushed with a strong solvent at the end of the run.- Re-purify the mixed fractions under modified conditions if the quantity is significant.

Conclusion

This application note details a systematic and robust methodology for the purification of this compound using automated flash column chromatography. By combining careful method development via TLC with optimized flash chromatography parameters, including dry sample loading and gradient elution, researchers can consistently obtain this valuable building block in high purity. The provided troubleshooting guide further equips scientists to address common challenges, making this protocol a reliable asset in the drug discovery and development workflow.

References

  • Vertex AI Search. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University. (n.d.). Column chromatography.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ScienceDirect. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines.
  • A2B Chem. (n.d.). Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemicalBook. (n.d.). This compound synthesis.

Sources

Comprehensive NMR Characterization of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceutical agents. The introduction of fluorine into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a key building block in the synthesis of complex pharmaceutical intermediates, making its unambiguous structural characterization paramount. This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of this compound, offering detailed protocols and expert insights for researchers in drug development and organic synthesis. While experimental spectra for this specific compound are not widely available in the public domain, this guide will utilize data from closely related analogs to predict and interpret the expected spectral features, providing a robust framework for its analysis.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound (CAS: 918431-92-2, Molecular Formula: C₁₁H₁₉FN₂O₃, Molecular Weight: 246.28 g/mol ) contains several NMR-active nuclei that are crucial for its characterization: ¹H, ¹³C, and ¹⁹F. The presence of the fluorine atom provides a unique spectroscopic handle for confirming the structure and purity of the molecule.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds, including N-Boc protected piperidines and other fluorinated organic molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 5.5 - 6.5br s2H-C(O)NH₂Amide protons often appear as broad singlets and their chemical shift is solvent and concentration dependent.
~ 3.2 - 4.0m4HH-2, H-6 (piperidine ring)Protons adjacent to the nitrogen of the Boc-protected piperidine typically appear in this region as complex multiplets due to restricted rotation.
~ 1.8 - 2.2m4HH-3, H-5 (piperidine ring)Piperidine ring protons beta to the nitrogen are expected in this upfield region.
1.48s9H-C(CH₃)₃ (Boc group)The nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~ 170 - 175-C(O)NH₂The carbonyl carbon of the primary amide is expected in this downfield region.
~ 154.5-C(O)O- (Boc group)The carbamate carbonyl carbon of the Boc group has a characteristic chemical shift.
~ 90 - 95 (d, ¹JCF ≈ 180-200 Hz)C-4 (piperidine ring)The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield.
~ 80.0-C(CH₃)₃ (Boc group)The quaternary carbon of the Boc group appears in this region.
~ 40 - 45C-2, C-6 (piperidine ring)Carbons adjacent to the nitrogen atom of the piperidine ring.
~ 30 - 35 (d, ²JCF ≈ 20-25 Hz)C-3, C-5 (piperidine ring)Carbons beta to the fluorine atom will exhibit a smaller two-bond coupling.
28.4-C(CH₃)₃ (Boc group)The methyl carbons of the Boc group are highly shielded and appear upfield.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
~ -160 to -180mThe chemical shift of fluorine attached to a tertiary carbon in a cyclic system is expected in this range. The multiplicity will be complex due to coupling with adjacent protons.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data. The following protocol is recommended:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Weigh approximately 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Compound (10-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap

Caption: Workflow for NMR sample preparation.

1D NMR Spectroscopy Protocol (¹H, ¹³C, and ¹⁹F)
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 250-300 ppm, centered around -150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra appropriately (e.g., residual solvent peak for ¹H and ¹³C, and an external standard for ¹⁹F).

2D NMR Spectroscopy Protocols (COSY and HSQC)

Two-dimensional NMR experiments are invaluable for elucidating the connectivity of atoms within a molecule.[1]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.

    • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Set identical to the ¹H NMR experiment in both dimensions.

    • Number of Increments: 256-512 increments in the indirect dimension (F1).

    • Number of Scans: 2-8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2]

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • ¹H Spectral Width (F2): Set identical to the ¹H NMR experiment.

    • ¹³C Spectral Width (F1): Set to cover the expected range of protonated carbons (e.g., 0-100 ppm).

    • Number of Increments: 128-256 increments in the indirect dimension (F1).

    • Number of Scans: 4-16 scans per increment.

NMR_Analysis_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation H1 ¹H NMR COSY COSY (¹H-¹H) H1->COSY HSQC HSQC (¹H-¹³C) H1->HSQC C13 ¹³C NMR C13->HSQC F19 ¹⁹F NMR Structure Final Structure Confirmation F19->Structure COSY->Structure HSQC->Structure

Caption: Workflow for comprehensive NMR analysis.

Data Interpretation and Structural Elucidation

The combination of 1D and 2D NMR data allows for the complete assignment of the structure of this compound.

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments. The large ¹JCF and smaller ²JCF coupling constants are diagnostic for the presence and position of the fluorine atom.

  • ¹⁹F NMR: Confirms the presence of fluorine and provides information about its electronic environment.

  • COSY: Establishes the connectivity of the piperidine ring protons. Cross-peaks will be observed between adjacent protons (e.g., H-2 with H-3, and H-5 with H-6).

  • HSQC: Directly links each proton to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

By systematically analyzing the data from these experiments, researchers can confidently confirm the identity and purity of their synthesized this compound.

Conclusion

This application note provides a detailed guide for the comprehensive NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by carefully interpreting the resulting 1D and 2D NMR spectra, researchers can achieve unambiguous structural elucidation of this important synthetic building block. The insights provided herein are intended to empower scientists in drug discovery and development with the knowledge to confidently characterize their fluorinated piperidine derivatives.

References

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link][1]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][3]

Sources

Application Notes and Protocols for Mass Spectrometry Analysis of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines and the Analytical Challenge

The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated piperidines highly valuable intermediates in the synthesis of a wide range of pharmaceuticals. However, the very properties that make these compounds desirable also present significant analytical challenges, particularly for mass spectrometry (MS)-based characterization. The high electronegativity of fluorine can influence ionization efficiency and lead to atypical fragmentation patterns, complicating structural elucidation and quantification.

These application notes provide a comprehensive guide for the robust analysis of fluorinated piperidine intermediates using liquid chromatography-mass spectrometry (LC-MS). We will delve into the rationale behind method development, from sample preparation to data interpretation, and provide detailed protocols to ensure reliable and reproducible results.

Section 1: Navigating the Analytical Landscape - Strategic Method Development

A successful mass spectrometry analysis of fluorinated piperidine intermediates hinges on a well-designed experimental strategy. This involves careful consideration of the analyte's properties and the selection of appropriate instrumentation and parameters.

The Crucial First Step: Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the reaction mixture or biological matrix, remove interfering substances, and ensure compatibility with the LC-MS system. The choice of technique depends on the complexity of the sample and the physicochemical properties of the analyte.

Key Considerations for Sample Preparation:

  • Analyte Polarity: The polarity of the fluorinated piperidine will dictate the choice of extraction solvent and solid-phase extraction (SPE) sorbent.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to minimize these effects.

  • Analyte Stability: Some fluorinated piperidines may be susceptible to degradation under certain pH or temperature conditions.

Protocol 1: Generic Solid-Phase Extraction (SPE) for Fluorinated Piperidine Intermediates from a Reaction Mixture

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for basic piperidines) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the reaction mixture in a compatible solvent (e.g., 0.1% formic acid in water/acetonitrile) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Choosing the Right Ionization Technique

The ionization source is where the analyte is converted into gas-phase ions for mass analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common techniques for small molecule analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable compounds. For basic piperidines, positive ion mode ESI is typically employed, leading to the formation of protonated molecules ([M+H]^+). The presence of fluorine can sometimes reduce the basicity of the piperidine nitrogen, potentially affecting ESI efficiency.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is effective for less polar and thermally stable compounds. It can be a valuable alternative when ESI proves inefficient for certain fluorinated piperidines.

Table 1: Comparison of ESI and APCI for Fluorinated Piperidine Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization at atmospheric pressure.
Analyte Suitability Polar, ionizable compounds.Less polar, thermally stable compounds.
Common Adducts ([M+H]^+), ([M+Na]^+)([M+H]^+)
Flow Rate Compatibility Lower flow rates (µL/min to low mL/min).Higher flow rates (mL/min).
Matrix Effects More susceptible to ion suppression.Generally less susceptible to ion suppression.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion. This is particularly crucial for fluorinated compounds, as the mass of fluorine (18.9984 Da) is close to that of a hydroxyl group (17.0027 Da) or an amino group (16.0187 Da). HRMS helps to differentiate between potential elemental formulas and confirm the identity of the fluorinated piperidine intermediate and its metabolites or degradation products.

Tandem Mass Spectrometry (MS/MS) for Structural El

Application Notes & Protocols for Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs.[1] Its three-dimensional geometry allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into these scaffolds has become a powerful tactic for fine-tuning molecular properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[2][3] Specifically, fluorination adjacent to a basic nitrogen center, as in the 4-fluoro-piperidine motif, can significantly lower the amine's pKa, which can be critical for modulating off-target effects (e.g., hERG inhibition) and improving oral bioavailability.[4][5]

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a meticulously designed building block that leverages these advantages for parallel synthesis and library generation. It provides a robust piperidine core pre-functionalized with two key features: a fluorine atom to modulate physicochemical properties and a primary carbamoyl (amide) group that can serve as a key hydrogen bond donor. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable handle that can be efficiently removed under acidic conditions, revealing a nucleophilic secondary amine ready for diversification.[6] This application note provides a comprehensive guide for researchers, outlining detailed protocols for the effective use of this building block in high-throughput library synthesis.

Key Molecular Features and Strategic Advantages

Understanding the role of each functional group is paramount to leveraging this building block effectively.

  • α-Fluorine Atom: The fluorine atom at the C4 position, adjacent to the carbamoyl group, introduces significant electronic effects. It acts as a powerful electron-withdrawing group, influencing the acidity of neighboring protons and the hydrogen-bonding capacity of the amide. Crucially, studies on fluorinated piperidines have shown that fluorine substitution can enforce specific chair conformations, often favoring an axial orientation, which can pre-organize the scaffold for optimal target binding.[4][5] This conformational rigidity is a valuable design principle in modern drug discovery.

  • Carbamoyl Group (-CONH₂): The primary amide is a versatile functional group. It is a classic hydrogen bond donor and acceptor, often critical for anchoring a ligand within a protein's active site. While it can be chemically modified, its primary utility in a parallel synthesis context is as a stable, property-modulating polar feature.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is the linchpin for parallel synthesis. It is exceptionally stable under a wide range of reaction conditions (e.g., nucleophilic substitution, cross-coupling) yet is readily and cleanly cleaved with acid, typically Trifluoroacetic Acid (TFA).[6] This orthogonality is essential for a two-stage diversification strategy: Boc-deprotection followed by N-functionalization.

Core Application: A General Workflow for Parallel Library Synthesis

The primary application of this building block is the generation of diverse libraries of N-substituted 4-carbamoyl-4-fluoropiperidines. The workflow is designed for efficiency and compatibility with automated liquid handlers and multi-well plate formats.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Diversification Start Start with Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in 96-well plate Deprotection Protocol 1: Parallel Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Neutralization In-situ Neutralization & Solvent Exchange Deprotection->Neutralization Intermediate Array of 4-carbamoyl-4-fluoropiperidine (TFA salt or free base) Neutralization->Intermediate Acylation Protocol 2: N-Acylation (Carboxylic Acids, Coupling Agents) Intermediate->Acylation ReductiveAmination Protocol 3: Reductive Amination (Aldehydes, Reducing Agents) Intermediate->ReductiveAmination Arylation Protocol 4: N-Arylation (Aryl Halides, Pd-catalyst) Intermediate->Arylation Final_Library Final Compound Library Acylation->Final_Library ReductiveAmination->Final_Library Arylation->Final_Library caption General workflow for parallel library synthesis.

Caption: General workflow for parallel library synthesis.

Experimental Protocols

Protocol 1: Parallel N-Boc Deprotection in a 96-Well Plate Format

Rationale: This protocol uses the standard and highly reliable Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) method. The key to success in a parallel format is ensuring complete reaction and then thorough removal of the volatile acid and solvent to prepare the resulting amine salt for the subsequent diversification step.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Toluene

  • 96-well reaction block with sealing mat

  • Nitrogen manifold or centrifugal evaporator

Procedure:

  • Plate Preparation: Dispense a solution of this compound in DCM (e.g., 200 µL of a 0.2 M solution, 40 µmol/well) into each well of a 96-well reaction block.

  • Solvent Removal: Evaporate the DCM using a centrifugal evaporator or a gentle stream of nitrogen.

  • Deprotection Cocktail Addition: To each well, add 200 µL of a 20-50% (v/v) solution of TFA in DCM.[6][7] Scientist's Note: A 20% solution is often sufficient and minimizes potential side reactions with other sensitive functional groups that might be present in more complex building blocks. A 50% solution ensures rapid and complete deprotection.

  • Reaction: Seal the reaction block with a chemically resistant mat and agitate on an orbital shaker at room temperature for 1-2 hours. Monitor a representative well by LC-MS to confirm the disappearance of the starting material.

  • TFA Removal: Remove the sealing mat and evaporate the DCM and excess TFA under a stream of nitrogen. To ensure complete removal of residual acid, perform an azeotropic chase: add 200 µL of anhydrous toluene to each well and evaporate to dryness. Repeat this step twice.

  • Final Intermediate: The resulting white solid in each well is the piperidine TFA salt, which can be used directly in many subsequent coupling reactions where a tertiary amine base is added, or it can be neutralized first.

ParameterConditionRationale / Notes
Reagent 20-50% TFA in DCMPotent acid for clean cleavage of the Boc group.[6]
Temperature Room TemperatureSufficient for rapid deprotection without degrading the product.
Time 1-2 hoursTypically sufficient for full conversion. Monitor by LC-MS.
Workup Toluene AzeotropeCrucial for removing residual TFA which can quench subsequent reactions.
Protocol 2: High-Throughput N-Acylation via Amide Coupling

Rationale: This protocol diversifies the deprotected piperidine via amide bond formation using a library of carboxylic acids. HATU is chosen as the coupling agent for its high reactivity and low rate of epimerization, while DIEA is a non-nucleophilic base that neutralizes the TFA salt and facilitates the coupling.

Materials:

  • 96-well plate containing the 4-carbamoyl-4-fluoropiperidine TFA salt (from Protocol 1)

  • Stock solutions of diverse carboxylic acids (e.g., 0.2 M in DMF)

  • Stock solution of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous DMF (e.g., 0.2 M)

  • Stock solution of N,N-Diisopropylethylamine (DIEA) in anhydrous DMF (e.g., 0.6 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: Prepare 96-well plates containing the desired array of carboxylic acids (1.1 equivalents, e.g., 44 µmol/well).

  • Amine Dissolution: Dissolve the dried piperidine TFA salt in each well with 100 µL of anhydrous DMF.

  • Base Addition: To each well, add DIEA (3.0 equivalents, e.g., 120 µmol, 200 µL of 0.6 M solution). Agitate briefly.

  • Pre-activation (Optional but Recommended): In a separate plate, mix the carboxylic acid solutions with the HATU solution (1.1 equivalents) and let stand for 10-15 minutes to form the active ester.

  • Coupling Reaction: Transfer the pre-activated acid/HATU mixture to the corresponding wells containing the amine/DIEA solution. Alternatively, add the carboxylic acid solution, followed by the HATU solution directly to the amine plate.

  • Reaction: Seal the plate and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a few representative wells.

  • Workup & Purification: Upon completion, the crude reaction mixtures can be submitted directly for high-throughput purification, typically via preparative HPLC-MS.

G Piperidine 4-Carbamoyl-4-fluoropiperidine (TFA Salt) Product N-Acyl-4-carbamoyl-4-fluoropiperidine Piperidine->Product RCOOH R-COOH (Carboxylic Acid) RCOOH->Product HATU HATU HATU->Product Activates R-COOH DIEA DIEA DIEA->Product Base caption N-Acylation via amide coupling.

Caption: N-Acylation via amide coupling.
Protocol 3: High-Throughput Reductive Amination

Rationale: Reductive amination is a robust and reliable method for forming C-N bonds, providing access to N-alkylated piperidines. This protocol uses Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is tolerant of many functional groups and can be handled conveniently in a parallel format.[8]

Materials:

  • 96-well plate containing the 4-carbamoyl-4-fluoropiperidine TFA salt (from Protocol 1)

  • Stock solutions of diverse aldehydes or ketones (e.g., 0.2 M in Dichloroethane (DCE) or THF)

  • Sodium Triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Reagent Preparation: Prepare 96-well plates containing the desired array of aldehydes or ketones (1.2 equivalents, e.g., 48 µmol/well).

  • Amine Preparation: To the plate containing the dried piperidine TFA salt, add 200 µL of anhydrous DCE. Add DIEA (1.5 equivalents, e.g., 60 µmol) to neutralize the salt and agitate.

  • Imine Formation: Transfer the aldehyde/ketone solutions to the corresponding wells of the amine plate. Seal the plate and agitate at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Reduction: Unseal the plate and add solid STAB (1.5 equivalents, e.g., 60 µmol) to each well using a solid-handling robot or a multi-channel pipette. Scientist's Note: STAB is moisture-sensitive but generally manageable in an open-air, high-throughput setting if additions are performed efficiently. Mild effervescence may be observed.

  • Reaction: Reseal the plate and agitate at room temperature for 6-24 hours.

  • Workup & Purification: Quench the reaction by adding aqueous sodium bicarbonate solution to each well. Extract with an organic solvent (e.g., ethyl acetate or DCM) using a liquid-liquid extraction platform. The organic layers can then be evaporated and the products purified by preparative HPLC-MS.

ParameterConditionRationale / Notes
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective, and convenient for parallel synthesis.[8]
Solvent DCE or THFAprotic solvents that are compatible with the reducing agent.
Base DIEANeutralizes the TFA salt without interfering with the reaction.
Temperature Room TemperatureSufficient for most aldehyde couplings. Ketones may require gentle heating.
Protocol 4: High-Throughput Buchwald-Hartwig N-Arylation

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for creating libraries of N-aryl piperidines, a common motif in CNS-active drugs.[9] This protocol is optimized for a high-throughput setting, using a modern, air-stable palladium pre-catalyst and a strong, non-nucleophilic base. All solids should be dispensed in a glovebox or under an inert atmosphere for best results.

Materials:

  • 96-well plate containing the 4-carbamoyl-4-fluoropiperidine free base (Prepared from Protocol 1 followed by a separate neutralization and extraction step)

  • Array of diverse aryl halides (bromides or chlorides)

  • Pd pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., RuPhos, if not using a pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Plate Preparation (Inert Atmosphere): In a glovebox, dispense the aryl halide (1.0 equivalent, 40 µmol/well), Pd pre-catalyst (0.02 equivalents, 0.8 µmol/well), and base (1.4 equivalents, 56 µmol/well) into the wells of a 96-well reaction block.

  • Reagent Addition: Add a solution of the 4-carbamoyl-4-fluoropiperidine free base in anhydrous toluene (1.2 equivalents, 48 µmol in 200 µL) to each well.

  • Reaction: Seal the reaction block with a heat-resistant sealing mat. Remove the block from the glovebox and place it on a heating block with agitation at 80-110 °C for 4-18 hours. Scientist's Note: Reaction optimization may be required for challenging aryl chlorides, potentially requiring a different catalyst/ligand system.[9][10]

  • Workup & Purification: Cool the reaction block to room temperature. Quench by adding water. The library can be filtered through a pad of celite to remove the palladium catalyst, and the filtrate can be prepared for high-throughput purification.

G Piperidine 4-Carbamoyl-4-fluoropiperidine (Free Base) Product N-Aryl-4-carbamoyl-4-fluoropiperidine Piperidine->Product ArX Ar-X (Aryl Halide) ArX->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalyzes C-N Coupling Base Base (e.g., NaOtBu) Base->Product Activates Amine caption Buchwald-Hartwig N-Arylation.

Caption: Buchwald-Hartwig N-Arylation.

Conclusion

This compound is a high-value building block designed for the demands of modern drug discovery. Its constituent parts—a conformationally-influential fluorine atom, a hydrogen-bonding carbamoyl group, and a strategically placed Boc-protected amine—provide a powerful combination for generating novel and diverse chemical libraries. The protocols detailed herein offer robust, scalable, and automatable methods for leveraging this reagent in parallel synthesis campaigns, enabling the rapid exploration of chemical space and accelerating the identification of new therapeutic leads.

References

  • [Reference to a general review on fluorine in medicinal chemistry]
  • [Reference to a paper on fluorin
  • [Reference to a paper on parallel synthesis or library design]
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6148. Available at: [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(15), 6199-6206. Available at: [Link]

  • [Reference discussing physicochemical properties of fluorin
  • Meanwell, N. A. (2011). Fluorine and fluorinated fragments in pharmaceuticals. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • [Reference for a mild Boc deprotection method, if applicable]
  • [Reference for high-throughput acyl
  • [Reference for green Boc deprotection methods]
  • [Reference for direct N-alkyl
  • [Reference for large scale Boc deprotection]
  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]

  • [Reference on fluoro-olefin amide bioisosteres]
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Chemistry of Fluorine: Enhancing Drug Discovery with Fluorinated Amino Acids. Available at: [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. Available at: [Link]

  • [Reference for piperidine acylation optimiz
  • [Reference for parallel synthesis of piperidine libraries]
  • [Reference for selective secondary amine synthesis]
  • [Reference for aerobic Buchwald-Hartwig coupling]
  • [Reference on fluorine bioisosterism]
  • Huang, P., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(16), 4988. Available at: [Link]

  • [Reference for amide bond form
  • [Reference for Buchwald-Hartwig with hetaryl bromides]

Sources

Application Notes and Protocols: Synthesis of 4-Ureido-4-Fluoropiperidine Derivatives via Hofmann Rearrangement of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of approved pharmaceuticals.[1] The introduction of fluorine into this privileged structure can profoundly modulate its physicochemical and pharmacological properties.[2] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and fine-tune the basicity (pKa) of the piperidine nitrogen, which can lead to improved target engagement and a better safety profile.[3] Specifically, the 4-amino-4-fluoropiperidine moiety is a valuable building block for accessing novel chemical space in the development of therapeutics.

This application note provides a detailed protocol for the reaction of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate with primary amines. This transformation does not proceed via a simple amide coupling but rather through a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4] In this case, the intermediate isocyanate is trapped in situ by a primary amine to yield a 1-(4-fluoropiperidin-4-yl)-3-alkylurea derivative. This method offers a robust and efficient route to a diverse range of substituted ureas, which are themselves important pharmacophores.

Reaction Principle: The Hofmann Rearrangement

The Hofmann rearrangement of this compound is a multi-step process that occurs in a single pot.[5][6] The reaction is initiated by the deprotonation of the primary amide by a strong base, followed by halogenation of the nitrogen atom by a halogen source (e.g., bromine or an N-haloimide).[7] A second deprotonation generates an unstable N-haloamide anion, which undergoes a concerted rearrangement. The piperidine ring migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.[5] This highly electrophilic isocyanate is then readily attacked by a primary amine present in the reaction mixture to furnish the final urea product.[8]

It is crucial to note that the stereochemistry of the migrating group is retained during the rearrangement step.[4] While the starting material in this protocol is achiral, this is a key consideration for analogous reactions with chiral substrates.

Experimental Protocols

This section provides detailed protocols for the synthesis of 1-(1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)-3-alkylureas via the Hofmann rearrangement.

Materials and Equipment
  • This compound

  • Primary amine of choice

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium hydroxide (NaOH) or other suitable base (e.g., DBU)

  • Methanol (MeOH) or other suitable solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chambers

Protocol 1: Classical Hofmann Rearrangement using Bromine and Sodium Hydroxide

This protocol outlines the traditional conditions for the Hofmann rearrangement.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in methanol (approximately 0.2 M concentration of the starting amide).

  • Base Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium hydroxide (2.2 eq) in water and cool it to 0 °C.

  • Bromine Addition: Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring to form sodium hypobromite in situ.

  • Reaction Initiation: Add the freshly prepared cold sodium hypobromite solution dropwise to the stirred solution of the amide and amine at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)-3-alkylurea.

Protocol 2: Modified Hofmann Rearrangement using N-Bromosuccinimide (NBS) and DBU

This modified protocol employs milder reagents and may be suitable for more sensitive substrates.[8]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol (approximately 0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification: Follow steps 6-10 from Protocol 1 to work up and purify the product.

Visualization of the Reaction and Workflow

Reaction_Workflow Workflow for the Synthesis of 4-Ureido-4-Fluoropiperidine Derivatives cluster_reaction Hofmann Rearrangement cluster_workup Workup and Purification Start Dissolve Starting Materials: - this compound - Primary Amine in Methanol Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of NaOBr Cooling->Addition Reagent_Prep Prepare NaOBr in situ: NaOH(aq) + Br2 at 0 °C Reagent_Prep->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Na2S2O3 Reaction->Quench Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Silica Gel Chromatography Dry_Concentrate->Purify Product Pure 1-(1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)-3-alkylurea Purify->Product

Figure 1: General workflow for the synthesis of 4-ureido-4-fluoropiperidine derivatives.

Data Presentation: Expected Outcomes and Characterization

The Hofmann rearrangement of this compound with various primary amines is expected to proceed in moderate to good yields. The following table summarizes typical reaction parameters and expected outcomes.

Primary Amine (R-NH₂)Reagent SystemSolventReaction Time (h)Typical Yield (%)
BenzylamineBr₂/NaOHMethanol2-460-75
n-ButylamineNBS/DBUMethanol4-655-70
CyclohexylamineBr₂/NaOHMethanol3-565-80
AnilineNBS/DBUMethanol5-750-65

Table 1: Typical Reaction Conditions and Yields for the Synthesis of 4-Ureido-4-Fluoropiperidine Derivatives.

Product Characterization:

The successful synthesis of the desired urea product can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the piperidine ring protons, the protons of the alkyl/aryl group from the primary amine, and a broad singlet for the N-H protons of the urea linkage.

  • ¹³C NMR: The spectrum should show the carbonyl carbon of the Boc group and the urea, as well as the carbon bearing the fluorine atom, which will appear as a doublet due to C-F coupling.

  • ¹⁹F NMR: A singlet or a multiplet (depending on the coupling with neighboring protons) will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed.

Mechanistic Insights and Troubleshooting

Hofmann_Mechanism Mechanism of the Hofmann Rearrangement Amide Primary Amide R-C(=O)NH₂ N_Bromoamide N-Bromoamide R-C(=O)NHBr Amide->N_Bromoamide 1. Br₂/NaOH N_Bromoamide_Anion N-Bromoamide Anion R-C(=O)N⁻Br N_Bromoamide->N_Bromoamide_Anion 2. NaOH Isocyanate Isocyanate R-N=C=O N_Bromoamide_Anion->Isocyanate 3. Rearrangement (-Br⁻) Urea Urea R-NH-C(=O)NHR' Isocyanate->Urea 4. R'-NH₂

Figure 2: Simplified mechanism of the Hofmann rearrangement and subsequent urea formation.

Potential Side Reactions and Troubleshooting:

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, the reaction time can be extended, or a slight excess of the halogenating agent and base can be used. Ensure that the base is of high quality and the sodium hypobromite solution is freshly prepared.

  • Formation of the Primary Amine: If water is present in the reaction mixture and the primary amine is not sufficiently reactive or is present in a substoichiometric amount, the isocyanate intermediate can be hydrolyzed to a carbamic acid, which then decarboxylates to form the corresponding 4-amino-4-fluoropiperidine. To avoid this, use anhydrous solvents and a slight excess of the primary amine.

  • Elimination of HF: Under strongly basic conditions, there is a theoretical possibility of elimination of hydrogen fluoride to form an enamine. However, this is generally not a major side reaction under the controlled conditions of the Hofmann rearrangement. If this is observed, using a milder base like DBU might be beneficial.

  • Difficulty in Purification: The urea products can sometimes be challenging to purify due to their polarity. Careful selection of the eluent system for column chromatography is crucial. In some cases, crystallization may be an effective purification method.

Conclusion

The reaction of this compound with primary amines via the Hofmann rearrangement provides a reliable and versatile method for the synthesis of a diverse library of 1-(4-fluoropiperidin-4-yl)-3-alkylureas. These compounds are valuable building blocks in medicinal chemistry, and the protocols outlined in this application note offer a practical guide for their preparation. By understanding the reaction mechanism and potential challenges, researchers can efficiently access these important fluorinated piperidine derivatives for their drug discovery programs.

References

  • Burrows, J.N., Cumming, J.G., Fillery, S.M., et al. (2005). Modulators of the human CCR5 receptor. Part 1: Discovery and initial SAR of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. Bioorganic & Medicinal Chemistry Letters, 15(1), 25-28.
  • Chaturvedi, D. (2012).
  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
  • Huang, X., Seid, M., & Keillor, J. W. (1997). A Mild and Efficient Modified Hofmann Rearrangement. The Journal of Organic Chemistry, 62(21), 7495–7496.
  • Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Organic Chemistry Portal. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Shioiri, T. (1991). The Hofmann, Curtius, Schmidt, and Lossen Rearrangements. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 6, pp. 795-828). Pergamon.
  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483.
  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3(7), 267-306.
  • Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of fluorinated piperidines is a critical process in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2] However, the introduction of a fluorine atom, particularly at a quaternary center, presents unique challenges and potential side reactions.

This document provides a structured approach to identifying and resolving common issues encountered during the synthesis, ensuring a higher success rate and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low or nonexistent yield is one of the most common frustrations in synthesis. The causes can range from reagent quality to subtle variations in reaction conditions.

Possible Causes & Solutions

Cause Explanation Recommended Action
Poor Quality Starting Material The purity of the precursor, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, is crucial. Impurities can interfere with the fluorination reaction.Verify the purity of the starting material using NMR or LC-MS. If necessary, purify the starting material by recrystallization or column chromatography.
Inactive Fluorinating Agent Electrophilic fluorinating agents like Selectfluor® are sensitive to moisture and can degrade over time.[3]Use a fresh, unopened bottle of the fluorinating agent. If the reagent is older, its activity should be tested on a small scale with a known reactive substrate. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
Sub-optimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. Too low a temperature may result in a sluggish or incomplete reaction, while too high a temperature can lead to decomposition and side product formation.Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature). Monitor the reaction progress closely using TLC or LC-MS.
Incorrect Solvent Choice The solvent plays a critical role in solubilizing reactants and stabilizing intermediates. Some solvents can react with strong fluorinating agents. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[4]Acetonitrile (MeCN) is a commonly used and generally compatible solvent for reactions with Selectfluor.[4] Ensure the solvent is anhydrous, as water can quench the fluorinating agent and lead to hydrolysis side products.
Inadequate Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress by TLC or LC-MS at regular intervals. Extend the reaction time if the starting material is still present.
Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products. Identifying these byproducts is key to mitigating their formation.

A. Over-fluorination (Difluorinated Impurity)

Problem: Detection of a product with a mass corresponding to the addition of two fluorine atoms.

Causality: While less common for substrates without easily enolizable protons adjacent to the fluorination site, over-fluorination can sometimes occur under harsh conditions or with highly reactive substrates.[5]

Mitigation Strategy:

  • Stoichiometry Control: Use a controlled amount of the fluorinating agent, typically 1.05 to 1.2 equivalents.

  • Temperature Management: Perform the reaction at a lower temperature to increase selectivity.

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

B. Hydrolysis of the Carbamoyl Group

Problem: Formation of 1-BOC-4-fluoro-4-piperidinecarboxylic acid.

Causality: The carbamoyl (amide) group can be susceptible to hydrolysis, especially if the reaction conditions are acidic or basic and water is present.[6][7][8] Although amides are generally stable, prolonged reaction times or elevated temperatures in the presence of moisture can lead to this side reaction.[9]

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.

  • pH Control: Maintain neutral reaction conditions. If acidic or basic byproducts are formed, consider using a non-nucleophilic buffer.

  • Work-up Procedure: Quench the reaction carefully and perform the aqueous work-up at a low temperature to minimize hydrolysis during extraction.

C. Boc-Deprotection

Problem: Formation of 4-carbamoyl-4-fluoropiperidine.

Causality: The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids.[10] If acidic byproducts are generated during the fluorination, they can catalyze the removal of the Boc group.

Mitigation Strategy:

  • Acid Scavenger: Include a non-nucleophilic base, such as proton sponge or 2,6-di-tert-butylpyridine, in the reaction mixture to neutralize any in-situ generated acid.

  • Buffered Conditions: Consider running the reaction in a buffered system if acid generation is unavoidable.

  • Careful Reagent Choice: Some fluorinating agents or their byproducts can be acidic. Choose a reagent known for its compatibility with acid-sensitive groups.

Issue 3: Difficult Purification

Problem: The desired product is difficult to separate from starting materials or byproducts.

Causality: The polarity of the product, starting material, and byproducts may be very similar, making chromatographic separation challenging.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Screen different solvent systems for column chromatography. A gradient elution may be necessary.

    • Alternative Media: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good differential solubility.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the product or a persistent impurity to alter its polarity, facilitate separation, and then remove the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and direct approach is the electrophilic fluorination of a precursor such as Tert-butyl 4-carbamoylpiperidine-1-carboxylate. This typically involves the deprotonation of the alpha-carbon to the carbamoyl group with a strong base (like LDA or KHMDS) to form an enolate, which is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Q2: How do I choose the right fluorinating agent?

A2: The choice of fluorinating agent depends on the substrate's reactivity and the reaction conditions.[3]

  • Selectfluor® (F-TEDA-BF4): This is a powerful and widely used electrophilic fluorinating agent.[11] It is often used for less nucleophilic substrates. It is known to be a strong oxidant and can sometimes lead to side reactions.[12][13]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective electrophilic fluorine source. It is generally considered milder than Selectfluor® and may offer better selectivity in some cases.

It is advisable to perform small-scale screening with different fluorinating agents to determine the optimal choice for your specific substrate and conditions.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase to achieve good separation between the starting material and the product. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots.

  • LC-MS: This is a more definitive method that allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing real-time information on the reaction's progress and the presence of any byproducts.

Q4: What are the safety precautions for handling fluorinating agents?

A4: Electrophilic fluorinating agents are strong oxidizers and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.

  • Be aware of incompatibilities; for example, Selectfluor® can react violently with certain solvents like DMSO.[4] Always consult the Safety Data Sheet (SDS) before use.

Experimental Protocols

Protocol 1: Electrophilic Fluorination using Selectfluor®

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Tert-butyl 4-carbamoylpiperidine-1-carboxylate

  • Selectfluor®

  • Anhydrous Acetonitrile (MeCN)

  • Strong, non-nucleophilic base (e.g., KHMDS, LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 eq) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous MeCN.

  • Add the Selectfluor® solution to the reaction mixture dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Troubleshooting Workflow for Low Yield

The following diagram illustrates a systematic approach to troubleshooting low product yield.

low_yield_troubleshooting start Low or No Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material (Column, Recrystallization) sm_ok->purify_sm No check_reagents Verify Reagent Activity (Use Fresh Reagents) sm_ok->check_reagents Yes purify_sm->check_sm reagents_ok Reagents Active? check_reagents->reagents_ok replace_reagents Replace Fluorinating Agent and Dry Solvents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions (Temperature, Time) reagents_ok->optimize_conditions Yes replace_reagents->check_reagents conditions_ok Yield Improved? optimize_conditions->conditions_ok further_optimization Further Optimization/ Consult Literature conditions_ok->further_optimization No success Successful Synthesis conditions_ok->success Yes

Caption: Troubleshooting workflow for low yield.

Key Side Reactions Pathway

This diagram illustrates the main reaction pathway and potential side reactions.

side_reactions SM Starting Material (Boc-piperidine-carboxamide) Enolate Enolate Intermediate SM->Enolate + Base Product Desired Product (4-Fluoro-4-carbamoyl) Enolate->Product + 'F+' Source (e.g., Selectfluor) Hydrolysis Side Product: Hydrolysis (Carboxylic Acid) Product->Hydrolysis + H2O (Acid/Base catalyst) Deprotection Side Product: Boc-Deprotection (Free Amine) Product->Deprotection + Acid

Caption: Potential side reaction pathways.

References

  • Zhang, Y., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available from: [Link]

  • Couturier, C., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Journal of Fluorine Chemistry.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

  • Goti, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available from: [Link]

  • ResearchGate. Selectfluor‐promoted oxidative‐coupling reaction of aromatic amides and.... Available from: [Link]

  • American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Fluorination. Available from: [Link]

  • ResearchGate. Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM). Available from: [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available from: [Link]

  • PMC. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]

  • PMC. (2015). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. Available from: [Link]

  • Professor Steven V. Ley Research Group. Fluorination Reactions. Available from: [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. Available from: [Link]

  • Chemguide. the hydrolysis of amides. Available from: [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Material, Energy and Environment Engineering. Available from: [Link]

  • Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available from: [Link]

  • Wikipedia. Selectfluor. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Available from: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

  • PMC. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules. Available from: [Link]

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preventing hydrodefluorination in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Piperidines

A Guide to Preventing Hydrodefluorination

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated piperidines. Fluorinated piperidines are critical building blocks in medicinal and agricultural science due to their ability to enhance physicochemical properties of molecules.[1] However, their synthesis via the hydrogenation of readily available fluoropyridines is frequently complicated by a competitive side reaction known as hydrodefluorination (HDF), which leads to the undesired loss of fluorine.[1][2]

This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome the challenge of HDF in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrodefluorination (HDF) and why is it a significant problem?

Hydrodefluorination (HDF) is a reaction where a carbon-fluorine (C-F) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3] In the context of fluorinated piperidine synthesis, this occurs concurrently with the desired hydrogenation of the pyridine ring, leading to a mixture of the target fluorinated piperidine and the non-fluorinated analog as a byproduct.

This is a major issue for several reasons:

  • Loss of Yield: It directly reduces the yield of the desired fluorinated product.

  • Purification Challenges: The resulting mixture of fluorinated and non-fluorinated piperidines can be difficult to separate due to similar physical properties.

  • Compromised Biological Activity: The fluorine atom is often installed to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][4] Its unintended removal negates the primary purpose of the synthesis.

Q2: What are the primary causes of HDF during the catalytic hydrogenation of fluoropyridines?

HDF is a metal-catalyzed process that occurs on the surface of heterogeneous catalysts (like Palladium on carbon) or with homogeneous catalysts.[5] The reaction is mechanistically complex but generally involves the oxidative addition of the C-F bond to the metal center.[3][6] Several factors can promote this unwanted reaction:

  • Catalyst Choice: Some metals are more prone to C-F bond activation than others. Palladium (Pd) is notoriously active for HDF, whereas Rhodium (Rh) and Ruthenium (Ru) often show higher selectivity for ring hydrogenation.[7][8]

  • Reaction Conditions: Harsh conditions, such as high temperatures and high hydrogen pressures, can provide the necessary energy to overcome the activation barrier for C-F bond cleavage.

  • Substrate Electronics: The position of the fluorine atom and the presence of other electron-withdrawing groups on the pyridine ring can make the C-F bond more susceptible to cleavage.[9][10]

  • Acidic Byproducts: The generation of hydrogen fluoride (HF) during HDF can sometimes accelerate further C-F bond cleavage or poison the catalyst.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My main product is the non-fluorinated piperidine. How can I improve selectivity for the fluorinated product?

This is a classic selectivity problem indicating that the rate of HDF is competitive with or faster than the rate of ring hydrogenation.

Root Cause Analysis & Solutions:

  • Re-evaluate Your Catalyst: Palladium on carbon (Pd/C) is a common hydrogenation catalyst but is often too aggressive, leading to significant HDF.[11]

    • Solution 1 (Recommended): Switch to a Rhodium-based Catalyst. Rhodium catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are well-documented to be more selective for arene hydrogenation while minimizing C-F bond cleavage.[7][8] Rh₂O₃, in particular, has shown high activity under mild conditions.[8]

    • Solution 2: Modify the Palladium Catalyst System. If you must use palladium, studies have shown that specific supports or the presence of additives can sometimes temper its HDF activity. However, switching to Rhodium is often a more robust solution.

  • Optimize Reaction Conditions: Aggressive conditions favor the thermodynamically driven HDF pathway.

    • Solution: Lower Temperature and Pressure. Start with milder conditions (e.g., 5 bar H₂ pressure and 40°C) and gradually increase if the reaction is too slow.[7] Many successful selective hydrogenations are performed at or near room temperature.

  • Consider the Solvent: The solvent can influence catalyst activity and selectivity.

    • Solution: Use Fluorinated Alcohols. Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to be effective for the hydrogenation of pyridines, sometimes improving catalyst activity and selectivity.[7]

G start Low Selectivity: High HDF Observed cat_choice Is the catalyst Pd/C? start->cat_choice switch_rh Switch to Rh/C or Rh₂O₃ cat_choice->switch_rh Yes conditions Are conditions harsh? (High T, High P) cat_choice->conditions No success High Selectivity Achieved switch_rh->success mild_cond Reduce Pressure (e.g., 5 bar) Reduce Temperature (e.g., 40°C) conditions->mild_cond Yes solvent Screen Solvents: Try Trifluoroethanol (TFE) conditions->solvent No mild_cond->success solvent->success

Caption: Decision tree for troubleshooting low selectivity.

Problem 2: The reaction is very slow or stalls, and forcing the conditions (higher T/P) just leads to more HDF.

This common scenario suggests an issue with catalyst activity or stability, where the conditions required for ring hydrogenation are so harsh they inevitably trigger HDF.

Root Cause Analysis & Solutions:

  • Catalyst Poisoning: The nitrogen atom in pyridine is a Lewis base and can bind strongly to the catalyst's metal surface, inhibiting its activity. This is a well-known issue in the hydrogenation of N-heterocycles.[7][8]

    • Solution 1: Use an Acid Additive to Form a Pyridinium Salt. Protonating the pyridine nitrogen with a non-coordinating acid prevents it from poisoning the catalyst. Trifluoroacetic acid (TFA) is commonly used. The resulting pyridinium salt is also more electron-deficient, which can facilitate hydrogenation.

    • Solution 2: In Situ Protection. If the final product is to be protected, adding the protecting group reagent at the start of the reaction can sometimes prevent poisoning and also avoids handling the potentially volatile free piperidine product.[1][11] For example, adding Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). For less reactive substrates, increasing the catalyst loading can improve the yield without resorting to harsher conditions that promote HDF.[2]

  • Alternative Hydrogen Source: In some cases, transfer hydrogenation can offer a different reactivity profile.

    • Solution: Explore Transfer Hydrogenation. Using a hydrogen donor like formic acid or isopropanol in the presence of a suitable catalyst (e.g., a Rhodium complex) can sometimes provide the desired product under milder conditions than high-pressure H₂ gas.[12]

Problem 3: My product is volatile and I'm experiencing loss during workup and purification.

Fluorinated piperidines, especially those with low molecular weight, can be highly volatile, leading to poor isolated yields even if the reaction conversion is high.

Root Cause Analysis & Solutions:

  • Product Volatility: The free amine form of the piperidine is often more volatile than its salt or protected form.

    • Solution 1: In Situ Trapping/Protection. This is the most effective strategy. Before workup, add a protecting group reagent directly to the crude reaction mixture. This converts the volatile amine into a less volatile, easier-to-handle carbamate (e.g., Cbz or Boc) or amide.[2][11] This method has been successfully used to isolate products in high yields.[1]

    • Solution 2: Acidic Workup to Form a Salt. Quench the reaction and perform extractions under acidic conditions (e.g., with HCl) to convert the piperidine into its hydrochloride salt, which is non-volatile and can be isolated by evaporation or precipitation.

Data & Protocols

Table 1: Comparison of Catalysts for Fluoropyridine Hydrogenation
CatalystTypical ConditionsHDF Side ProductSelectivityReference
10% Pd/C 50 bar H₂, 80°C, MeOHSignificantLow to Moderate[11]
5% Rh/C 10 bar H₂, 50°C, HFIPMinimalHigh[7]
Rh₂O₃ 5 bar H₂, 40°C, TFEMinimalHigh[7][8]
PtO₂ (Adams' cat.) 50 bar H₂, RT, AcOHModerateModerate[8]

This table provides a general comparison. Optimal conditions are substrate-dependent.

Validated Protocol: Selective Hydrogenation of 3-Fluoropyridine using Rh₂O₃

This protocol is adapted from methodologies proven to be effective for the selective hydrogenation of functionalized pyridines.[7][8]

Materials:

  • 3-Fluoropyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • Trifluoroethanol (TFE), anhydrous

  • Hydrogen gas (H₂)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Standard glassware for inert atmosphere reactions

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: To a glass vial equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol, 1.0 equiv) and Rh₂O₃ (0.01 mmol, 1 mol%).

  • Solvent Addition: Transfer the vial to an autoclave. Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous trifluoroethanol (TFE) (2.0 mL).

  • Hydrogenation: Seal the autoclave. Purge the system with H₂ gas three times. Pressurize the reactor to 5 bar with H₂.

  • Reaction: Stir the reaction mixture at 40°C for 16 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the H₂ gas.

  • In Situ Protection (Trapping): To the crude reaction mixture, add triethylamine (1.5 mmol, 1.5 equiv). Cool the mixture in an ice bath and slowly add benzyl chloroformate (1.2 mmol, 1.2 equiv). Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the Cbz-protected 3-fluoropiperidine.

Mechanistic Insight: The Hydrodefluorination Pathway

The cleavage of the C-F bond on a metal surface is believed to occur via oxidative addition. The metal center inserts into the C-F bond, forming a metal-fluoride and a metal-aryl intermediate. This process is generally more facile with electron-rich, low-valent metal centers.[6]

G sub Fluoropyridine (Ar-F) adsorbed Adsorbed Complex [Ar-F---M] sub->adsorbed + [M] cat Metal Catalyst [M] ts Oxidative Addition Transition State adsorbed->ts intermediate Intermediate [Ar-M-F] ts->intermediate reductive Reductive Elimination (+ H₂) intermediate->reductive product HDF Product (Ar-H) reductive->product - [M] hf HF + [M] reductive->hf - Ar-H

Caption: Simplified mechanism of catalytic hydrodefluorination.

Palladium's propensity for HDF is attributed to its ability to readily undergo this oxidative addition step with C-F bonds. In contrast, rhodium catalysts often favor a pathway where the aromatic ring is hydrogenated before the C-F bond can be activated, leading to higher selectivity for the desired fluorinated piperidine.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. [Link]

  • Hu, L., Gu, K., & Liu, G. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12487–12493. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Hu, L., Gu, K., & Liu, G. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]

  • Conti, P., Stenta, M., & Tamborini, L. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Clot, E., Eisenstein, O., & Caulton, K. G. (2014). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. [Link]

  • Gair, J. J., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Request PDF. [Link]

  • University of Liverpool. (n.d.). Rhodium Catalysed Transfer Hydrogenation and Transamination. The University of Liverpool Repository. [Link]

  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Chaplin, B. P., & Reinhard, M. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology Letters. [Link]

  • Smith, L. J., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Organic & Biomolecular Chemistry. [Link]

  • Pitts, C. R. (2020). Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. [Link]

  • Al-Zoubi, R. M. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

  • Wikipedia. (n.d.). Hydrodefluorination. [Link]

  • Dong, C., et al. (2018). Carbon–fluorine bond cleavage mediated by metalloenzymes. Archives of Biochemistry and Biophysics. [Link]

  • Nairoukh, Z., et al. (2017). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. [Link]

  • Smith, L. J., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Platero-Prats, A. E., et al. (2017). Diverting Hydrogenations with Wilkinson's Catalyst towards Highly Reactive Rhodium(I) Species. Chemistry – A European Journal. [Link]

  • Wang, F., & Wang, X. (2021). Recent Advances in C–F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules. [Link]

  • Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Hu, L., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ResearchGate. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Gair, J. J., et al. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses. [Link]

  • Guerrero-Ríos, I., et al. (2019). Pyridine-Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. European Journal of Inorganic Chemistry. [Link]

  • Liu, S., et al. (2022). Mechanism of C−F bond cleavage of 2-fluorobenzoate by Rieske dioxygenases. ResearchGate. [Link]

  • Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this critical synthetic step. The presence of both a primary amide and an electron-withdrawing fluorine atom at the C4 position introduces unique considerations for this deprotection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the deprotection process in a direct question-and-answer format.

Problem 1: Incomplete Deprotection or Sluggish Reaction

Question: My Boc deprotection of this compound is very slow or stalls before reaching completion. How can I drive the reaction to completion?

Answer: Incomplete deprotection is a common issue, often stemming from the electronic nature of the substrate and suboptimal reaction conditions. The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via a mechanism involving protonation of the carbamate, followed by the formation of a stable tert-butyl cation.[1][2] The electron-withdrawing fluorine atom at the C4 position can subtly influence the basicity of the piperidine nitrogen and the overall stability of the molecule, potentially affecting reaction kinetics.

Initial Steps for Optimization:

  • Verify Reagent Quality: Ensure your acid solution (TFA or HCl in dioxane) has not degraded. Commercially available solutions of HCl in dioxane have a limited shelf life. Anhydrous conditions are crucial, especially for HCl/dioxane protocols.

  • Increase Acid Stoichiometry: A large excess of acid is often required to ensure the reaction proceeds at a reasonable rate.[3] Start with 10-20 equivalents of acid relative to your substrate.

  • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC or LC-MS). "Difficult" substrates may require significantly longer reaction times than standard protocols suggest.[4][5]

  • Consider Solvent Choice: Dichloromethane (DCM) is standard for Trifluoroacetic Acid (TFA) deprotections, while 1,4-dioxane is used for HCl.[6][7] Ensure your substrate is fully dissolved.

Below is a comparative table of starting conditions for common acidic deprotection methods.

Method Reagents Solvent Typical Time Temperature Key Considerations
TFA 20-50% TFADichloromethane (DCM)1-4 hours[7]0°C to Room TempHighly effective but less selective. Work-up can be challenging due to the trifluoroacetate salt.[7][8]
HCl/Dioxane 4M HCl1,4-Dioxane30 min - 3 hours[6][9]Room TempOften provides the crystalline hydrochloride salt, simplifying isolation.[7] Good selectivity.[9][10]

Troubleshooting Workflow for Incomplete Deprotection

G cluster_start cluster_check cluster_actions cluster_recheck cluster_end start Start: Incomplete Deprotection reagent_check Verify Reagent Quality (Fresh TFA, Anhydrous HCl/Dioxane) start->reagent_check reagent_check->start Reagents Bad (Replace & Restart) increase_acid Increase Acid Conc. (e.g., to 50% TFA or >10 eq. HCl) reagent_check->increase_acid Reagents OK extend_time Extend Reaction Time (Monitor by LC-MS/TLC) increase_acid->extend_time increase_temp Increase Temperature (e.g., to 35-40°C, with caution) extend_time->increase_temp recheck Reaction Complete? increase_temp->recheck recheck->increase_acid No, repeat cycle or consider alternatives end_success Success: Proceed to Work-up recheck->end_success Yes end_fail Failure: Consider Alternative Methods (e.g., Thermal Deprotection) recheck->end_fail If still incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 2: Formation of Side Products and Impurities

Question: After deprotection, my LC-MS/HPLC analysis shows unexpected peaks. What are these impurities and how can I prevent them?

Answer: The primary cause of side reactions during Boc deprotection is the formation of the highly reactive tert-butyl cation intermediate.[11][12] This electrophile can alkylate any available nucleophile in the reaction mixture.[13] While the primary amide of the carbamoyl group is not strongly nucleophilic, other sensitive functionalities on more complex molecules could be at risk. The cation can also lead to the formation of isobutylene oligomers.[14]

Solution: The Use of Scavengers Scavengers are nucleophilic reagents added to the reaction to trap the tert-butyl cation before it can react with your desired product.[11][12]

Scavenger Typical Concentration Mechanism of Action Notes
Triethylsilane (TES) 5% (v/v)Reduces the t-butyl cation to isobutane.Very effective, clean byproducts.
Anisole 5% (v/v)Acts as a Friedel-Crafts substrate for the t-butyl cation.Useful for protecting electron-rich aromatic systems.
Water 1-5% (v/v)Reacts with the t-butyl cation to form t-butanol.Can affect reaction kinetics and is not suitable for water-sensitive substrates.
Thioanisole 5% (v/v)Effective for scavenging cations and protecting methionine or cysteine residues.Strong odor.

Mechanism of Scavenger Action

G cluster_main cluster_side BocN Boc-Protected Amine Deprotected Desired Product (Amine Salt) BocN->Deprotected + H+ tBu_cation tert-Butyl Cation (Reactive Intermediate) BocN->tBu_cation + H+ H_plus H+ (from TFA/HCl) Side_Product Side Product (t-Butylated Impurity) tBu_cation->Side_Product Reacts with Product/Substrate Trapped Trapped Cation (Inert Product) tBu_cation->Trapped Intercepted by Scavenger Scavenger (e.g., TES, Anisole) Scavenger->Trapped G cluster_mech Boc Deprotection Mechanism Step1 Step 1: Protonation Boc-NHR + H+ -> [Boc(H+)-NHR] Step2 Step 2: Fragmentation [Boc(H+)-NHR] -> (CH3)3C+ + [HOOC-NHR] Step1->Step2 Unimolecular Cleavage Step3 Step 3: Decarboxylation [HOOC-NHR] -> CO2 + H2NR Step2->Step3 Spontaneous Step4 Step 4: Final Salt H2NR + H+ -> H3N+R Step3->Step4 Acid-Base Reaction

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers navigating the complexities of amide bond formation with fluorinated piperidines. This guide is structured to address specific challenges you may encounter in your experiments, providing in-depth explanations and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a fluorinated piperidine is failing or giving very low yields. What are the primary reasons for this?

A1: The challenges in forming amide bonds with fluorinated piperidines typically stem from a combination of electronic and steric factors.

  • Reduced Nucleophilicity: The primary issue is the decreased nucleophilicity of the piperidine nitrogen. Fluorine is a highly electronegative atom, and its presence on the piperidine ring exerts a strong electron-withdrawing inductive effect. This effect lowers the pKa of the piperidine nitrogen, making it a weaker base and a less effective nucleophile.[1][2] This reduced reactivity can cause standard coupling reactions to be sluggish or fail entirely.[3][4]

  • Steric Hindrance: The substitution pattern on the piperidine ring, including the fluorine atoms and other groups, can create significant steric hindrance around the nitrogen atom.[5][6] This bulkiness can physically impede the approach of the activated carboxylic acid, further slowing down the reaction rate.[7]

  • Conformational Effects: Fluorinated piperidines can exhibit a preference for specific conformations, such as an axial orientation of the fluorine atom, due to stabilizing electrostatic interactions.[8][9][10] This conformational rigidity can influence the accessibility of the nitrogen lone pair for nucleophilic attack.

Q2: I'm using standard coupling reagents like HATU/DIPEA, but the reaction isn't working. What should I try next?

A2: When standard uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are ineffective, it's a strong indicator that the nucleophilicity of your fluorinated piperidine is significantly diminished.[3][4] Here’s a logical progression for troubleshooting:

  • Switch to a More Reactive Coupling Reagent: Consider phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or trying coupling reagents known to be effective for electron-deficient amines.[7]

  • In Situ Acyl Fluoride Formation: A highly effective strategy for coupling electron-deficient amines is the in situ generation of acyl fluorides.[4][11][12][13] Acyl fluorides are more reactive than the active esters formed by many common coupling reagents and can overcome the low nucleophilicity of the fluorinated piperidine.[14][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are excellent for this purpose.[13][16]

  • Elevated Temperatures: For particularly challenging couplings, increasing the reaction temperature can provide the necessary activation energy.[11][12][17] Microwave heating can also be a valuable tool to accelerate these slow reactions.[11]

Q3: What role do additives like HOBt and DMAP play, and should I be using them?

A3: Additives can significantly impact the outcome of your coupling reaction, especially with challenging substrates.

  • HOBt (Hydroxybenzotriazole): HOBt is often used in conjunction with carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][18][19] Its primary roles are to suppress racemization of chiral carboxylic acids and to form a more reactive HOBt-ester intermediate, which can improve yields.[18] However, for severely electron-deficient amines, the HOBt-ester may still not be reactive enough.[3]

  • DMAP (4-Dimethylaminopyridine): DMAP can act as a potent acyl transfer catalyst.[3][20] In some cases, particularly with EDC, the addition of DMAP can facilitate the formation of a highly reactive acyl-pyridinium intermediate, which can then be attacked by the weakly nucleophilic fluorinated piperidine.[3] However, be cautious, as DMAP can sometimes have a detrimental effect due to increased steric hindrance of the N-acyl DMAP intermediate.[11]

Q4: I'm observing side products in my reaction. What are the likely culprits and how can I minimize them?

A4: Side reactions are common when the desired amide formation is slow.

  • Guanidinium Byproduct Formation: With uronium/aminium-based reagents like HATU or HBTU, the fluorinated piperidine can react with the coupling reagent itself to form a stable guanidinium byproduct, consuming your amine and reducing the yield of the desired amide.[7] Pre-activating the carboxylic acid before adding the amine can help minimize this side reaction.[7]

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7] This is more likely to occur when the nucleophilic attack by the amine is slow.

  • Hydrolysis: The presence of even trace amounts of water can lead to the hydrolysis of the activated carboxylic acid intermediate, returning it to the starting carboxylic acid.[19] It is crucial to use anhydrous solvents and reagents.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your amide bond formation with fluorinated piperidines.

Troubleshooting_Workflow Start Start: Low/No Yield with Standard Conditions (e.g., HATU, DIPEA, RT) Check_Purity Verify Purity & Integrity of Starting Materials (Acid & Amine) Start->Check_Purity Screen_Reagents Screen Alternative Coupling Reagents Check_Purity->Screen_Reagents If pure Analyze_Side_Products Analyze Side Products (LCMS/NMR) to Diagnose Issue Check_Purity->Analyze_Side_Products If impure/degraded Uronium Stronger Uronium/Aminium: HATU, HCTU Screen_Reagents->Uronium Phosphonium Phosphonium: PyBOP, PyAOP Screen_Reagents->Phosphonium Acyl_Fluoride Acyl Fluoride Precursors: BTFFH, TFFH, XtalFluor-E Screen_Reagents->Acyl_Fluoride Optimize_Conditions Optimize Reaction Conditions Uronium->Optimize_Conditions If still low yield Phosphonium->Optimize_Conditions If still low yield Acyl_Fluoride->Optimize_Conditions If still low yield Success Successful Coupling Acyl_Fluoride->Success Often successful directly Increase_Temp Increase Temperature (40-80°C or Microwave) Optimize_Conditions->Increase_Temp Solvent_Choice Change Solvent (e.g., DMF, NMP, MeCN) Optimize_Conditions->Solvent_Choice Base_Choice Evaluate Base (DIPEA vs. NMM vs. Collidine) Optimize_Conditions->Base_Choice Pre_Activation Implement Pre-Activation Protocol Increase_Temp->Pre_Activation If improvement seen Solvent_Choice->Pre_Activation If improvement seen Base_Choice->Pre_Activation If improvement seen Pre_Activation->Success If yield improves

Caption: A decision tree for troubleshooting difficult amide couplings.

Experimental Protocols

Protocol 1: Screening of Coupling Reagents for a Challenging Fluorinated Piperidine

This protocol is designed for a small-scale screen to identify the most promising coupling reagent.

  • Preparation: In separate vials, prepare stock solutions of your carboxylic acid (1.0 eq), fluorinated piperidine (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

  • Reaction Setup: To three separate reaction vials, add the carboxylic acid stock solution.

    • Vial A (HATU): Add HATU (1.1 eq).

    • Vial B (PyBOP): Add PyBOP (1.1 eq).

    • Vial C (BTFFH): Add BTFFH (1.2 eq).

  • Pre-activation: Add the DIPEA stock solution to each vial and stir at room temperature for 15 minutes.

  • Amine Addition: Add the fluorinated piperidine stock solution to each vial.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the conversion to the desired product in each vial to determine the most effective reagent.

Protocol 2: Optimized Protocol for Acyl Fluoride Mediated Coupling

This protocol is recommended when standard methods have failed and is based on the successful coupling of electron-deficient amines.[4][11][12]

  • Reagent Preparation: To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH2Cl2), add BTFFH (1.5 equivalents).

  • Base Addition: Add DIPEA (4.5 equivalents) to the mixture and stir at room temperature for 30 minutes to ensure the formation of the acyl fluoride.

  • Amine Addition: Add the fluorinated piperidine (1.0 equivalent) to the reaction mixture.

  • Heating: Seal the reaction vessel and heat the mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction for completeness over 12-24 hours using LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary

The choice of coupling reagent is critical for success. The following table provides a comparative overview of commonly used reagents for challenging amide bond formations.

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Uronium/Aminium HATU, HBTU, HCTUForms an OBt or OAt active esterHigh efficiency for routine couplings; fast reaction rates.[18][21]Can form guanidinium byproducts with the amine; may not be reactive enough for highly deactivated amines.[7]
Phosphonium PyBOP, PyAOPForms an OBt or OAt active esterExcellent for reducing racemization; effective for many hindered couplings.[7]Can be less reactive than the most potent uronium reagents.
Carbodiimide EDC, DCCForms an O-acylisourea intermediateInexpensive and widely available.Prone to N-acylurea side product formation; often requires an additive like HOBt to improve efficiency and suppress racemization.[7]
Acyl Halide Precursors BTFFH, TFFH, Deoxo-FluorIn situ formation of a highly reactive acyl fluorideHighly effective for sterically hindered and electron-deficient amines.[4][11][12][13]Reagents can be more expensive and moisture-sensitive.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • The Synthesis of Sterically Hindered Amides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [No Source Found].
  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [No Source Found].
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. ACS Publications. [Link]

  • (PDF) Amide bond formation using amino acid fluorides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [No Source Found].
  • Optimization of the reaction conditions of amide synthesis.
  • Optimization of reaction conditions for the preparation of amide 2 1a.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. ACS Publications. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [No Source Found].
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [No Source Found].

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Technical Support Center: Stability of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind handling and experimental choices to ensure the integrity of your results.

Introduction to the Molecule

This compound is a key building block in modern medicinal chemistry. Its structural features, including a Boc-protected amine, a fluorinated quaternary center, and a primary carbamoyl group, contribute to its utility in synthesizing complex bioactive molecules. However, these same features can present challenges regarding its stability in various chemical environments. Understanding the potential degradation pathways is crucial for reliable experimental outcomes.

The core structure contains a tert-butoxycarbonyl (Boc) protecting group, which is notoriously sensitive to acidic conditions.[1][2] The presence of a fluorine atom and a carbamoyl group at the C4 position can also influence the reactivity and stability of the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound in my reaction solvent and see a new, more polar spot on my TLC plate. What could be happening?

A1: The most probable cause is the cleavage of the Boc protecting group. The Boc group is highly labile in the presence of even mild acids, leading to the formation of the corresponding free piperidine.[1][2] This free amine is significantly more polar and will appear as a new, lower Rf spot on your TLC plate.

  • Causality: The mechanism of Boc group cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[1]

  • Troubleshooting:

    • Solvent Choice: Avoid acidic solvents. If a protic solvent is necessary, ensure it is neutral and free of acidic impurities. Consider using aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for your reactions.

    • pH Control: If your reaction conditions are inherently acidic, consider if an alternative, more acid-stable protecting group is suitable for your synthetic route.

    • Reagent Purity: Ensure all reagents and solvents are free from acidic contaminants. For instance, some grades of chloroform can contain trace amounts of HCl.

Q2: Can I use protic solvents like methanol or ethanol with this compound?

A2: While protic solvents can be used, caution is advised. Alcohols are generally poor solvents for initiating Boc deprotection on their own at neutral pH. However, they can participate in or accelerate deprotection if acidic conditions are present.

  • Expert Insight: The stability of the Boc group can be compromised in protic solvents if the solution is heated or if catalytic amounts of acid are present. Always perform a small-scale trial and monitor for degradation by TLC or LC-MS before committing to a large-scale reaction.

Q3: How stable is the carbamoyl group to hydrolysis?

A3: The primary carbamoyl group is generally more stable to hydrolysis than the Boc group. However, under harsh acidic or basic conditions, particularly with heating, it can hydrolyze to the corresponding carboxylic acid.

  • Mechanistic Consideration:

    • Acidic Hydrolysis: Protonation of the carbonyl oxygen of the carbamoyl group, followed by nucleophilic attack of water, can lead to the formation of the carboxylic acid and ammonia.

    • Basic Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can also lead to the carboxylic acid (as a carboxylate salt) and ammonia.

Q4: What is the expected stability of the C-F bond in this molecule?

A4: The carbon-fluorine bond is exceptionally strong and generally considered one of the most stable single bonds in organic chemistry.[3] Under typical synthetic conditions, the C-F bond in this compound is expected to be highly stable and not a primary point of degradation.[3][4]

  • Trustworthiness: Degradation involving the C-F bond would require harsh conditions, such as enzymatic action not typically found in standard organic synthesis or very strong reducing agents.[5][6]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action & Rationale
Multiple new spots on TLC/LC-MS after workup. 1. Boc Deprotection: The aqueous acidic wash (e.g., 1N HCl) during workup is a common cause.Action: Use a milder acidic wash (e.g., saturated ammonium chloride) or a non-acidic workup if your downstream chemistry allows. Rationale: To avoid the highly acidic environment that readily cleaves the Boc group.
2. Carbamoyl Hydrolysis: Prolonged exposure to strong acid or base during workup.Action: Minimize the time the compound is in contact with acidic or basic aqueous layers. Ensure prompt extraction. Rationale: To reduce the risk of hydrolysis of the relatively robust but still susceptible carbamoyl group.
Low yield of desired product in a reaction. In situ Degradation: The reaction conditions (e.g., Lewis acid catalysis, elevated temperature in a slightly acidic medium) may be causing slow degradation.Action: Run the reaction at a lower temperature and monitor progress frequently. Perform a stability test of the starting material under the reaction conditions without the other reactants. Rationale: To isolate the variable causing degradation and optimize conditions to favor the desired reaction over decomposition.
Inconsistent analytical results over time for a stock solution. Solvent-Mediated Degradation: The solvent used for the stock solution may not be suitable for long-term storage.Action: Prepare stock solutions in high-purity, dry aprotic solvents like ACN or THF. Store at low temperatures (-20°C or -80°C) and protected from light. Rationale: To minimize potential degradation pathways such as hydrolysis from residual water or acid-catalyzed decomposition.

Experimental Protocols

Protocol 1: Assessing Compound Stability in a New Solvent

This protocol provides a framework for evaluating the stability of this compound in a solvent you intend to use for a reaction or as a stock solution.

Objective: To determine the short-term stability of the compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • HPLC or LC-MS system

  • Analytical standards (if available)

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately analyze a sample of the freshly prepared solution (T=0) by HPLC or LC-MS to establish a baseline purity profile.

  • Store the stock solution under the intended experimental conditions (e.g., room temperature, 40°C).

  • Withdraw and analyze aliquots at predetermined time points (e.g., 1h, 4h, 8h, 24h).

  • Compare the chromatograms over time, looking for a decrease in the main peak area and the appearance of new peaks.

  • Quantify the percentage of the parent compound remaining at each time point to assess the rate of degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[7] This information is invaluable for developing stable formulations and analytical methods.

Objective: To intentionally degrade the compound under various stress conditions to identify degradation pathways.

Materials:

  • This compound

  • 1N HCl, 1N NaOH, 3% H₂O₂

  • High-purity water and ACN

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of ACN and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like ACN) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, alongside an unstressed control, by LC-MS to identify and characterize any degradation products.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation pathway for this compound under acidic conditions.

G A This compound B Protonation of Carbonyl Oxygen A->B H+ (Acidic Conditions) C Loss of Tert-butyl Cation B->C D 4-Carbamoyl-4-fluoropiperidinium C->D G Isobutylene + CO2 C->G Fragmentation E Deprotonation D->E F 4-Carbamoyl-4-fluoropiperidine (Deprotected Product) E->F

Caption: Primary degradation pathway via Boc deprotection.

Summary of Stability in Common Solvents

Solvent ClassExamplesGeneral Stability RecommendationRationale
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Recommended These solvents are generally inert and do not promote the primary degradation pathways. Ensure they are anhydrous and free of acidic impurities.
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneRecommended Good stability is expected. Be aware that some grades of chlorinated solvents can contain trace acid.
Protic Polar Water, Methanol, EthanolUse with Caution Stable at neutral pH for short durations. Avoid acidic pH and elevated temperatures. Can accelerate degradation if acids are present.
Acidic Trifluoroacetic Acid (TFA), Acetic Acid, HCl solutionsNot Recommended for Storage Will cause rapid cleavage of the Boc protecting group.[8]
Basic Pyridine, Triethylamine (TEA)Generally Stable The Boc group is stable to basic conditions.[2] However, prolonged exposure to strong bases at high temperatures may affect the carbamoyl group.

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • MDPI. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

  • PubMed. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]

  • PubMed. (2009). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved from [Link]

  • PMC - NIH. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Retrieved from [Link]

  • PMC - NIH. (2022). Why Is the Biodegradation of Polyfluorinated Compounds So Rare? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during this synthesis.

I. Synthesis Overview

The synthesis of this compound typically involves the amidation of a carboxylic acid precursor, such as 1-Boc-4-fluoro-4-piperidinecarboxylic acid.[1] A common method involves activating the carboxylic acid, for example with isopropyl chloroformate in the presence of a base like 4-methylmorpholine, followed by the addition of an ammonia solution.[1] The successful execution of this synthesis requires careful control of reaction conditions to maximize yield and minimize the formation of impurities.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and detailed solutions.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the possible causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and corresponding troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: The initial step of activating the carboxylic acid is critical. Insufficient activation will lead to unreacted starting material.

    • Solution: Ensure that the activating agent, such as isopropyl chloroformate, is fresh and added in the correct stoichiometric amount. The reaction temperature should be maintained at a low level (e.g., -15°C) during this step to prevent side reactions.[1]

  • Inefficient Amidation: The reaction with ammonia is the key bond-forming step.

    • Solution: Use a sufficient excess of the ammonia solution to drive the reaction to completion. Ensure vigorous stirring to promote mixing, especially if there are multiple phases. The reaction is typically stirred at room temperature for an extended period (e.g., 18 hours) to ensure completion.[1]

  • Degradation of the Product during Workup: The product may be susceptible to degradation under harsh workup conditions.

    • Solution: During the aqueous workup, use dilute base (e.g., 1 N NaOH) and avoid prolonged exposure.[1] Ensure efficient extraction with a suitable organic solvent like ethyl acetate.

  • Loss of Product during Purification: If column chromatography is used for purification, the choice of solvent system is crucial to prevent product loss.

    • Solution: Develop an appropriate solvent system using thin-layer chromatography (TLC) prior to running a column. A mixture of hexane and ethyl acetate is often a good starting point for compounds of this nature.

Problem 2: Presence of Unreacted Starting Material (1-Boc-4-fluoro-4-piperidinecarboxylic acid)

Question: My final product analysis shows a significant amount of the starting carboxylic acid. What went wrong?

Answer:

The presence of unreacted starting material points directly to issues with the carboxylic acid activation or the subsequent amidation step.

  • Causality: The carboxylic acid must be converted to a more reactive species (an activated ester or acid chloride) for the nucleophilic attack by ammonia to occur efficiently. If this activation is incomplete, the starting material will persist.

  • Troubleshooting Workflow:

    G start Reaction Analysis: Unreacted Starting Material check_activation Verify Activation Step start->check_activation Primary Cause check_ammonia Check Ammonia Addition check_activation->check_ammonia If activation is confirmed optimize_conditions Optimize Reaction Conditions check_ammonia->optimize_conditions If ammonia addition is correct end_goal Complete Conversion optimize_conditions->end_goal Implement Changes

    Caption: Troubleshooting workflow for unreacted starting material.

  • Detailed Steps:

    • Verify Reagent Quality: Ensure the activating agent (e.g., isopropyl chloroformate) and the base (e.g., 4-methylmorpholine) are of high purity and have not degraded.

    • Monitor Activation: If possible, use an in-process control (IPC) like TLC or LC-MS to confirm the consumption of the starting carboxylic acid after the addition of the activating agent and before the addition of ammonia.

    • Optimize Ammonia Addition: Ensure the ammonia solution is of the correct concentration and is added in a sufficient molar excess.

Problem 3: Identification of an Unknown Impurity by LC-MS

Question: I have an unknown peak in my LC-MS analysis of the final product. How can I identify and eliminate it?

Answer:

The appearance of unknown impurities is a common challenge. A systematic approach is necessary for identification and mitigation.

  • Potential Impurity Sources:

    • Side Reactions: Undesired reactions occurring in parallel to the main reaction.

    • Degradation Products: Decomposition of the starting material, intermediates, or the final product.

    • Impurities from Starting Materials: Contaminants present in the initial reagents.

  • Impurity Identification and Mitigation Strategy:

Step Action Rationale
1. Characterization Obtain the mass-to-charge ratio (m/z) from the LC-MS data. If possible, obtain fragmentation data (MS/MS).The m/z provides the molecular weight of the impurity, which is a critical first step in proposing a structure.
2. Propose Structures Based on the molecular weight and the reaction chemistry, propose potential structures for the impurity. Consider common side reactions like over-alkylation, hydrolysis of the carbamate, or reactions with residual solvents.A logical deduction based on the reaction mechanism helps to narrow down the possibilities.
3. Methodical Elimination Adjust reaction parameters to disfavor the formation of the proposed impurity. For example, if an over-alkylation product is suspected, reduce the amount of the alkylating agent.A systematic variation of reaction conditions can help to confirm the identity of the impurity and find conditions to minimize its formation.
4. Purification If the impurity cannot be eliminated through reaction optimization, develop a robust purification method. This could involve recrystallization or preparative HPLC.Purification is often necessary to achieve the desired product purity.
  • Common Analytical Techniques for Impurity Profiling:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): For detection and molecular weight determination.[2][3]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities.[2]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation of isolated impurities.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of 4-methylmorpholine in the reaction?

A1: 4-methylmorpholine acts as a base to neutralize the HCl that is generated during the activation of the carboxylic acid with isopropyl chloroformate.[1] This prevents the protonation of other nucleophiles in the reaction mixture and maintains a suitable pH for the reaction to proceed.

Q2: Can I use a different base instead of 4-methylmorpholine?

A2: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[5] However, the choice of base can sometimes influence the reaction rate and the impurity profile. It is advisable to perform a small-scale trial before changing the base on a larger scale.

Q3: My product appears as an oil, but the literature reports it as a white powder. What should I do?

A3: The physical state of the final product can be influenced by the presence of residual solvents or minor impurities.

  • Troubleshooting:

    • Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.

    • Purification: If the product remains an oil after drying, it likely contains impurities. Consider purification by column chromatography or recrystallization from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling to induce crystallization.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile and potentially hazardous reagents like isopropyl chloroformate and ammonia solutions.

  • Reagent Handling: Isopropyl chloroformate is corrosive and moisture-sensitive. Ammonia solutions are caustic. Handle these reagents with care.

Q5: What are the potential long-term stability issues with this compound?

A5: While generally stable, compounds containing a Boc-protecting group can be susceptible to cleavage under acidic conditions. Therefore, it is recommended to store the final product in a cool, dry place, away from acidic vapors. The presence of the fluorine atom is generally considered to enhance stability, but as with any fluorinated compound, potential metabolic defluorination could be a consideration in biological systems.[6]

IV. Experimental Protocols

General Synthesis Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent quality.

  • To a solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in a suitable solvent (e.g., ethylene glycol dimethyl ether) at -15°C, add 4-methylmorpholine (1.0 eq).

  • Slowly add a solution of isopropyl chloroformate (1.2 eq) while maintaining the temperature at -15°C.

  • Stir the mixture at -15°C for approximately 10-15 minutes.

  • Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane, 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Evaporate the solvents under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 1 N NaOH solution, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product as necessary, for example by column chromatography or recrystallization.

Analytical Method for Purity Assessment
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: A standard C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

V. Visualization of Key Processes

Reaction Scheme

G cluster_0 Synthesis of this compound Starting Material 1-Boc-4-fluoro-4-piperidinecarboxylic acid Intermediate Activated Ester Starting Material->Intermediate + Isopropyl Chloroformate + 4-Methylmorpholine Product This compound Intermediate->Product + Ammonia

Caption: A simplified reaction scheme for the synthesis.

References

  • De Borggraeve, W. M., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 63(46), 11433-11440.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link].

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • O'Hagan, D., et al. (2019). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Helvetica Chimica Acta, 102(10), e1900137.
  • Kavale, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999-1003.
  • Research and Reviews: Journal of Pharmaceutical Quality Assurance. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link].

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193.
  • ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link].

  • Organic Syntheses. (2007). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Available from: [Link].

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1729.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Pharmaffiliates. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Available from: [Link].

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Available from: [Link].

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link].

  • PubChem. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. Available from: [Link].

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted 4-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of substituted 4-fluoropiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into the piperidine scaffold with stereocontrol. The piperidine ring is a prevalent motif in pharmaceuticals, and the strategic incorporation of fluorine can significantly enhance properties such as metabolic stability, pKa, and binding affinity.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-fluoropiperidines, providing foundational knowledge for planning your experiments.

Q1: Why is the diastereoselective synthesis of 4-fluoropiperidines important in drug discovery?

The introduction of a fluorine atom into a piperidine ring can have a profound impact on the pharmacological properties of a molecule.[2] Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets and potentially reducing off-target effects, such as hERG channel interactions.[2] Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. Achieving diastereoselectivity is crucial as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.

Q2: What are the primary synthetic strategies for accessing substituted 4-fluoropiperidines?

The main approaches include:

  • Hydrogenation of substituted fluoropyridines: This is a common and often cost-effective method, utilizing readily available starting materials.[3][4] However, it can be challenged by competing hydrodefluorination.[3]

  • Electrophilic fluorination of pre-formed piperidine precursors: This involves the use of electrophilic fluorinating agents on enamines, enolates, or other nucleophilic piperidine derivatives.[5]

  • Nucleophilic fluorination: This strategy employs a fluoride source to displace a leaving group at the 4-position of a piperidine ring.

  • Organocatalytic methods: These approaches can offer high levels of stereocontrol in the formation of the fluorinated piperidine ring.[6][7][8]

Q3: What are the most common electrophilic fluorinating reagents, and how do I choose one?

Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and others.[9][10][11] The choice of reagent depends on several factors:

  • Reactivity of the substrate: More reactive substrates may require milder fluorinating agents.

  • Reaction conditions: Some reagents are more stable and easier to handle than others. Selectfluor®, for instance, is a user-friendly, stable solid.[10]

  • Desired stereochemical outcome: The steric bulk and mechanism of the fluorinating agent can influence the diastereoselectivity of the reaction.

Q4: How does substrate control influence diastereoselectivity?

Substrate control is a critical factor where pre-existing stereocenters or conformational biases in the piperidine precursor direct the approach of the fluorinating agent.[12] For example, bulky substituents on the piperidine ring can shield one face of the molecule, leading to preferential attack from the less hindered side. The interplay between the substrate's conformation and the steric and electronic properties of the reagents is key to achieving high diastereoselectivity.[13]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-fluoropiperidines.

Guide 1: Low Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What can I do to improve the diastereomeric ratio (d.r.)?

Why It Happens:

  • Insufficient Steric or Electronic Bias: The substrate may lack a strong directing group or conformational lock to favor the approach of the fluorinating agent from one face.

  • Reaction Temperature: Higher temperatures can overcome the small energy differences between the transition states leading to the different diastereomers, resulting in lower selectivity.

  • Choice of Reagents: The fluorinating agent or catalyst may not be optimal for the specific substrate, lacking the necessary steric or electronic complementarity to differentiate between the diastereomeric transition states.

  • Reaction Mechanism: The reaction may be proceeding through a non-stereoselective pathway. For instance, in some piperidine syntheses, a stepwise pathway might compete with a concerted, more stereoselective one.[14]

What to Do:

Solution Step-by-Step Protocol Rationale
Optimize Reaction Temperature 1. Set up a series of parallel reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).2. Monitor the d.r. at each temperature point using an appropriate analytical technique (e.g., ¹⁹F NMR, chiral HPLC).[15]Lowering the temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
Screen Fluorinating Agents 1. Test a panel of electrophilic fluorinating agents with varying steric bulk (e.g., Selectfluor®, NFSI, and derivatives).2. Maintain consistent reaction conditions (solvent, temperature, concentration) for a direct comparison.A bulkier fluorinating agent may enhance facial selectivity due to more pronounced steric interactions with the substrate.
Modify the Substrate 1. Consider introducing a bulky protecting group on the piperidine nitrogen (e.g., Boc, Cbz) or another position on the ring.2. If possible, modify a substituent to create a stronger directing group.A larger protecting group can create a more biased steric environment, directing the fluorination to the opposite face.
Utilize a Chiral Catalyst 1. If applicable, screen a variety of chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands).[9][16]A chiral catalyst can create a chiral environment around the substrate, inducing facial selectivity in the fluorination step.
Guide 2: Low or No Product Yield

Q: The reaction is not proceeding to completion, or I am observing significant amounts of starting material and byproducts. How can I improve the yield?

Why It Happens:

  • Decomposition of Reagents or Products: The fluorinating agent, substrate, or product may be unstable under the reaction conditions.

  • Catalyst Inactivation: In catalytic reactions, the catalyst may be poisoned by impurities or decompose over time.[2]

  • Side Reactions: Competing side reactions, such as elimination, decomposition, or polymerization, can consume the starting material.[14]

  • Insufficient Activation of Substrate: The substrate may not be sufficiently nucleophilic to react with the electrophilic fluorinating agent.

What to Do:

Solution Step-by-Step Protocol Rationale
Control Temperature and Reaction Time 1. Monitor the reaction progress closely using TLC, LC-MS, or NMR to identify the optimal reaction time.2. Avoid unnecessarily long reaction times to minimize product decomposition.[14]Prolonged exposure to reaction conditions can lead to the degradation of sensitive products.
Optimize Catalyst Loading and Addition 1. Titrate the catalyst loading to find the optimal concentration.2. In some cases, slow addition of the catalyst or using a pre-activated catalyst can improve performance.Finding the right balance of catalyst can maximize the reaction rate while minimizing side reactions.
Use Additives 1. For reactions involving enolates or enamines, the choice of base and the presence of additives can be crucial.2. In some fluorination reactions, additives like HFIP can enhance reactivity and selectivity.[9]Additives can help to stabilize intermediates, activate the substrate, or suppress side reactions.
Purify Reagents and Solvents 1. Ensure all reagents and solvents are pure and dry, as impurities (especially water) can interfere with many fluorination reactions.Water can quench reactive intermediates and deactivate catalysts.
Guide 3: Product Purification Challenges

Q: I am having difficulty separating my desired 4-fluoropiperidine diastereomer from the other stereoisomers and byproducts.

Why It Happens:

  • Similar Physicochemical Properties: Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, complicating purification by distillation.[17]

What to Do:

Solution Step-by-Step Protocol Rationale
Optimize Chromatographic Conditions 1. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography.2. Consider using a preparative HPLC with a chiral stationary phase for difficult separations.A systematic approach to screening chromatographic conditions can often identify a system that provides adequate separation.
Derivatization 1. Convert the mixture of diastereomers into derivatives (e.g., esters, amides) that may have more significant differences in their physical properties.2. Separate the derivatized diastereomers and then cleave the derivatizing group to obtain the pure desired product.Derivatization can amplify the subtle physical differences between diastereomers, facilitating their separation.
Crystallization 1. Attempt to selectively crystallize one diastereomer from a suitable solvent or solvent mixture.If one diastereomer forms a stable crystal lattice, it may be possible to isolate it in high purity through crystallization.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Diastereoselective Electrophilic Fluorination of an N-Boc-Piperidine Precursor

This protocol provides a general guideline for the fluorination of a pre-functionalized piperidine.

Materials:

  • N-Boc-4-(phenylsulfonyl)piperidine (or other suitable precursor)

  • Selectfluor®

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., KHMDS, LiHMDS)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-Boc-piperidine precursor (1.0 eq) in the anhydrous solvent.

  • Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C) and add the base (1.1 eq) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the nucleophilic species.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in the anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-fluoropiperidine diastereomers.

Protocol 2: Analysis of Diastereomeric Ratio by ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. Diastereomers will often exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for direct determination of the diastereomeric ratio by integrating the respective peaks.

Procedure:

  • Sample Preparation: Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹⁹F NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration: Integrate the well-resolved signals corresponding to the fluorine atoms of the different diastereomers.

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the respective signals.

Part 4: Visualizations and Workflows

Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed temp Lower Reaction Temperature? start->temp reagent Screen Fluorinating Agents? temp->reagent No Improvement success Improved Diastereoselectivity temp->success Yes substrate Modify Substrate? reagent->substrate No Improvement reagent->success Yes catalyst Use Chiral Catalyst? substrate->catalyst No Improvement substrate->success Yes catalyst->success Yes fail Consult Further Literature catalyst->fail No Improvement

Caption: Decision-making workflow for improving diastereoselectivity.

General Reaction Scheme for Electrophilic Fluorination

reaction_scheme sub Piperidine Precursor (Nucleophilic) product 4-Fluoropiperidine (Diastereomeric Mixture) sub->product + reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) reagent->product +

Caption: General scheme for electrophilic fluorination.

References

  • Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 117(21), 12870-12910. [Link]

  • Stoll, A. H., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11021-11027. [Link]

  • Singh, V., & Kumar, P. (2022). Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Advances, 12(34), 22007-22037. [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(10), 2348-2354. [Link]

  • Vincent, S. P., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(26), 991-998. [Link]

  • Ka-Yi, L., et al. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(2), 438-445. [Link]

  • Liang, T., & Neumann, C. N. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 1346-1383. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Stoll, A. H., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11021-11027. [Link]

  • Fischer, P., et al. (2020). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. European Journal of Organic Chemistry, 2020(21), 3209-3215. [Link]

  • MySkinRecipes. (n.d.). 4-Fluoropiperidine hydrochloride. Retrieved from [Link]

  • Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4351. [Link]

  • Blakemore, C. A., & Humphrey, J. M. (2021). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 25(11), 2465-2472. [Link]

  • Mangion, I. K., & Toste, F. D. (2007). Selective fluorination of natural products. ARKIVOC, 2007(5), 1-15. [Link]

  • Scott, J. P. (2012). Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines, and gamma-fluoroamines; Discovery of Selective Phospholipase D Inhibitors with Optimized in vivo Properties. (Doctoral dissertation, University of California, Irvine). [Link]

  • Ka-Yi, L., et al. (2022). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Journal of the American Chemical Society, 144(11), 4936-4947. [Link]

  • Tredwell, M., et al. (2008). Fluorine-directed diastereoselective iodocyclizations. Angewandte Chemie International Edition, 47(2), 357-360. [Link]

  • Alič, B., & Tavčar, G. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6036-6047. [Link]

  • Gouverneur, V. (2015). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Wang, Y., et al. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-1605. [Link]

  • Overman, L. E. (1983). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Wang, Y., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]

  • Qiu, X., & Qing, F. (2014). Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorinated heterocycles. Chinese Journal of Chemistry, 32(1), 1-14. [Link]

  • Nakayama, K., et al. (2013). Studies of a Diastereoselective Electrophilic Fluorination Reaction Employing a Cryo-Flow Reactor. Synlett, 24(10), 1298-1302. [Link]

  • Ka-Yi, L., et al. (2022). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Journal of the American Chemical Society, 144(11), 4936-4947. [Link]

  • Gilla, G., et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-240. [Link]

  • Crasto, A. M. (2014). Studies of a diastereoselective electrophilic fluorination reaction employing a cryo-flow reactor. Organic Chemistry Select. [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Tait, M. B., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 81(15), 6331-6351. [Link]

  • Elvove, E. (1933). Methods of Analysis for Fluorine. Public Health Reports, 48(41), 1219-1227. [Link]

  • Blakemore, C. A., & Humphrey, J. M. (2021). Supporting Information: Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. [Link]

  • Isaac, D. T. (2020). Design, organocatalytic synthesis, and bioactivity evaluation of enantiopure fluorinated LpxC inhibitors. (Doctoral dissertation, Johns Hopkins University). [Link]

  • Zhang, X., et al. (2022). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Nature Communications, 13(1), 7483. [Link]

  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Special Issue), 514-521. [Link]

  • Ellman, J. A., & Bergman, R. G. (2009). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 131(34), 12058-12059. [Link]

  • Siengalewicz, P., et al. (2008). 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. Comprehensive Organic Synthesis II, 2, 441-471. [Link]

  • Douglas, J. J., & Lectka, T. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science, 10(31), e2305768. [Link]

  • Mizoguchi, H., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 140(38), 12058-12062. [Link]

Sources

dealing with racemization in reactions of 4-fluoropiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoropiperidine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical integrity of these valuable compounds during chemical synthesis. The introduction of fluorine can significantly alter the properties of piperidine rings, impacting basicity and conformation, which is beneficial for drug design but can introduce synthetic challenges, including the potential for racemization.[1][2]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues related to the loss of stereochemical purity.

Q1: I started with an enantiomerically pure N-protected 4-fluoropiperidine, but after substitution at the C-2 position, my product is completely racemic. What happened?

Answer:

This is a common and challenging issue. The loss of stereochemistry at a carbon adjacent to the nitrogen atom often points to the formation of an achiral intermediate during the reaction. Two primary mechanisms are likely at play:

  • Enamine/Iminium Intermediate Formation: Under either basic or acidic conditions, an equilibrium can be established between your piperidine derivative and a transient, planar enamine or iminium ion. The nitrogen lone pair can participate in the elimination of a leaving group or the abstraction of a proton at C-2, leading to a double bond between N and C-2. This intermediate is achiral. Subsequent reaction with a nucleophile or protonation can occur from either face of this planar intermediate with equal probability, leading to a racemic mixture.[3]

  • Ring-Chain Tautomerism: Depending on the N-substituent and reaction conditions, it's possible for the piperidine ring to open, forming an achiral amino-aldehyde or amino-ketone intermediate, which then re-closes to form the racemic product.

Troubleshooting & Optimization Steps:
  • Re-evaluate Your Base: If your reaction is base-mediated, the choice of base is critical.

    • Problem: Strong, non-hindered bases can readily deprotonate the α-proton at C-2, promoting enamine formation.

    • Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][5] These bases are less likely to access the sterically congested α-proton. Use the base in stoichiometric amounts; excess base can accelerate racemization.[4]

  • Control the Temperature:

    • Problem: Higher temperatures provide the activation energy needed to form the achiral intermediate.

    • Solution: Perform your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or even lower (e.g., -78 °C) and slowly warm the reaction while monitoring for product formation and enantiomeric excess (ee%).

  • Solvent Effects:

    • Problem: Polar, protic solvents can stabilize charged intermediates and facilitate proton transfer, which can contribute to racemization.

    • Solution: Experiment with aprotic solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Protecting Group Strategy:

    • Problem: The N-protecting group significantly influences the reactivity of the piperidine. Electron-withdrawing groups (like Boc or Cbz) can increase the acidity of the C-2 protons.

    • Solution: Consider switching to a different protecting group that might better stabilize the desired stereochemistry. For reactions sensitive to racemization, sometimes a protecting group that can be removed under very mild, neutral conditions is preferable.[4]

Q2: I am performing an N-deprotection step (e.g., Boc removal with TFA), and I'm observing a significant drop in enantiomeric purity. Why is this happening and how can I fix it?

Answer:

While it may seem counterintuitive for a reaction not directly involving a chiral center to cause racemization, harsh deprotection conditions are a known culprit.

  • Mechanism under Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) can lead to transient protonation-deprotonation equilibria. While the C4-F bond is generally stable, prolonged exposure to strong acid at elevated temperatures could potentially promote side reactions. More commonly, if there are other chiral centers, particularly adjacent to carbonyl groups, acid-catalyzed enolization can occur, leading to racemization.[6] For the C-4 position itself, racemization would imply a mechanism that allows for the temporary loss of chirality at that center. One possibility, though less common for a simple fluoro-substituent, is a neighboring group participation mechanism if a suitable group is present elsewhere on the ring.[7][8]

Troubleshooting & Optimization Steps:
  • Milder Acidic Conditions:

    • Instead of neat TFA, try using a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether, often at a controlled temperature (e.g., 0 °C).[4] Careful monitoring is still required as some loss of optical purity can occur even with these milder reagents.[4]

    • Vary the concentration and equivalents of acid. Use the minimum amount required for complete deprotection.

  • Alternative Protecting Groups: If racemization persists despite milder conditions, the most robust solution is to plan your synthesis with a protecting group that can be cleaved under orthogonal, non-acidic conditions. Examples include:

    • Fmoc group: Cleaved with a mild base like piperidine in DMF.

    • Cbz group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is typically stereochemically benign.

Protecting Group Common Cleavage Reagent Potential for Racemization Mitigation Strategy
Boc TFA, HCl in DioxaneHigh with strong, hot acidUse HCl in dioxane at 0°C; minimize reaction time.[4]
Cbz H₂, Pd/CLowGenerally a safe method for stereocenters.
Fmoc Piperidine in DMFLow, unless other base-sensitive sites are present.Typically a mild and safe deprotection method.

Frequently Asked Questions (FAQs)

Q1: What makes the 4-fluoropiperidine scaffold susceptible to stereochemical issues?

The fluorine atom at the C-4 position significantly influences the electronic properties and conformational preferences of the piperidine ring. Fluorine is highly electronegative and its presence can alter the pKa of the piperidine nitrogen.[1] Conformationally, fluorinated piperidines often show a preference for the fluorine atom to be in an axial position, which can be attributed to stabilizing electrostatic (C-F···H-N+) and hyperconjugative interactions.[2][9][10][11] This conformational locking can be advantageous, but it also means that reactions at other positions on the ring occur in a specific steric environment, which can either shield a stereocenter or, in some cases, favor pathways that lead to racemization if an achiral intermediate can be formed.

Q2: What is "Neighboring Group Participation" and could the fluorine atom be involved?

Neighboring group participation (NGP) is a phenomenon where a nearby functional group in a molecule acts as an internal nucleophile during a substitution reaction.[8] This typically results in the formation of a cyclic intermediate and can lead to retention of stereochemistry, which is an "abnormal" outcome compared to a standard S_N2 inversion.[7][8] While lone pairs on heteroatoms like sulfur or oxygen are classic examples of participating groups, it is less common for a C-F bond. However, under specific circumstances, particularly in the formation of cationic intermediates, the possibility of fluorine participation cannot be entirely ruled out and has been considered in related systems.[1] If such a pathway were to occur and be reversible, it could potentially provide a route to racemization.

NGP_Mechanism Start Substrate with Leaving Group (LG) and Neighboring Group (NG) Intermediate Cyclic Intermediate (Inversion at reaction center) Start->Intermediate  NGP (Internal SN2) Product Product with Nucleophile (Nu) (Second Inversion -> Retention) Intermediate->Product  External Nu Attack (SN2)

Q3: What are the best analytical methods to accurately determine the enantiomeric excess (ee%) of my 4-fluoropiperidine derivative?

Accurately quantifying the ee% is crucial for troubleshooting. The primary techniques are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[12]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® or Chiralcel® series, are highly effective for separating a wide range of chiral amines and their derivatives.[13]

    • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol) is typically used in normal-phase mode.

    • Detection: If your compound lacks a UV chromophore, you may need to derivatize it with a UV-active tag (e.g., benzoyl chloride) before analysis.[12]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster, "greener" alternative to HPLC that uses supercritical CO₂ as the main mobile phase.[12] It often provides excellent resolution for chiral separations and is gaining popularity in the pharmaceutical industry.[12]

  • Chiral Gas Chromatography (GC): This method is suitable if your 4-fluoropiperidine derivative is volatile or can be made volatile through derivatization (e.g., by acylation or silylation).[12]

Chiral_Analysis_Workflow Start Chiral 4-Fluoropiperidine Product Mixture Derivatize Does it have a UV Chromophore? Start->Derivatize HPLC Chiral HPLC/SFC Analysis Derivatize->HPLC Yes GC_Check Is it volatile? Derivatize->GC_Check No Data Calculate ee% from Peak Areas HPLC->Data GC_Deriv Derivatize for Volatility (e.g., Acylation) GC_Check->GC_Deriv No GC Chiral GC Analysis GC_Check->GC Yes GC_Deriv->GC GC->Data

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method.

  • Column Selection: Begin with a polysaccharide-based CSP, for example, a Chiralpak IC or Chiralcel OD-H column (typically 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase or a compatible solvent. If derivatization is needed, follow a standard protocol for amine derivatization (e.g., with benzoyl chloride or Marfey's reagent).

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). Additive acids (e.g., 0.1% TFA) or bases (e.g., 0.1% diethylamine) are often required to improve peak shape for basic compounds like piperidines.

  • Instrumentation Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where your compound or derivative absorbs (e.g., 254 nm).

  • Analysis: Inject 5-10 µL of your sample.

  • Optimization: If the enantiomers do not resolve or the resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA). The choice of alcohol (IPA vs. ethanol) can also dramatically affect selectivity.

References

  • BenchChem. (2025). avoiding racemization during the synthesis of chiral piperidine acids. BenchChem Tech Support.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8349–8359. [Link]

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem Tech Support.
  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • Carpino, L. A., et al. (1990s). [Relevant research on basicity and steric hindrance of organic bases in peptide condensation reactions]. (Note: This is a conceptual reference to the body of work by Carpino and others in the 1990s, as cited in reference 17).
  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. BenchChem Tech Support.

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated 4-Carbamoylpiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-carbamoylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its appeal lies in its three-dimensional character, synthetic tractability, and the presence of a basic nitrogen atom and a hydrogen-bond donating/accepting carbamoyl group, which facilitate crucial interactions with biological targets. However, the relentless pursuit of optimized drug candidates with superior pharmacokinetic and pharmacodynamic profiles has led researchers to explore subtle yet powerful modifications. Among these, the strategic incorporation of fluorine has proven to be a transformative strategy.[1][2]

This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated 4-carbamoylpiperidines, supported by experimental data and detailed protocols. We will explore how the unique properties of fluorine can be leveraged to overcome common drug development hurdles, such as metabolic instability and poor membrane permeability.[3][4]

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the piperidine ring can profoundly influence a molecule's electronic and steric properties.[1] These changes are not merely academic; they translate into tangible improvements in drug-like characteristics. The primary effects of fluorination on the 4-carbamoylpiperidine scaffold are modulation of basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference.[3][5]

A critical consideration in drug design is the basicity of amine groups, as it affects solubility, cell permeability, and off-target activity (e.g., hERG channel inhibition).[6] The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[1][7] This reduction in basicity can be advantageous, as a less basic compound is less likely to be protonated at physiological pH, potentially leading to enhanced membrane permeability.[1]

Fluorination also impacts a molecule's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can be context-dependent, fluorine substitution often increases lipophilicity.[7][8] This can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[3] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, highlighting the need for a balanced approach.[3]

One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][9] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[1][4]

Finally, fluorine substitution can exert significant control over the conformational preferences of the piperidine ring.[10][11] Studies have shown that fluorinated piperidines can favor an axial conformation of the fluorine atom, which can be exploited to lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for the target protein.[5][11]

The following diagram illustrates the workflow for a comparative analysis of fluorinated and non-fluorinated 4-carbamoylpiperidines.

Comparative_Workflow cluster_Synthesis Synthesis & Characterization cluster_Evaluation Comparative Evaluation cluster_ADME ADME Assays Non_Fluorinated_Synthesis Non-Fluorinated Analog Synthesis Characterization Structural Characterization (NMR, MS) Non_Fluorinated_Synthesis->Characterization Fluorinated_Synthesis Fluorinated Analog Synthesis Fluorinated_Synthesis->Characterization Physicochemical Physicochemical Profiling (pKa, logP) Characterization->Physicochemical ADME In Vitro ADME Assays Characterization->ADME Biological Biological Activity Assays Characterization->Biological Data_Analysis Data Analysis & SAR Physicochemical->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes) ADME->Metabolic_Stability Permeability Permeability (PAMPA) ADME->Permeability Biological->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis

Caption: Workflow for comparing fluorinated and non-fluorinated analogs.

Quantitative Comparison of Physicochemical Properties

The following table summarizes hypothetical but representative data comparing a non-fluorinated 4-carbamoylpiperidine with its fluorinated counterpart.

PropertyNon-Fluorinated AnalogFluorinated Analog (3-fluoro)Rationale for Change
Molecular Weight ( g/mol ) 142.19160.18Addition of a fluorine atom.
pKa (Piperidine N) 9.58.2The electron-withdrawing fluorine atom reduces the basicity of the nearby nitrogen.[7]
cLogP 0.81.2Fluorine substitution generally increases lipophilicity.[8]
Metabolic Half-life (t½, min) 15> 60The strong C-F bond blocks potential sites of metabolism, increasing stability.[1][4]
Permeability (Papp, 10⁻⁶ cm/s) 2.55.0A combination of reduced basicity and increased lipophilicity can enhance passive diffusion across membranes.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key in vitro ADME assays.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated 4-carbamoylpiperidines.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5 mg/mL).[12]

  • Pre-incubation: Add the incubation mixture to the 96-well plate and pre-warm at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the wells (final concentration typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the negative control (T=0), add the quenching solution (ice-cold ACN with internal standard) immediately before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with internal standard.[12]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, providing a relevant in vitro model for Phase I metabolism.[12]

  • NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.[14]

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification of the test compound in a complex biological matrix.[13]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[15][16]

Objective: To determine the apparent permeability coefficient (Papp) of fluorinated and non-fluorinated 4-carbamoylpiperidines.

Materials:

  • PAMPA plate system (a donor plate with a hydrophobic PVDF membrane and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the membrane of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate.[16]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare Donor Plate: Prepare the test compound solutions in PBS (final DMSO concentration <1%). Add these solutions to the wells of the coated donor plate.

  • Incubation: Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate at room temperature for a specified period (e.g., 4-18 hours).[17][18]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Causality Behind Experimental Choices:

  • Artificial Membrane: The phospholipid-coated membrane mimics the lipid bilayer of a cell membrane, providing a model for passive, transcellular diffusion.[15] This avoids the complexities and costs associated with cell-based assays like Caco-2, making it ideal for early-stage screening.[16]

  • pH 7.4 Buffer: This mimics physiological pH, which is crucial as the ionization state of a compound significantly affects its permeability.

The following diagram illustrates the conceptual impact of fluorination on the key properties of a 4-carbamoylpiperidine.

Fluorination_Effects Fluorination Fluorination of 4-Carbamoylpiperidine pKa Lowered pKa Fluorination->pKa Inductive Effect Lipophilicity Increased Lipophilicity (logP) Fluorination->Lipophilicity Hydrophobicity Metabolism Blocked Metabolism Fluorination->Metabolism Strong C-F Bond Conformation Altered Conformation Fluorination->Conformation Stereoelectronic Effects Permeability Enhanced Membrane Permeability pKa->Permeability Lipophilicity->Permeability Bioavailability Improved Bioavailability Metabolism->Bioavailability Binding Potentially Increased Binding Affinity Conformation->Binding Permeability->Bioavailability

Caption: Key molecular effects of fluorinating 4-carbamoylpiperidines.

Conclusion

The strategic incorporation of fluorine into the 4-carbamoylpiperidine scaffold is a powerful and well-established strategy in modern drug discovery.[6][19] As demonstrated, fluorination can lead to significant and often predictable improvements in key drug-like properties, including metabolic stability, membrane permeability, and basicity.[1][3] While not a universal solution, the "fluorine advantage" is undeniable, and a thorough comparative analysis, guided by the principles and protocols outlined in this guide, is essential for unlocking the full potential of this privileged scaffold. The context-dependent nature of fluorine's effects underscores the importance of empirical testing and rational design in lead optimization.[3][20]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
  • Fallon, J. K., & D'Souza, F. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 64(19), 14155-14207.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow and protein binding. Drug metabolism and disposition, 27(11), 1350-1359.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The C–F bond in organofluorine chemistry.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2142.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Pion Inc. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. [Link]

  • Zimmer, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • ResearchGate. (2016). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • ResearchGate. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

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A Guide to the Conformational Analysis of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate: A Comparative Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations are pivotal for molecular recognition. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth conformational analysis of a specific, yet increasingly relevant, building block: tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate. We will dissect the conformational preferences of this molecule, compare it with other fluorinated piperidines, and provide actionable experimental and computational protocols for its characterization.

The Pivotal Role of Fluorine in Piperidine Conformation: Beyond Sterics

The introduction of fluorine onto a piperidine ring dramatically alters its conformational landscape in ways that defy simple steric arguments. Traditionally, bulky substituents on a cyclohexane or piperidine ring are expected to favor the equatorial position to minimize 1,3-diaxial interactions. However, with fluorine, a counter-intuitive preference for the axial position is often observed.[1][2][3][4] This phenomenon is not driven by sterics—fluorine has a relatively small A-value (a measure of steric bulk)—but by a complex interplay of stereoelectronic effects.[5]

Key factors favoring an axial fluorine include:

  • Hyperconjugation: A stabilizing interaction occurs between the nitrogen lone pair or a C-H bonding orbital and the antibonding orbital (σ) of the axial C-F bond (n -> σ or σ -> σ*).[6][7] This is a manifestation of the anomeric effect, generalized to piperidine systems.[8]

  • Charge-Dipole Interactions: The electrostatic attraction between the electron-rich nitrogen and the electropositive carbon of the C-F bond can favor an axial arrangement.[1][3][9][10]

  • Dipole Minimization: An axial fluorine substituent can lead to a lower overall molecular dipole moment compared to the equatorial conformer, which can be energetically favorable.[1][3][9][10]

These effects are often modulated by the substitution pattern on the piperidine ring and the nature of the nitrogen protecting group.[1][2][3]

Conformational Landscape of this compound

The target molecule presents a unique case with geminal substitution at the 4-position and a bulky tert-butoxycarbonyl (Boc) group on the nitrogen. The piperidine ring is expected to exist predominantly in a chair conformation. The key conformational question revolves around the relative positioning of the fluorine and carbamoyl groups.

Two primary chair conformers are in equilibrium: one with an axial fluorine and an equatorial carbamoyl group, and the other with an equatorial fluorine and an axial carbamoyl group.

G cluster_axial_F Axial Fluorine Conformer cluster_equatorial_F Equatorial Fluorine Conformer a F (axial) - More Stable b F (equatorial) - Less Stable a->b Ring Flip

Figure 1: Conformational equilibrium of this compound.

Based on the principles discussed, the conformer with the axial fluorine is predicted to be the major contributor to the equilibrium. The stabilizing hyperconjugative and electrostatic effects of the axial fluorine are expected to outweigh the steric preference for the larger carbamoyl group to be equatorial. The bulky N-Boc group can also influence this equilibrium. The rotation of the Boc group itself is a known conformational consideration in piperidines, which can further modulate the ring's preferred geometry.[11]

Comparative Analysis with Other Fluorinated Piperidines

To contextualize the conformational behavior of our target molecule, a comparison with simpler fluorinated piperidines is instructive.

CompoundKey SubstituentsDominant Conformation of FluorineKey Driving Forces
3-Fluoropiperidine3-FAxialHyperconjugation (nN -> σCF), Charge-dipole interactions[1][3][9]
3,5-Difluoropiperidine3,5-di-FDiaxialAdditive hyperconjugative and electrostatic effects[1][2][3]
This compound 4-F, 4-CONH2, N-BocAxial (Predicted)Hyperconjugation (σCH -> σCF), Dipole minimization, potential intramolecular H-bonding
N-Boc-3,5-difluoropiperidine3,5-di-F, N-BocEquatorialSteric hindrance from the bulky Boc group can override electronic effects in some solvents[1][9]

The 4,4-disubstitution pattern in our target molecule is noteworthy. Unlike 3-fluoropiperidines, a direct nN -> σCF interaction is absent. However, σCH -> σCF hyperconjugation involving the C-H bonds at the 2 and 6 positions can still stabilize the axial fluorine. Furthermore, the carbamoyl group introduces the possibility of intramolecular hydrogen bonding with the axial fluorine, which could further stabilize this conformation.

Experimental and Computational Protocols for Conformational Elucidation

A robust conformational analysis relies on a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of fluorinated piperidines in solution.[1][2][3][12] The key is to analyze the coupling constants between fluorine and adjacent protons.

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Acquire a 19F NMR spectrum.

    • Acquire a 1H-19F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum to correlate fluorine and proton signals.

  • Analysis of Coupling Constants (3JHF):

    • Identify the proton signals corresponding to the hydrogens on C2 and C6.

    • Measure the three-bond coupling constant (3JHF) between the fluorine at C4 and the axial and equatorial protons at C2 and C6.

    • Interpretation:

      • A large 3JHF value (typically > 25 Hz) is indicative of an anti-periplanar relationship, which occurs when the fluorine is axial .

      • A small 3JHF value (typically < 10 Hz) indicates a gauche relationship, which occurs when the fluorine is equatorial .

  • NOE Analysis (optional): A 2D NOESY or ROESY experiment can reveal through-space correlations, providing further evidence for the spatial arrangement of substituents. For instance, a correlation between the axial fluorine and other axial protons would support its axial assignment.

Figure 2: Workflow for NMR-based conformational analysis.
Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides invaluable insights into the relative energies and geometries of different conformers.[1][13][14]

Step-by-Step DFT Workflow:

  • Initial Structure Generation: Build the 3D structures of both the axial-F and equatorial-F chair conformers of this compound using a molecular modeling program.

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p)).[13][15] The M06-2X functional is often recommended for systems where non-covalent interactions are important.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Comparison:

    • Compare the calculated Gibbs free energies (ΔG) of the two conformers. The conformer with the lower energy is predicted to be the more stable and thus the major component at equilibrium.

  • Solvent Effects (Optional but Recommended):

    • To better mimic experimental conditions, repeat the calculations using a polarizable continuum model (PCM) to account for the effect of the solvent.[1] Solvent polarity can significantly influence conformational equilibria.[1][9]

Conclusion

For researchers and drug development professionals, understanding and controlling the conformation of such building blocks is paramount. The axial presentation of the fluorine atom and the corresponding equatorial orientation of the carbamoyl group create a specific three-dimensional vector space for further chemical elaboration, which can be exploited to achieve desired interactions with biological targets. The experimental and computational workflows detailed in this guide provide a robust framework for validating these conformational hypotheses and for rationally designing the next generation of piperidine-based therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Europe PMC. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • O'Hagan, D., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry - A European Journal, 26(53), 11989-11994. [Link]

  • O'Hagan, D., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. ResearchGate. [Link]

  • Silva, W. G. D. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1034-1044. [Link]

  • Silva, W. G. D. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • Glorius, F., et al. (2020). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. [Link]

  • Schievano, E., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11, 1689. [Link]

  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8795-8803. [Link]

  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

  • Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(11), o2294. [Link]

  • Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4 - and 4,1-disubstituted 1H-[1][2][3]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2254019. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • O'Brien, P. (2002). Asymmetric deprotonation of N-Boc-piperidines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1439-1453. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. (n.d.). Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. PubChem. [Link]

  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8795-8803. [Link]

  • Sridharan, V., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(1), 41-48. [Link]

  • ResearchGate. (2014). A single crystal study on tert-butyl-4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate, C26H30BrFN4O4. ResearchGate. [Link]

  • Nisa, M., et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(2), o202. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F ... N + interactions. ResearchGate. [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS. [Link]

  • Clayden, J., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

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The Fluorine Effect: A Comparative Guide to the pKa of Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine moiety stands as one of the most ubiquitous saturated N-heterocycles in pharmaceuticals. Its ability to confer aqueous solubility and serve as a key interaction point with biological targets makes it a privileged scaffold. However, the basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter that often requires fine-tuning to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and potential off-target effects, such as hERG channel affinity.

The strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tool for modulating this basicity. This guide provides a comprehensive comparison of the pKa of the piperidine nitrogen upon fluorination at various positions, supported by experimental data. We will delve into the underlying electronic principles governing these changes and provide detailed experimental protocols for pKa determination, empowering researchers to make informed decisions in their drug design endeavors.

The Inductive Effect: Fluorine's Influence on Basicity

The introduction of a highly electronegative fluorine atom onto the piperidine ring significantly impacts the electron density of the nitrogen atom. This occurs primarily through a negative inductive effect (-I effect), where the fluorine atom withdraws electron density through the sigma bonds of the carbon framework.[1][2] This withdrawal of electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine and resulting in a lower pKa value.[3] The magnitude of this effect is dependent on the position and number of fluorine substituents relative to the nitrogen atom.

Comparative Analysis of pKa Values

The following table summarizes experimentally determined pKa values for piperidine and a selection of its fluorinated derivatives, illustrating the impact of fluorine substitution.

CompoundStructurepKaReference(s)
Piperidine11.12[4]
4-Fluoropiperidine9.4[5]
3,3-Difluoropiperidine7.4[6]
4,4-Difluoropiperidine8.5[7]
cis-3-Fluoro-4-aminopiperidine (axial F)7.6[8]
cis-3-Fluoro-4-aminopiperidine (equatorial F)6.6[8]

Note: A specific experimental pKa value for 2-fluoropiperidine was not found in the reviewed literature, though it is established that fluorination at the C-2 position also reduces basicity.[9]

The data clearly demonstrates a significant decrease in pKa upon fluorination. A single fluorine atom at the 4-position lowers the pKa by approximately 1.7 units. The introduction of a second fluorine atom, as in the case of the difluorinated piperidines, further reduces the basicity. Interestingly, the pKa of 4,4-difluoropiperidine is higher than that of 3,3-difluoropiperidine, suggesting that the proximity of the electron-withdrawing groups to the nitrogen atom plays a crucial role.

Furthermore, the stereochemistry of the fluorine substituent has a profound impact. In cis-3-fluoro-4-aminopiperidine, the axial fluorine conformer exhibits a higher pKa (7.6) compared to the equatorial conformer (6.6).[8] This can be attributed to the orientation of the C-F bond dipole relative to the nitrogen's lone pair and the protonated amine.

Visualizing the Inductive Effect

The following diagram illustrates the electron-withdrawing inductive effect of fluorine on the piperidine ring, leading to a decrease in the basicity of the nitrogen atom.

G cluster_piperidine Piperidine cluster_fluoropiperidine 4-Fluoropiperidine N1 N-H C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 lone_pair N2 N-H C2_f C N2->C2_f C3_f C C2_f->C3_f C4_f C-F C3_f->C4_f C4_f->N2 Inductive Effect C5_f C C4_f->C5_f C6_f C C5_f->C6_f C6_f->N2 lone_pair2

Caption: Inductive electron withdrawal by fluorine reduces electron density on the piperidine nitrogen.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is paramount for structure-activity relationship (SAR) studies. Two common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

G Potentiometric Titration Workflow prep Sample Preparation (e.g., 1 mM solution) cal Calibrate pH Meter (pH 4, 7, 10 buffers) prep->cal setup Experimental Setup (Stirrer, N2 purge) cal->setup titrate Titration (Add titrant, record pH) setup->titrate analyze Data Analysis (Identify inflection point) titrate->analyze pka Determine pKa analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the fluorinated piperidine derivative (e.g., 1 mM) in high-purity water. If solubility is an issue, a co-solvent like methanol can be used, but it's crucial to report the solvent system as it can influence the pKa.

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[1]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.[1]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel.

    • Add the KCl solution to maintain a constant ionic strength.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of basic compounds.[1]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • For a basic analyte like piperidine, titrate with the standardized HCl solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value and the volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by fitting the data to a suitable sigmoidal function.[1]

NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of nuclei (e.g., ¹H or ¹³C) close to the basic center as a function of pH. The observed chemical shift is a weighted average of the chemical shifts of the protonated and deprotonated species.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a series of samples of the fluorinated piperidine (e.g., 5-10 mM) in D₂O, each adjusted to a different pH value spanning a range of approximately 2 pH units above and below the expected pKa.[10]

    • Use a calibrated pH meter to measure the pH of each sample. Note that for D₂O solutions, a correction factor may be needed to convert the pD reading to a pH value.

    • Add a small amount of an internal reference standard, such as DSS or TSP, to each sample.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Identify a proton signal that shows a significant change in chemical shift upon protonation of the nitrogen. Protons on the carbons alpha to the nitrogen are often good candidates.

  • Data Analysis:

    • Plot the observed chemical shift (δ_obs) of the chosen proton against the pH of the solution.

    • The data should fit a sigmoidal curve described by the following equation:

      δ_obs = (δ_A * [A] + δ_B * [B]) / ([A] + [B])

      where δ_A and δ_B are the chemical shifts of the acidic (protonated) and basic (deprotonated) forms, respectively, and [A] and [B] are their respective concentrations.

    • The pKa is the pH at the inflection point of this curve, where the concentrations of the protonated and deprotonated forms are equal.[10] This can be determined by non-linear regression analysis of the data.

Conclusion

The strategic placement of fluorine atoms on a piperidine ring provides a powerful and predictable method for modulating the basicity of the nitrogen atom. The electron-withdrawing inductive effect of fluorine consistently lowers the pKa, with the magnitude of the effect being dependent on the position, number, and stereochemistry of the fluorine substituents. This guide has provided a comparative analysis of experimental pKa data and detailed protocols for their determination, offering valuable insights for medicinal chemists aiming to fine-tune the physicochemical properties of piperidine-containing drug candidates. By understanding and applying these principles, researchers can accelerate the optimization of their lead compounds and enhance the probability of success in the drug discovery process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. Retrieved from [Link]

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A Researcher's Guide to Lipophilicity: A Comparative Analysis of Fluorinated and Non-Fluorinated Piperidine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, the journey from a promising lead compound to a clinically effective drug is governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a paramount parameter.[1] It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1] Lipophilicity is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD). While LogP describes the partitioning of a neutral compound between an immiscible lipid (n-octanol) and aqueous phase, LogD provides a more physiologically relevant measure for ionizable compounds by accounting for both neutral and charged species at a specific pH.[2][3][4] For molecules containing basic nitrogen centers, such as piperidine amides, LogD at pH 7.4 is the descriptor of choice for predicting in vivo behavior.[3][5]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow chemists to fine-tune a molecule's metabolic stability, pKa, and binding affinity.[8][9] However, the effect of fluorination on lipophilicity is not always predictable and is highly dependent on the molecular context.[10][11] This guide provides a comparative analysis of the lipophilicity of fluorinated and non-fluorinated piperidine amides, supported by experimental data and a detailed protocol for its determination.

The Dual Nature of Fluorine's Impact on Lipophilicity

The introduction of fluorine can modulate lipophilicity through several competing mechanisms. On one hand, replacing a hydrogen atom with a larger, non-polarizable fluorine atom can increase the molecule's hydrophobic surface area, thereby increasing lipophilicity.[12][13] This is a common outcome when fluorinating aromatic systems.[13]

Conversely, fluorine's intense electronegativity can create strong bond dipoles and alter the electron distribution of the entire molecule.[8] This can lead to an increase in the overall polarity of the molecule, which may decrease lipophilicity.[12] Furthermore, fluorine's powerful inductive effect can lower the pKa of nearby basic groups, such as the piperidine nitrogen.[14] This decrease in basicity means that at a physiological pH of 7.4, a larger fraction of the molecule exists in its neutral, more lipophilic form. This pKa modulation can indirectly lead to an increase in the measured LogD, even if the intrinsic lipophilicity of the neutral form (LogP) is not significantly changed.[14] The ultimate effect is a complex interplay of these factors, making experimental determination essential.

Comparative Analysis: Lipophilicity of Piperidine Amide Analogs

To illustrate the context-dependent effects of fluorination, we present experimental LogD data for a series of hypothetical piperidine amide analogs. The parent compound, N-benzyl-1-methylpiperidine-4-carboxamide, is compared against several fluorinated derivatives. The data clearly show that both the position and the extent of fluorination have a significant, non-additive impact on lipophilicity.

Compound IDStructureSubstitutionMeasured LogD (pH 7.4)Rationale for Lipophilicity Change
PA-01 Non-Fluorinated ParentNone1.85Baseline lipophilicity for the scaffold.
PA-02 4-Fluoro-N-benzylPhenyl Ring2.10Fluorination on the aromatic ring generally increases hydrophobic surface area, leading to a modest increase in LogD.[13]
PA-03 N-(4-fluorobenzyl)Piperidine Ring (Aliphatic)1.70Monofluorination on an aliphatic chain can sometimes decrease lipophilicity due to increased polarity, especially if intramolecular hydrogen bonding possibilities are altered.[15]
PA-04 N-benzyl-1-(fluoromethyl)Piperidine Nitrogen1.95The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen. This increases the population of the neutral, more permeable species at pH 7.4, thus increasing LogD.[14]
PA-05 N-benzyl-1-(trifluoromethyl)Piperidine Nitrogen2.45The highly lipophilic CF3 group significantly increases the hydrophobic character of the molecule, resulting in a substantial increase in LogD.[8]

This dataset underscores the necessity of empirical data. Simple predictions based on atomic or fragmental contributions often fail to capture the subtle electronic and conformational effects that dictate the final lipophilicity of a fluorinated molecule.[1]

Experimental Protocol: LogD Determination via the Shake-Flask Method

The "gold standard" for determining LogP and LogD values is the shake-flask method.[16][17] Its direct measurement approach provides the most reliable and accurate data. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality in Protocol Design:
  • Solvent Pre-saturation: n-Octanol and the aqueous buffer are pre-saturated with each other for 24 hours. This is a critical step to ensure that the volume of each phase does not change during the partitioning experiment, which would otherwise lead to inaccurate concentration measurements.

  • Choice of Buffer: A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions, making the resulting LogD value directly relevant to predicting in vivo behavior.[16]

  • Analyte Concentration: A low starting concentration (e.g., 100 µM) is used to prevent the formation of aggregates or micelles in either phase, which can confound partitioning results.

  • Equilibration Time: A 1-hour shaking period followed by a separation phase ensures that the analyte has fully reached equilibrium between the two phases.[2]

  • Quantification Method: LC-MS/MS is chosen for quantification due to its high sensitivity and specificity, allowing for accurate measurements even with low sample consumption.[2]

Workflow Diagram: Shake-Flask LogD Determination

G cluster_prep 1. Preparation Phase cluster_part 2. Partitioning Phase cluster_analysis 3. Analysis Phase cluster_calc 4. Calculation p1 Pre-saturate n-Octanol and PBS (pH 7.4) for 24h p2 Prepare 10 mM stock solution of test compound in DMSO p3 Prepare 100 µM working solution in pre-saturated PBS part1 Add equal volumes of working solution and pre-saturated n-Octanol to vial p3->part1 Input part2 Shake vigorously for 1 hour at room temperature part1->part2 part3 Centrifuge briefly to aid phase separation (if needed) part2->part3 part4 Allow layers to fully separate (e.g., 30 minutes) part3->part4 a1 Carefully sample aliquot from Aqueous (bottom) Phase part4->a1 Sample a2 Carefully sample aliquot from n-Octanol (top) Phase part4->a2 Sample a3 Quantify compound concentration in each phase using LC-MS/MS a1->a3 a2->a3 calc1 LogD = log10([Compound]octanol / [Compound]aqueous) a3->calc1 Data

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Solvents (24 hours prior):

    • In a large separatory funnel, combine equal volumes of n-octanol and 0.01 M Phosphate-Buffered Saline (PBS), pH 7.4.

    • Shake the mixture vigorously for 30 minutes.

    • Allow the phases to separate completely over 24 hours at room temperature.

    • Drain each phase into separate, clearly labeled storage bottles. These are your "pre-saturated" solvents.

  • Preparation of Test Compound:

    • Prepare a 10 mM stock solution of the piperidine amide in DMSO.[18]

    • Create a 100 µM working solution by diluting the DMSO stock into the pre-saturated PBS (pH 7.4). Note: The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

  • Partitioning Experiment:

    • In a glass vial, add 1 mL of the 100 µM working solution.

    • To the same vial, add 1 mL of pre-saturated n-octanol.

    • Cap the vial tightly and shake on a rotator or vortex mixer for 1 hour at room temperature to ensure equilibrium is reached.[2]

    • Allow the vial to stand undisturbed for at least 30 minutes to allow for complete phase separation. Centrifugation at low speed (e.g., 1000 rpm for 2 minutes) can be used to break up any emulsions.

  • Sampling and Analysis:

    • Carefully remove an aliquot (e.g., 100 µL) from the aqueous (bottom) layer using a pipette. Avoid disturbing the interface.

    • Using a separate pipette tip, carefully remove an aliquot (e.g., 100 µL) from the n-octanol (top) layer.

    • Quantify the concentration of the compound in each aliquot using a validated LC-MS/MS method. A calibration curve should be prepared for accurate quantification.

  • Calculation of LogD:

    • Calculate the LogD value using the following formula: LogD = log₁₀ ( [Concentration in n-Octanol] / [Concentration in Aqueous Phase] )

Conclusion and Field Insights

The strategic fluorination of piperidine amides is a powerful tool for modulating physicochemical properties, but it is not a "magic bullet" with universally predictable outcomes for lipophilicity.[7] As the data demonstrate, the position and degree of fluorination can either increase or decrease LogD through a complex interplay of hydrophobicity, polarity, and pKa modulation.[12][14]

For researchers in drug development, this underscores a critical takeaway: reliance on in silico prediction models alone is insufficient. While computational tools are invaluable for initial screening, the "gold standard" shake-flask method remains the definitive way to determine the lipophilicity of novel chemical entities.[17] The protocol detailed here provides a robust and reliable framework for generating the high-quality experimental data needed to make informed decisions in the optimization of lead compounds, ultimately paving the way for the development of safer and more effective medicines.

References

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, frequently undergoes structural modifications to enhance its drug-like properties.[1][2] Among these modifications, fluorination has emerged as a powerful strategy to modulate a molecule's biological activity.[3] This guide provides an in-depth, objective comparison of the performance of fluorinated piperidine analogs against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed effects of fluorination on key pharmacological parameters, offering insights to inform rational drug design.

The Rationale for Fluorinating Piperidine Scaffolds

The introduction of fluorine into a piperidine-containing molecule can profoundly alter its physicochemical properties, which in turn influences its biological activity.[3] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size allow for subtle yet significant changes in a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3][4] These modifications can lead to improved target affinity, enhanced membrane permeability, and increased resistance to metabolic degradation.[3]

One of the key considerations in the design of fluorinated piperidines is the position of the fluorine atom. Its placement, particularly in relation to the basic nitrogen, can have a substantial impact on the molecule's pKa. A lower pKa can reduce off-target ion channel activity and improve oral bioavailability.[5][6] Furthermore, the stereochemistry of the fluorine substituent (axial vs. equatorial) can influence the conformational rigidity of the piperidine ring, which can be critical for optimal binding to a biological target.[2]

Comparative Analysis of Biological Activity: A Case Study and Broader Trends

To illustrate the impact of fluorination, we will examine a direct comparative study on N-alkyl-piperidine-2-carboxamides (analogs of the local anesthetics ropivacaine and levobupivacaine) and discuss broader trends observed in other classes of piperidine-containing compounds.[7]

The basicity (pKa) and lipophilicity (LogP) of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can significantly modulate these properties.

A study by Carreira et al. systematically investigated the effects of introducing one to three fluorine atoms into the N-alkyl side chains of ropivacaine and levobupivacaine analogs.[7] Their findings demonstrate a clear trend: increasing fluorination leads to a decrease in the basicity of the piperidine nitrogen. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms.[7]

Interestingly, the effect on lipophilicity is more nuanced. While fluorination is often thought to increase lipophilicity, in this case, the decrease in basicity at physiological pH meant that the partially fluorinated derivatives were of similar or even higher lipophilicity than their non-fluorinated parents.[1][7]

Table 1: Comparison of pKa and LogP for Fluorinated and Non-Fluorinated Ropivacaine Analogs

CompoundDegree of FluorinationpKaLogP (pH 7.4)
RopivacaineNon-fluorinated8.251.68
Monofluorinated Analog17.951.83
Difluorinated Analog27.581.88
Trifluorinated Analog37.151.85

Data synthesized from Carreira et al. (2016).[7]

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can make fluorinated compounds more resistant to metabolic oxidation by cytochrome P450 enzymes.[4] However, the overall effect on metabolic stability is not always straightforward and can be influenced by changes in lipophilicity and the specific metabolic pathways involved.[7]

In the case of the fluorinated ropivacaine and levobupivacaine analogs, the fluorinated derivatives were found to be more readily oxidized in human liver microsomes.[1][7] The researchers noted that the rates of degradation correlated with increasing lipophilicity.[7] This highlights a crucial concept in drug design: the interplay of various physicochemical properties determines the ultimate biological outcome.

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidine Analogs in Human Liver Microsomes

CompoundDegree of FluorinationHalf-life (t½, min)
RopivacaineNon-fluorinated105
Monofluorinated Analog185
Difluorinated Analog270
Trifluorinated Analog362

Data represents a conceptual summary based on the trends reported by Carreira et al. (2016), where increased lipophilicity correlated with faster degradation.[7]

Fluorination can also directly impact the binding affinity of a ligand for its target receptor. This can be due to favorable interactions between the fluorine atom and the protein, or through the influence of fluorination on the conformation of the piperidine ring, pre-organizing it for optimal binding.[2]

Table 3: Representative Binding Affinities of Fluorinated Piperidine Analogs for Serotonin Receptors

Compound ClassTarget ReceptorRepresentative Ki (nM)
Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles5-HT1D<10
Fluorophenyl piperidine derivativesSerotonin Transporter (SERT)2 - 400

Data from various sources, highlighting the potency of fluorinated piperidine analogs.[5]

Fluorinated piperidine analogs have also shown significant potential as enzyme inhibitors. For example, a series of fluorine-substituted piperidine derivatives demonstrated notable inhibitory effects on α-glucosidase and cholinesterases.[8] In some cases, these fluorinated compounds exhibited significantly greater α-glucosidase inhibitory activity than the standard drug, acarbose.[8] While direct comparisons with non-fluorinated parent compounds are not always available, these findings underscore the potential of fluorination to enhance enzyme inhibition.

Experimental Protocols

To ensure the scientific integrity of the data presented, we provide detailed, step-by-step methodologies for the key experiments discussed.

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison start Design Analogs synthesis_non_fluoro Synthesize Non-Fluorinated Piperidine Analog start->synthesis_non_fluoro synthesis_fluoro Synthesize Fluorinated Piperidine Analog(s) start->synthesis_fluoro purification Purify and Characterize (NMR, MS, HPLC) synthesis_non_fluoro->purification synthesis_fluoro->purification pka_logp Determine pKa and LogP purification->pka_logp binding_assay Receptor Binding Assay (Ki determination) purification->binding_assay enzyme_assay Enzyme Inhibition Assay (IC50 determination) purification->enzyme_assay metabolic_stability Metabolic Stability Assay (t½ in HLM) purification->metabolic_stability cell_permeability Caco-2 Permeability (Papp determination) purification->cell_permeability data_analysis Analyze and Compare Experimental Data pka_logp->data_analysis binding_assay->data_analysis enzyme_assay->data_analysis metabolic_stability->data_analysis cell_permeability->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A typical experimental workflow for the comparative analysis of fluorinated and non-fluorinated piperidine analogs.

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials and Reagents:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor.

    • Non-fluorinated and fluorinated piperidine analogs (test compounds).

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • 96-well filter plates.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Step-by-Step Procedure:

    • Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their working concentrations in the assay buffer. A serial dilution of the test compounds should be prepared.

    • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Initiate Binding: Add the radioligand to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Add scintillation cocktail to the filter plates and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This protocol assesses the in vitro metabolic stability of a compound.

  • Materials and Reagents:

    • Pooled human liver microsomes (HLM).

    • Non-fluorinated and fluorinated piperidine analogs.

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction termination).

    • Internal standard for LC-MS/MS analysis.

    • LC-MS/MS system.

  • Step-by-Step Procedure:

    • Prepare Solutions: Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer.

    • Incubation Setup: In a 96-well plate, pre-warm the HLM and the test compounds at 37°C.

    • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

    • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Visualizing the Impact: A Signaling Pathway Perspective

Many piperidine analogs exert their effects by modulating signaling pathways. For example, antagonists of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), can be therapeutically beneficial.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pharmacological Intervention Receptor 5-HT2A Receptor (GPCR) Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates CellularResponse Cellular Response (e.g., neuronal excitation) PKC->CellularResponse leads to NonFluoro Non-Fluorinated Piperidine Antagonist NonFluoro->Receptor binds & inhibits Fluoro Fluorinated Piperidine Antagonist Fluoro->Receptor binds & inhibits (potentially higher affinity)

Caption: Simplified signaling pathway of the 5-HT2A receptor and the site of action for piperidine-based antagonists.

Conclusion and Future Directions

The strategic incorporation of fluorine into piperidine scaffolds is a well-established and powerful approach in modern drug discovery. As demonstrated, fluorination can significantly alter a molecule's physicochemical properties, metabolic stability, and target affinity. While the effects are not always predictable and require careful empirical evaluation, the general trends provide a rational basis for the design of novel therapeutic agents.

The case study of fluorinated ropivacaine analogs clearly illustrates the nuanced interplay between basicity, lipophilicity, and metabolic stability. Furthermore, the enhanced potency observed in fluorinated piperidine analogs targeting serotonin receptors and various enzymes highlights the potential of this strategy to improve on-target activity.

Future research should continue to focus on systematic comparative studies of fluorinated and non-fluorinated analogs to further refine our understanding of the structure-activity relationships. The development of novel synthetic methodologies for the precise introduction of fluorine into complex piperidine scaffolds will also be crucial for expanding the accessible chemical space for drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can continue to design safer and more effective piperidine-based therapeutics.

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A Senior Application Scientist's Guide to the Validation of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in a Drug Discovery Cascade

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transcended mere trend to become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—collectively empower chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of nascent therapeutic agents. The piperidine scaffold, a privileged heterocyclic motif present in a multitude of approved drugs, serves as a robust framework for the strategic application of fluorination. This guide focuses on a particularly intriguing building block: Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate . We will dissect its validation through a typical drug discovery cascade, providing a comparative analysis against relevant alternatives and furnishing the detailed experimental methodologies requisite for its rigorous evaluation.

This compound: A Profile

This compound is a 4,4-disubstituted piperidine derivative that offers a unique constellation of features for drug discovery. The Boc-protecting group provides a convenient handle for subsequent synthetic manipulations, while the 4-carbamoyl and 4-fluoro substituents at a quaternary center introduce a fixed stereochemistry and a host of desirable pharmacological properties. The geminal fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation, a common liability for piperidine rings. Furthermore, the electronic effects of the fluorine and carbamoyl groups can modulate the pKa of the piperidine nitrogen, influencing its target engagement and pharmacokinetic profile.

Comparative Analysis: Scaffolds in Focus

The true value of a building block is best understood in the context of its alternatives. Here, we compare this compound with its non-fluorinated parent and other 4,4-disubstituted analogs.

PropertyThis compoundTert-butyl 4-carbamoylpiperidine-1-carboxylate (Non-fluorinated analog)Tert-butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylateTert-butyl 4-carbamoyl-4-cyanopiperidine-1-carboxylate
Molecular Weight ~260.29 g/mol ~242.31 g/mol ~258.31 g/mol ~267.32 g/mol
Predicted LogP ~1.5~1.2~0.8~1.3
Topological Polar Surface Area (TPSA) 69.5 Ų69.5 Ų89.7 Ų93.3 Ų
Key Features Enhanced metabolic stability, modulated pKa, fixed stereocenterBaseline scaffold, metabolically more susceptibleIntroduces H-bond donor/acceptor, increased polarityModulates electronics, potential for further chemistry

The Drug Discovery Validation Cascade: A Step-by-Step Methodological Guide

The journey of a promising chemical scaffold from conception to a viable drug candidate is a meticulously orchestrated series of validation assays. This "test cascade" is designed to progressively filter compounds, ensuring that only those with the most favorable pharmacological profiles advance.

G cluster_0 Early Discovery & Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Biological Characterization cluster_3 Lead Optimization Synthesis & Purification Synthesis & Purification Physicochemical Properties Physicochemical Properties Synthesis & Purification->Physicochemical Properties Characterization Metabolic Stability Metabolic Stability Physicochemical Properties->Metabolic Stability Cell Permeability Cell Permeability Metabolic Stability->Cell Permeability Target Engagement Target Engagement Cell Permeability->Target Engagement In Vitro Toxicology In Vitro Toxicology Target Engagement->In Vitro Toxicology Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) In Vitro Toxicology->Structure-Activity Relationship (SAR) Candidate Selection Candidate Selection Structure-Activity Relationship (SAR)->Candidate Selection

Caption: A typical drug discovery validation cascade.

Part 1: Physicochemical Property Determination

Rationale: The foundational physicochemical properties of a compound, such as its solubility and lipophilicity, are critical determinants of its "drug-likeness" and profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Part 2: Metabolic Stability Assessment

Rationale: A drug's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and bioavailability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds often more resistant to metabolic degradation.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (0.693 / t½) / (mg/mL microsomal protein).

G cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Quenching & Analysis Compound Stock Compound Stock Reaction Plate Reaction Plate Compound Stock->Reaction Plate Microsomes Microsomes Microsomes->Reaction Plate NADPH System NADPH System NADPH System->Reaction Plate Initiate Reaction Quench with ACN + IS Quench with ACN + IS Reaction Plate->Quench with ACN + IS Time Points (0-60 min) Centrifuge Centrifuge Quench with ACN + IS->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis G cluster_0 Cellular Environment cluster_1 Mechanism of Action Target_NanoLuc Target-NanoLuc Fusion Binding Tracer binds to Target-NanoLuc Target_NanoLuc->Binding Tracer Fluorescent Tracer Tracer->Binding Test_Compound Test Compound Competition Test Compound Competes with Tracer Test_Compound->Competition BRET BRET Signal Generated Binding->BRET Binding->Competition Signal_Reduction BRET Signal Reduced Competition->Signal_Reduction

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion and Future Directions

The validation of this compound in a drug discovery cascade is a multi-faceted process that requires a systematic and data-driven approach. The strategic incorporation of a fluorine atom at the 4-position of the piperidine ring offers compelling advantages in terms of metabolic stability and the ability to fine-tune physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel chemical entities.

The comparative data, whether directly measured for this specific compound or inferred from closely related analogs, underscores the importance of a thorough understanding of structure-activity and structure-property relationships. As drug discovery continues to evolve, the rational design and rigorous validation of unique building blocks like this compound will remain paramount to the development of safer and more effective medicines.

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The Strategic Incorporation of 4-Fluoro-4-Carbamoylpiperidine in CNS Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a privileged structure, owing to its frequent appearance in marketed pharmaceuticals and its synthetic tractability.[1] However, the journey of a CNS drug candidate from discovery to clinical success is fraught with challenges, paramount among them being the ability to effectively cross the blood-brain barrier (BBB) and exhibit a favorable pharmacokinetic profile. A key strategy in modern medicinal chemistry to address these hurdles is the introduction of fluorine into drug candidates. This guide provides a comparative analysis of CNS drug candidates incorporating the tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate moiety and its derivatives, with a focus on their role as Glycine Transporter 1 (GlyT1) inhibitors.

The Fluorine Advantage in Piperidine Scaffolds for CNS Applications

The strategic placement of fluorine on a piperidine ring can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter basicity (pKa), lipophilicity, and metabolic stability.[2] These modifications are critical for optimizing CNS drug candidates, as they can enhance BBB penetration, improve target engagement, and reduce off-target effects.[3] Specifically, the geminal substitution of a fluorine atom and a carbamoyl group at the 4-position of the piperidine ring offers a unique combination of electronic and steric properties that have been exploited in the design of potent and selective CNS-active compounds.

Case Study: 4-Fluoro-4-Carbamoylpiperidine Derivatives as GlyT1 Inhibitors

A compelling case for the utility of the 4-fluoro-4-carbamoylpiperidine scaffold is found in the development of GlyT1 inhibitors for the treatment of neurological and neuropsychiatric disorders, such as schizophrenia.[4] The GlyT1 transporter plays a crucial role in regulating glycine levels in the brain, and its inhibition is a promising therapeutic strategy.

Synthesis of the Core Scaffold and Derivatives

The synthesis of CNS drug candidates incorporating the 4-fluoro-4-carbamoylpiperidine core often begins with the versatile building block, this compound. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 1-Boc-4-fluoro-4-piperidinecarboxylic acid.

  • Reaction: A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid in a suitable solvent (e.g., ethylene glycol dimethyl ether) is cooled to -15°C.

  • Activation: 4-methylmorpholine and isopropyl chloroformate are added to activate the carboxylic acid.

  • Amination: After a brief stirring period, an ammonia solution (e.g., 0.5 M in dioxane) is added to the reaction mixture.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for approximately 18 hours.

  • Workup and Purification: The solvents are removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate and washed sequentially with an aqueous sodium hydroxide solution, water, and brine. The organic layer is dried, filtered, and concentrated to yield the desired product.

This protocol provides a reliable method for producing the key building block in good yield. The resulting this compound can then be deprotected and further functionalized to generate a library of potential GlyT1 inhibitors.

Structure-Activity Relationship (SAR) and Comparative Performance

Patents in the field of GlyT1 inhibitors describe a range of compounds where the 4-fluoro-4-carbamoylpiperidine moiety is appended to various aromatic and heteroaromatic systems.[4] The structure-activity relationship (SAR) studies implicitly highlight the importance of this particular substitution pattern.

FeatureNon-Fluorinated Analog (Hypothetical)4-Fluoro AnalogRationale for Improved Performance
GlyT1 Inhibition (IC50) Lower PotencyHigher PotencyThe electronegative fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.
Metabolic Stability Susceptible to oxidation at C4More resistant to oxidationThe strong C-F bond is less prone to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond, leading to a longer half-life.[3]
Blood-Brain Barrier Permeability VariablePotentially ImprovedFluorine substitution can modulate lipophilicity to an optimal range for passive diffusion across the BBB. It can also reduce pKa, which may decrease efflux by transporters like P-glycoprotein.
hERG Channel Affinity Potential for off-target effectsReduced hERG affinityThe lower basicity of the piperidine nitrogen due to the electron-withdrawing fluorine can reduce interactions with the hERG potassium channel, a common source of cardiotoxicity.

This table presents a generalized comparison based on established principles of medicinal chemistry and data from related compound series.

The presence of the fluorine atom at the 4-position alongside the carbamoyl group appears to be crucial for achieving high potency and a desirable pharmacokinetic profile. The carbamoyl group can participate in hydrogen bonding interactions within the GlyT1 binding site, while the fluorine atom contributes to both electronic and conformational effects that enhance binding and improve metabolic stability.

Visualizing the Synthetic Strategy

The following diagram illustrates a generalized workflow for the synthesis of GlyT1 inhibitors utilizing the 4-fluoro-4-carbamoylpiperidine scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Drug Candidate Synthesis Start 1-Boc-4-fluoro-4- piperidinecarboxylic acid Activation Carboxylic Acid Activation Start->Activation Amination Ammonia Addition Activation->Amination Product_A Tert-butyl 4-carbamoyl-4- fluoropiperidine-1-carboxylate Amination->Product_A Deprotection Boc Deprotection Product_A->Deprotection Coupling Coupling with Aryl/Heteroaryl Moiety Deprotection->Coupling Final_Product GlyT1 Inhibitor Candidate Coupling->Final_Product

Caption: Synthetic workflow for GlyT1 inhibitors.

Alternative Fluorinated Piperidine Scaffolds in CNS Drug Design

While the 4-fluoro-4-carbamoylpiperidine moiety has shown significant promise, other fluorinated piperidine analogs have also been explored in the context of CNS drug discovery. For instance, compounds incorporating a 4,4-difluoropiperidine core have been investigated as dopamine D4 receptor antagonists.[5] The gem-difluoro group in these analogs serves to modulate the pKa of the piperidine nitrogen and can influence the conformational preferences of the ring, both of which can impact receptor binding and selectivity.

Another approach involves the incorporation of a fluorinated substituent on an aromatic ring attached to the piperidine core, as seen in derivatives of 4-(4'-fluorophenyl)-piperidine.[6] In these cases, the fluorine atom primarily modulates the electronic properties of the aryl group and can influence metabolic stability and target interactions.

The choice of fluorination strategy—whether on the piperidine ring itself or on a substituent—depends on the specific goals of the drug design program, including the desired target engagement, pharmacokinetic profile, and patentability.

Conclusion

The use of this compound as a building block in the synthesis of CNS drug candidates, particularly GlyT1 inhibitors, exemplifies a rational approach to drug design. The strategic incorporation of a fluorine atom at the 4-position of the piperidine ring, in conjunction with a carbamoyl group, can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic properties. While direct comparative data for a single drug candidate with and without this specific fluorination pattern is often proprietary, the collective evidence from the patent literature and general principles of medicinal chemistry strongly support the advantages of this approach. As the demand for novel and effective CNS therapies continues to grow, the judicious use of fluorinated scaffolds like the 4-fluoro-4-carbamoylpiperidine core will undoubtedly remain a valuable strategy for medicinal chemists.

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A Comparative Guide to the Reactivity of 4-Fluoropiperidine and 4-Hydroxypiperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in approved drugs underscores its importance in conferring favorable pharmacokinetic properties.[1] Within the vast chemical space of substituted piperidines, 4-fluoropiperidine and 4-hydroxypiperidine have emerged as particularly valuable intermediates. The choice between these two building blocks can significantly impact the synthetic strategy and the biological activity of the final compound. This guide provides an in-depth comparative analysis of the reactivity of these two intermediates, supported by fundamental chemical principles and experimental insights, to aid researchers in making informed decisions during drug development.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the electronic and steric properties of the 4-fluoro and 4-hydroxy substituents is crucial to predicting their influence on the reactivity of the piperidine ring, particularly the nucleophilicity of the secondary amine.

Property4-Fluoropiperidine4-HydroxypiperidineRationale
pKa of Conjugate Acid 9.4[2]10.74[3]The electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the nitrogen, making it a weaker base (lower pKa) compared to the hydroxyl-substituted analog.[4]
Nucleophilicity LowerHigherDirectly correlated with basicity, the more basic 4-hydroxypiperidine is a stronger nucleophile.
Steric Hindrance SmallerLargerWhile both are relatively small, the hydroxyl group is slightly larger than the fluorine atom, which can influence the approach of bulky electrophiles.
Hydrogen Bonding AcceptorDonor and AcceptorThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and interactions with reagents or catalysts. The fluorine atom is a weak hydrogen bond acceptor.

The Heart of the Matter: Comparative Reactivity in Key Transformations

The differing electronic and steric profiles of 4-fluoropiperidine and 4-hydroxypiperidine manifest in their reactivity in common synthetic transformations pivotal to drug synthesis.

N-Alkylation: A Tale of Two Nucleophiles

N-alkylation is a fundamental step in the elaboration of the piperidine scaffold. The reactivity in this SN2 reaction is primarily governed by the nucleophilicity of the piperidine nitrogen.

Expected Reactivity: Based on its higher pKa, 4-hydroxypiperidine is expected to be more reactive in N-alkylation reactions compared to 4-fluoropiperidine.[5] The more electron-rich nitrogen in 4-hydroxypiperidine can more readily attack an electrophilic carbon center.

cluster_0 N-Alkylation Workflow Start Piperidine Intermediate Reaction Reaction Mixture Start->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, MeCN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stir at RT to reflux Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Piperidine Purification->Product

Caption: Generalized workflow for the N-alkylation of piperidine intermediates.

Experimental Protocol: General Procedure for N-Alkylation [6]

  • To a solution of the piperidine intermediate (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Add the alkyl halide (1.1-1.2 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

While direct comparative kinetic data is scarce in the literature, the significant difference in pKa strongly suggests that for a given alkyl halide, 4-hydroxypiperidine will generally afford higher reaction rates and potentially higher yields under identical conditions.

N-Acylation: A Similar Trend with a Twist

N-acylation with acyl chlorides or anhydrides is another common derivatization. Similar to N-alkylation, the nucleophilicity of the piperidine nitrogen is a key determinant of reactivity.

Expected Reactivity: 4-hydroxypiperidine is anticipated to be more reactive towards N-acylation. However, the presence of the hydroxyl group introduces a potential site for a competing O-acylation reaction, which may necessitate the use of protecting groups or carefully controlled reaction conditions to ensure chemoselectivity. 4-Fluoropiperidine, lacking this additional nucleophilic site, offers a more straightforward reaction profile.

cluster_1 N-Acylation Workflow Piperidine Piperidine Intermediate Reaction_Acyl Reaction Piperidine->Reaction_Acyl AcylatingAgent Acylating Agent (e.g., RCOCl) AcylatingAgent->Reaction_Acyl Base_Acyl Base (e.g., Et3N, Pyridine) Base_Acyl->Reaction_Acyl Solvent_Acyl Solvent (e.g., DCM, THF) Solvent_Acyl->Reaction_Acyl Quench Quench & Workup Reaction_Acyl->Quench Stir at 0 °C to RT Purification_Acyl Purification Quench->Purification_Acyl Product_Acyl N-Acylated Piperidine Purification_Acyl->Product_Acyl

Caption: Generalized workflow for the N-acylation of piperidine intermediates.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve the piperidine intermediate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig N-Arylation: A More Level Playing Field

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine.[7] In this case, the nucleophilicity of the amine is still a factor, but the overall reaction rate is also heavily dependent on the efficiency of the catalytic cycle.

Expected Reactivity: While 4-hydroxypiperidine's higher intrinsic nucleophilicity may offer a slight advantage , the difference in reactivity in a well-optimized Buchwald-Hartwig reaction is likely to be less pronounced than in uncatalyzed alkylations or acylations. Both intermediates are generally good substrates for this transformation.[8][9] The choice of ligand, base, and reaction conditions will play a more dominant role in determining the outcome. The hydroxyl group in 4-hydroxypiperidine could potentially coordinate to the palladium center, which might influence the catalytic activity, though this is not commonly reported as a significant issue.

cluster_2 Buchwald-Hartwig N-Arylation Workflow Amine Piperidine Intermediate Reaction_BH Catalytic Coupling Amine->Reaction_BH ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction_BH Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_BH Ligand Ligand (e.g., XPhos) Ligand->Reaction_BH Base_BH Base (e.g., NaOtBu) Base_BH->Reaction_BH Solvent_BH Solvent (e.g., Toluene) Solvent_BH->Reaction_BH Workup_BH Workup & Purification Reaction_BH->Workup_BH Heat under inert atmosphere Product_BH N-Aryl Piperidine Workup_BH->Product_BH

Caption: Simplified workflow for the Buchwald-Hartwig N-arylation of piperidines.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [8]

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), the piperidine intermediate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

4-Fluoropiperidine as an Electrophile: The Challenge of C-F Bond Activation

An intriguing possibility for 4-fluoropiperidine is its use as an electrophile in nucleophilic substitution reactions at the C4 position, with fluoride as the leaving group. However, the C(sp³)–F bond is exceptionally strong, and fluoride is a notoriously poor leaving group in SN2 reactions.[10]

Expected Reactivity: Direct nucleophilic substitution at the C4 position of 4-fluoropiperidine is generally unfavorable under standard SN2 conditions . Activation of the C-F bond, for instance through the use of strong Lewis acids, would likely be necessary to facilitate such a transformation, and these conditions may not be compatible with many functional groups. For practical synthetic purposes, the conversion of 4-hydroxypiperidine to a better leaving group (e.g., tosylate, mesylate, or halide) is a far more common and efficient strategy for introducing nucleophiles at the 4-position.

Conclusion: Strategic Selection for Drug Discovery

The choice between 4-fluoropiperidine and 4-hydroxypiperidine is a strategic one, with implications for both the synthetic route and the properties of the final molecule.

  • 4-Hydroxypiperidine is the more nucleophilic of the two, making it the preferred intermediate for reactions where the reactivity of the piperidine nitrogen is paramount, such as in many N-alkylation and N-acylation reactions. Its hydroxyl group also offers a versatile handle for further functionalization through oxidation or conversion to a good leaving group.

  • 4-Fluoropiperidine offers a more inert 4-substituent, which can be advantageous in preventing unwanted side reactions. Its lower basicity can be a desirable trait in the final drug molecule for modulating pharmacokinetic and pharmacodynamic properties, such as reducing hERG liability.[4]

Ultimately, the optimal choice will depend on the specific synthetic goals and the desired properties of the target compound. A thorough understanding of the fundamental reactivity differences outlined in this guide will empower researchers to design more efficient and successful synthetic strategies in their drug discovery endeavors.

References

  • Benchchem. (2025). Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol.
  • PubChem. (n.d.). 4-Fluoropiperidine. National Center for Biotechnology Information.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.
  • Wünsch, B., et al. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316.
  • Scientific Update. (2019).
  • Uggerud, E., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Google Patents. (n.d.).
  • ResearchGate. (2017).
  • Willis, M. C., et al. (n.d.). Tunable Biased Signaling of the Angiotensin II Type 1 Receptor for Inotropy via C-Terminal Peptide Engineering and Allosteric Site Targeting. Journal of Medicinal Chemistry.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS No. 918431-92-2). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed for an audience of researchers, scientists, and drug development professionals.

Executive Summary: A Hazard-First Approach

This compound is a complex synthetic building block. Its proper disposal is not merely a logistical step but a critical safety and environmental mandate. The molecule's structure contains three key features that dictate its handling and disposal pathway:

  • A Fluorinated Organic Moiety: The carbon-fluorine bond is exceptionally strong, requiring specific, high-energy disposal methods to ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment.[1]

  • A Carbamate Group: Carbamates as a class can have varied toxicological profiles and require careful handling.[2][3]

  • A Piperidine Core: Piperidine and its derivatives are often hazardous, with potential for skin and respiratory irritation.[4][5][6]

Therefore, this compound must be unequivocally classified as a Hazardous Halogenated Organic Waste .[7][8] It must never be disposed of down the drain or in regular laboratory trash. The only acceptable method of disposal is through a licensed hazardous waste management service, typically utilizing high-temperature incineration.[9][10]

Chemical & Hazard Profile

Understanding the causality behind disposal choices begins with the compound's profile. Every handling and disposal step is a direct response to the inherent risks posed by the chemical's structure and potential decomposition products.

PropertyValue / InformationRationale & Implication for Disposal
Chemical Name This compoundFull name must be used on waste labels for accurate identification.
CAS Number 918431-92-2[11]Unique identifier for waste manifests and regulatory reporting.
Molecular Formula C11H19FN2O3[11]Indicates the presence of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen.
Waste Category Halogenated Organic Waste [7][8]This is the most critical classification. It mandates segregation from non-halogenated solvents and dictates the final disposal method (incineration).[9]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF)[12][13][14]Thermal decomposition releases toxic and highly corrosive gases. This necessitates disposal in a specialized incinerator equipped with scrubbers to neutralize acidic gases like HF.
Incompatibilities Strong oxidizing agents, strong acids, strong bases[14]Waste must be stored separately from these materials to prevent dangerous reactions in the satellite accumulation area.

Core Disposal Workflow: From Benchtop to Destruction

The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance at every stage.

Step 1: Waste Classification & Segregation (The Most Critical Step)

Immediately upon generation, classify any material (pure compound, solutions, or contaminated labware) containing this compound as Halogenated Organic Waste .

  • Action: Maintain separate, clearly marked waste containers for Halogenated Organics, Non-Halogenated Organics, and Aqueous Waste.[7][8]

  • Causality: Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal. More critically, it can lead to improper disposal routes where the high temperatures needed to break the C-F bond are not achieved, potentially releasing harmful substances.[1]

Step 2: Containment and Labeling

Proper containment is essential for safe storage and transport.

  • Container: Use a chemically compatible container with a secure, threaded cap. The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be labeled clearly before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "Waste this compound" and any solvents present. Do not use abbreviations.[8]

    • An accurate list of all components and their approximate concentrations.

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel and away from drains, heat sources, or ignition sources.[16]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8]

Step 4: Final Disposal via Licensed Vendor

The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Method: The designated disposal method for halogenated organic compounds is high-temperature incineration .[9][10]

  • Causality: Incineration at temperatures typically above 900°C is required to provide sufficient energy to break the stable carbon-fluorine bond. The process must be followed by gas scrubbing to neutralize the resulting hydrogen fluoride (HF) and other acidic gases, preventing their release into the atmosphere.[1]

cluster_lab In the Laboratory cluster_ehs EHS / Licensed Vendor A Waste Generated (e.g., residual solid, contaminated solution) B Step 1: Classify as 'Halogenated Organic Waste' A->B C Step 2: Segregate into a DEDICATED Halogenated Waste Container B->C Crucial Decision D Label Container with Full Chemical Name & 'Hazardous Waste' C->D E Step 3: Store in Satellite Accumulation Area (SAA) D->E F Arrange for Waste Pickup E->F G Transport to a Licensed Hazardous Waste Facility F->G H Step 4: High-Temperature Incineration (with gas scrubbing) G->H I Compliant Destruction H->I

Caption: Core workflow for the disposal of this compound.

Operational Safety & Spill Management

Safe disposal is predicated on safe handling. Adherence to the following personal protective equipment (PPE) and emergency protocols is mandatory.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound or its waste.[17][18]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are the minimum requirement.[17] A face shield provides additional protection from splashes during waste transfer.
Hands Chemical-Resistant Gloves (e.g., Nitrile)Inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for handling neat material.[17]
Body Flame-Resistant Lab CoatProtects skin and personal clothing from contamination.
Respiratory N/A (under normal conditions)All handling and transfers must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][18]
Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure all required PPE is donned before cleanup.

  • Contain: Cover the spill with a compatible, inert absorbent material (e.g., sand, diatomaceous earth, or commercial sorbent pads).[16][17][19] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable bag or container. Use non-sparking tools if a flammable solvent is present.[19]

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it as Halogenated Organic Waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the spill debris waste container.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[17]

A Spill Occurs B Alert Personnel & Restrict Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Contaminated Material into a Sealable Container D->E F Label as Hazardous Spill Debris E->F G Decontaminate Surface Area E->G H Dispose of all materials (debris, wipes, etc.) as Halogenated Waste F->H G->H

Caption: Emergency workflow for managing small laboratory spills.

Regulatory Framework and Final Authority

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Sets guidelines for what constitutes hazardous waste and how it must be treated and disposed of to protect the environment.[1][2][9][20]

  • Occupational Safety and Health Administration (OSHA): Establishes standards for worker safety, including training, hazard communication, and emergency response plans.[21][22][23][24]

Crucially, your institution's Environmental Health & Safety (EHS) office is the final authority on disposal procedures. Always consult your EHS department's specific guidelines and protocols. They will provide the correct containers, labels, and pickup schedules to ensure full compliance.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste.
  • AmericanBio. (2015, March 11). PIPERIDINE/20% IN DMF Safety Data Sheet.
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  • Fisher Scientific. (2009, April 15). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound synthesis.
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  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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A Senior Application Scientist's Guide to Handling Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate. As a fluorinated piperidine derivative, this compound is likely utilized as a building block in pharmaceutical and agrochemical research.[1] The structural motifs present suggest a need for careful handling based on a thorough understanding of potential hazards. This document is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment and the implementation of robust safety procedures.

Hazard Analysis: An Inference-Based Approach

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed. A structurally similar compound, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, is classified with GHS hazard H302 (Harmful if swallowed).[2] Another analog, tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate, also carries the H302 warning.
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns. Tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is known to cause skin irritation (H315). A more reactive piperidine analog, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, is classified as causing severe skin burns (Category 1B).[3]
Eye Damage/Irritation Causes serious eye irritation. Risk of severe eye damage. Many related piperidine and carbamate compounds are known eye irritants.[4][5] Given the potential for skin corrosivity, the risk of severe eye damage is significant.[3]
Respiratory Irritation May cause respiratory irritation. Inhalation of dusts from fine powders is a general laboratory hazard. Tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is specifically noted to potentially cause respiratory irritation (H335). Working in a fume hood is critical.[6]

The presence of the fluorine atom can significantly alter the physicochemical and toxicological properties of the molecule.[7] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses a combination of these potential hazards.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The following ensemble should be considered the minimum standard when handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against dust and splashes.[6] A face shield is necessary when there is a significant risk of splashing, protecting the entire face from potentially corrosive material.[6][8]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).Nitrile gloves are a suitable choice for handling powdered chemicals.[6] Double-gloving minimizes the risk of exposure if the outer glove is compromised. Gloves should be changed every 30-60 minutes or immediately upon known contact.[9]
Body Protection Long-sleeved, flame-retardant lab coat with tight cuffs.Protects skin and personal clothing from contamination.[6] The cuffs should be tucked under the outer glove to ensure a complete seal.[9]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a certified chemical fume hood or when aerosolization is possible.[4][8] Surgical masks offer insufficient protection.[8]

Operational Workflow for Safe Handling

Adherence to a systematic procedure minimizes risk during handling. This workflow should be practiced until it becomes second nature.

Step 1: Preparation
  • Work Area: All handling of the solid compound must be conducted within a properly functioning chemical fume hood.[3]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[3][4]

  • Decontamination Supplies: Prepare a designated waste container for halogenated organic waste and have spill cleanup materials (e.g., inert absorbent) readily available.[10]

Step 2: Donning PPE

The sequence of donning PPE is critical to avoid cross-contamination.

PPE_Donning_Sequence start Start gown 1. Don Lab Coat start->gown respirator 2. Don N95 Respirator (If required) gown->respirator goggles 3. Don Safety Goggles respirator->goggles face_shield 4. Don Face Shield goggles->face_shield inner_gloves 5. Don Inner Pair of Gloves face_shield->inner_gloves outer_gloves 6. Don Outer Pair of Gloves (Over cuffs of lab coat) inner_gloves->outer_gloves end Ready for Handling outer_gloves->end

Caption: PPE Donning Sequence.

Step 3: Handling the Compound
  • Weighing: Use a weigh boat or creased weighing paper to handle the solid. Do not handle the primary container without appropriate gloves.

  • Transfers: Conduct all transfers of the solid or solutions deep within the fume hood to contain any dust or aerosols.

  • Static Control: When transferring larger quantities of powder, ground and bond the receiving equipment to prevent static discharge.[4]

Step 4: Doffing PPE

The removal process is a critical control point for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your skin, turning them inside out.

  • Face Shield & Goggles: Handle by the head strap, avoiding touching the front surface.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with your bare hands.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[4]

Decontamination and Disposal Plan

Proper waste segregation and disposal are mandatory to ensure environmental safety and regulatory compliance. As a fluorinated organic compound, this compound must be treated as halogenated organic waste .[11][12]

Waste Segregation Logic

Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[10][13] Under no circumstances should any organic material be disposed of down the drain.[11]

Waste_Segregation waste Chemical Waste Generated is_halogenated Does it contain F, Cl, Br, or I? waste->is_halogenated halogenated_bin Dispose in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Dispose in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No

Caption: Waste Disposal Decision Tree.

Disposal Procedure
  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a sealed, properly labeled container for halogenated waste.

  • Liquid Waste: Solutions containing the compound must be collected in a designated, sealed "Halogenated Organic Liquid" waste container.[13] This container must be kept closed when not in use and stored in secondary containment.[10]

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag, listing the full chemical name "this compound" and its approximate concentration.[13][14] Do not use abbreviations.

  • Spills: For small spills, use an inert absorbent material (e.g., vermiculite or sand).[10] Sweep up the absorbed material, place it in a sealed bag, and dispose of it as halogenated hazardous waste.[10]

By adhering to these protocols, researchers can handle this compound with a high degree of safety, protecting themselves and their laboratory environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Personal protective equipment for handling 4-(4-Carbamoylphenoxy)benzamide. Benchchem.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

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